CV-159
Descripción
Propiedades
IUPAC Name |
3-O-methyl 5-O-[6-[(5-phenyl-1H-pyrazol-3-yl)oxy]hexyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N4O7/c1-20-27(30(36)40-3)29(23-14-11-15-24(18-23)35(38)39)28(21(2)32-20)31(37)42-17-10-5-4-9-16-41-26-19-25(33-34-26)22-12-7-6-8-13-22/h6-8,11-15,18-19,29,32H,4-5,9-10,16-17H2,1-3H3,(H,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKHXFXYNBTHHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCCCCCOC2=NNC(=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801006778 | |
| Record name | Methyl 6-[(5-phenyl-1H-pyrazol-3-yl)oxy]hexyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801006778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86384-98-7 | |
| Record name | CV 159 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086384987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 6-[(5-phenyl-1H-pyrazol-3-yl)oxy]hexyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801006778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Apatinib in Endothelial Cells
Prepared for: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "CV-159" did not yield specific public data. This document details the mechanism of Apatinib, a well-characterized small-molecule inhibitor targeting similar pathways, as a representative example for the requested technical guide.
Executive Summary
Apatinib is an orally administered, small-molecule tyrosine kinase inhibitor (TKI) that demonstrates significant anti-angiogenic properties.[1][2] Its primary mechanism of action involves the highly selective and potent inhibition of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator in the angiogenesis signaling cascade.[1][2][3][4][5] By blocking VEGF-mediated signaling in endothelial cells, Apatinib effectively suppresses their proliferation, migration, and formation of new blood vessels, processes critical for tumor growth and metastasis.[1][2][6] This targeted action has established Apatinib as an effective therapeutic agent in various hypervascular tumors, including hepatocellular carcinoma and gastric cancer.[1][3][5][7]
Core Mechanism of Action: Targeting the VEGFR-2 Signaling Axis
Angiogenesis, the formation of new blood vessels, is a fundamental process in tumor progression, providing tumors with essential nutrients and oxygen. This process is primarily driven by the interaction of Vascular Endothelial Growth Factor (VEGF) with its receptor, VEGFR-2, on the surface of endothelial cells.[8][9]
Apatinib exerts its therapeutic effect by directly intervening in this critical pathway:
-
Competitive Binding: Apatinib selectively binds to the intracellular ATP-binding site within the tyrosine kinase domain of VEGFR-2.[1][4]
-
Inhibition of Autophosphorylation: This binding action competitively inhibits the autophosphorylation of VEGFR-2 that would normally occur upon stimulation by VEGF.[1][8]
-
Blockade of Downstream Signaling: By preventing VEGFR-2 activation, Apatinib effectively halts the transduction of signals to downstream intracellular pathways that govern key cellular functions.[1][8]
Affected Signaling Pathways in Endothelial Cells
The inhibition of VEGFR-2 phosphorylation by Apatinib leads to the suppression of multiple downstream signaling cascades crucial for endothelial cell function.
Inhibition of the PI3K/AKT/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a major signaling route downstream of VEGFR-2, essential for promoting cell survival, proliferation, and glucose metabolism. Apatinib has been shown to significantly decrease the phosphorylation of PI3K and its downstream effector AKT.[1][3][7][8][10][11][12] The consequences of this inhibition include:
-
Reduced Cell Proliferation and Survival: Suppression of this pathway curtails endothelial cell multiplication and promotes programmed cell death (apoptosis).[3][11]
-
Modulation of Glycolysis: Apatinib can regulate metabolic activity by inhibiting the PI3K/AKT/PFKFB3 pathway, thereby reducing the high rate of glycolysis often observed in endothelial cells within the tumor microenvironment.[3][11]
Inhibition of the RAF/MEK/ERK (MAPK) Pathway
The RAF/MEK/ERK signaling cascade, also known as the MAPK pathway, is another critical pathway activated by VEGFR-2 that regulates cell proliferation and migration.[1][12] Apatinib treatment effectively blocks the phosphorylation and activation of ERK1/2 in endothelial cells, contributing to its anti-angiogenic effects.[8][12]
Visual Overview of Signaling Inhibition
Caption: Apatinib inhibits VEGFR-2 autophosphorylation, blocking PI3K/AKT and RAF/MEK/ERK pathways.
Quantitative Data Summary
The potency and cellular effects of Apatinib have been quantified across numerous studies. The following tables summarize key data points.
Table 1: Inhibitory Concentration (IC50) of Apatinib
| Target / Cell Line | IC50 Value | Reference |
| VEGFR-2 | 1 nmol/L | [3] |
| c-Kit | 429 nmol/L | [3] |
| c-Src | 530 nmol/L | [3] |
| RET | 13 nmol/L | [3] |
| SK-Hep-1 (HCC) | 1.5 µmol/L | [8] |
| PLC/PRF/5 (HCC) | 15 µmol/L | [8] |
| H1975 (Lung Cancer) | 29.5 ± 4.38 µM (24h) | [13] |
| H446 (Lung Cancer) | 26.7 ± 4.7 µM (24h) | [13] |
| Various Cancer Lines | 9.30 - 19.13 µM | [14] |
Table 2: Summary of Apatinib's Effects on Endothelial Cell Functions
| Cellular Function | Effect | Concentration / Conditions | Reference |
| Proliferation | Inhibition | Concentration-dependent | [3][5][8] |
| Migration | Inhibition | Significant inhibition observed | [3][5][8] |
| Tube Formation | Significant Inhibition | 1.0 µmol/L (with or without VEGF) | [7][8] |
| Apoptosis | Induction | Treatment for 24 hours | [3][11] |
| Glycolysis | Inhibition | Concentration-dependent | [3] |
| VEGFR-2 Phosphorylation | Inhibition | 20 nmol/L (stimulated with VEGF) | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of Apatinib in endothelial cells, primarily Human Umbilical Vein Endothelial Cells (HUVECs).
Western Blot Analysis for Protein Phosphorylation
-
Objective: To measure the effect of Apatinib on the phosphorylation status of VEGFR-2 and its downstream targets (e.g., AKT, ERK).
-
Protocol:
-
Cell Culture: Culture HUVECs in standard growth medium until 80-90% confluent.
-
Starvation: Serum-starve the cells for 12-24 hours to reduce basal signaling activity.
-
Treatment: Pre-treat cells with Apatinib (e.g., 20 nmol/L) or vehicle (DMSO) for 1-2 hours.[8]
-
Stimulation: Stimulate the cells with recombinant human VEGF (rhVEGF) at a final concentration of 30 ng/mL for specific time points (e.g., 0, 1, 5, 10 minutes).[8]
-
Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and incubate with primary antibodies against p-VEGFR-2, total VEGFR-2, p-AKT, total AKT, p-ERK, and total ERK overnight at 4°C.
-
Detection: Wash and incubate with HRP-conjugated secondary antibodies. Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Caption: Standard experimental workflow for Western Blot analysis of protein phosphorylation.
Cell Migration Assay (Transwell Assay)
-
Objective: To quantify the inhibitory effect of Apatinib on endothelial cell migration.
-
Protocol:
-
Preparation: Rehydrate Transwell inserts (e.g., 8 µm pore size) in serum-free medium.
-
Seeding: Seed HUVECs in the upper chamber in serum-free medium containing various concentrations of Apatinib or vehicle.
-
Chemoattractant: Add complete medium (containing serum or VEGF) to the lower chamber as a chemoattractant.
-
Incubation: Incubate for 4-24 hours at 37°C.
-
Fixation & Staining: Remove non-migrated cells from the top of the insert with a cotton swab. Fix the migrated cells on the bottom surface with methanol and stain with crystal violet.
-
Quantification: Elute the stain and measure absorbance, or count the number of migrated cells in several fields of view under a microscope.
-
Tube Formation Assay
-
Objective: To assess the effect of Apatinib on the ability of endothelial cells to form capillary-like structures in vitro.
-
Protocol:
-
Coating: Coat wells of a 96-well plate with Matrigel and allow it to polymerize at 37°C for 30-60 minutes.
-
Seeding: Seed HUVECs onto the Matrigel layer in low-serum medium.
-
Treatment: Treat cells with various concentrations of Apatinib or vehicle, with or without VEGF stimulation (e.g., 30 ng/mL).[8]
-
Incubation: Incubate for 4-18 hours to allow for tube formation.
-
Analysis: Capture images using a microscope. Quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.
-
Logical Relationship of Apatinib's Action
The molecular action of Apatinib initiates a cascade of cellular events that culminate in the inhibition of angiogenesis.
Caption: Logical flow from molecular inhibition by Apatinib to anti-angiogenic outcome.
Conclusion
Apatinib is a potent and highly selective inhibitor of VEGFR-2, a critical receptor in endothelial cell biology and angiogenesis. Its mechanism of action is centered on the blockade of VEGFR-2 autophosphorylation, which leads to the comprehensive shutdown of key downstream pro-survival and pro-proliferative signaling pathways, including PI3K/AKT and RAF/MEK/ERK.[1][8][12] This molecular inhibition translates directly into profound anti-angiogenic effects at the cellular level, characterized by decreased endothelial cell proliferation, migration, and tube formation, alongside an increase in apoptosis.[3][5][8] The well-defined mechanism provides a strong biological rationale for the clinical use of Apatinib in targeting the vascular supply of solid tumors.[5][10]
References
- 1. What is the mechanism of Apatinib Mesylate? [synapse.patsnap.com]
- 2. Apatinib - Wikipedia [en.wikipedia.org]
- 3. Apatinib regulates the glycolysis of vascular endothelial cells through PI3K/AKT/PFKFB3 pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Apatinib targets both tumor and endothelial cells in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apatinib inhibits VEGFR-2 and angiogenesis in an in vivo murine model of nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apatinib suppresses the migration, invasion and angiogenesis of hepatocellular carcinoma cells by blocking VEGF and PI3K/AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apatinib targets both tumor and endothelial cells in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Apatinib inhibits VEGF signaling and promotes apoptosis in intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apatinib regulates the glycolysis of vascular endothelial cells through PI3K/AKT/PFKFB3 pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Apatinib affect VEGF-mediated cell proliferation, migration, invasion via blocking VEGFR2/RAF/MEK/ERK and PI3K/AKT pathways in cholangiocarcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apatinib has anti-tumor effects and induces autophagy in lung cancer cells with high expression of VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apatinib (YN968D1) reverses multidrug resistance by inhibiting the efflux function of multiple ATP-binding cassette transporters - PMC [pmc.ncbi.nlm.nih.gov]
The Diverse Biological Activities of 1,4-Dihydropyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in medicinal chemistry, renowned for its significant and varied biological activities. Initially recognized for their potent L-type calcium channel blocking capabilities in the management of cardiovascular diseases, the therapeutic potential of DHP derivatives has expanded into numerous other fields, including oncology, infectious diseases, and neuroprotection.[1][2][3] This in-depth technical guide provides a comprehensive overview of the biological activities of 1,4-DHP derivatives, complete with detailed experimental protocols, quantitative data, and visual representations of key signaling pathways and workflows to support researchers and drug development professionals.
Core Mechanism of Action: L-Type Calcium Channel Blockade
The primary and most well-characterized biological activity of 1,4-DHP derivatives is the blockade of L-type voltage-gated calcium channels (LTCCs).[3][4] These channels are critical for regulating calcium influx into smooth and cardiac muscle cells, and their modulation by DHPs forms the basis of their therapeutic use in hypertension and angina.[3][4]
1,4-DHPs bind to a specific receptor site on the α1 subunit of the L-type calcium channel, inducing an allosteric modification of the channel's conformation rather than directly obstructing the pore.[5] A crucial aspect of their mechanism is state-dependent binding; DHPs exhibit a higher affinity for the open or inactivated states of the LTCC compared to the resting state. This property contributes to their vascular selectivity, as the smooth muscle cells in blood vessels have a more depolarized resting membrane potential than cardiac muscle cells.[4]
Signaling Pathway for L-Type Calcium Channel Blockade
The following diagram illustrates the signaling pathway of L-type calcium channel activation and its inhibition by 1,4-dihydropyridine derivatives.
Caption: L-type calcium channel signaling and DHP blockade.
Expanding Horizons: Beyond Calcium Channel Blockade
Recent research has unveiled a broader spectrum of biological activities for 1,4-DHP derivatives, positioning them as promising candidates for a variety of therapeutic applications.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of 1,4-DHP derivatives against various cancer cell lines.[5][6][7] The proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and the reversal of multidrug resistance (MDR).[4] Some derivatives have shown selectivity for cancer cells over normal cells, highlighting their potential as novel anticancer agents.[5]
Antimicrobial and Antitubercular Activities
1,4-DHP derivatives have also emerged as a potential new class of antimicrobial agents.[8][9][10] They have shown activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal species.[8][10] Notably, some derivatives have demonstrated significant antitubercular activity, with minimum inhibitory concentrations (MICs) comparable to or even lower than first-line drugs like isoniazid.
Antioxidant Activity
The structural similarity of the 1,4-dihydropyridine ring to the nicotinamide part of the NADH coenzyme suggests an intrinsic antioxidant potential.[11] Several studies have confirmed the radical scavenging and antioxidant properties of DHP derivatives, which may contribute to their protective effects against oxidative stress-related disorders.
Quantitative Biological Activity Data
The following tables summarize the quantitative biological activity of various 1,4-dihydropyridine derivatives from published studies.
Table 1: Calcium Channel Blocking Activity
| Compound | IC50 (µM) | Assay | Reference |
| Nifedipine | 0.43 - 3.49 | (+)-[3H]PN 200-110 binding in rat brain | |
| Compound 54 | - | Increased Kd for (+)-[3H]PN 200-110 | |
| Compound 68 | - | Decreased Bmax for (+)-[3H]PN 200-110 | |
| Cilnidipine | - | L/N-type calcium channel dual blocker | [12] |
Table 2: Anticancer Activity
| Derivative Class | Cell Line(s) | IC50 Range (µM) | Reference |
| Hantzsch esters (18, 20) | HeLa, MCF-7 | Selectively cytotoxic | [5] |
| 1,2,3-triazole hybrids | Colorectal adenocarcinoma | 0.63 ± 0.05 to 5.68 ± 0.14 | [13] |
| Thiazole substituted 1,4-DHPs | MCF-7, LS180, MOLT-4 | 17.4 ± 2.0 to 29.7 ± 4.7 | [7] |
Table 3: Antimicrobial and Antitubercular Activity
| Derivative | Organism | MIC (µg/mL) | Reference |
| Compound IV | Mycobacterium tuberculosis (resistant strains) | 3.1 - 6.2 | [8] |
| Diethyl 1-(2-chlorophenyl)-...-dicarboxylate 4e | Mycobacterium tuberculosis | 0.02 | |
| Various derivatives | Gram-positive and Gram-negative bacteria | 50 - 100 | [8] |
| Various derivatives | Fungi | 25 - 50 | [8] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 1,4-Dihydropyridine Derivatives (Hantzsch Reaction)
This protocol describes a general one-pot synthesis of 1,4-DHP derivatives.[1]
-
Reaction Setup: In a round-bottom flask, combine an aldehyde (1 mmol), a β-ketoester (e.g., ethyl acetoacetate, 2 mmol), and a source of ammonia (e.g., ammonium acetate, 1.2 mmol) in a suitable solvent such as ethanol or acetic acid.
-
Reaction Conditions: Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution and can be collected by filtration. The crude product is then washed with cold solvent and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 1,4-dihydropyridine derivative.
Protocol 2: Evaluation of Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4][6]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the synthesized 1,4-DHP derivatives in the culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[4]
-
MTT Addition: Add MTT solution to each well and incubate for an additional 1-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.[4]
Experimental Workflow: MTT Assay
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 1,4-Dihydropyridines as calcium channel ligands and privileged structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Whole Cell Patch Clamp Protocol [protocols.io]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,4-Dihydropyridines: The Multiple Personalities of a Blockbuster Drug Family - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]
- 11. researchgate.net [researchgate.net]
- 12. 1,4-Dihydropyridines as Calcium Channel Ligands and Privileged Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
CV-159 as a Calcium Channel Antagonist: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CV-159, a novel 1,4-dihydropyridine derivative, presents a dual mechanism of action as both a Ca2+ channel antagonist and a potent anti-calmodulin agent. While its classification as a dihydropyridine suggests a primary role in blocking L-type calcium channels, a significant body of research has focused on its calmodulin inhibitory functions and subsequent downstream effects on intracellular signaling pathways. This technical guide provides a comprehensive overview of the current understanding of this compound, summarizing the available quantitative data, detailing experimental protocols from key studies, and visualizing the implicated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the areas of cardiovascular and inflammatory diseases.
Introduction
This compound, with the chemical name 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester, is a unique molecule that combines the structural features of a dihydropyridine calcium channel blocker with significant anti-calmodulin activity. This dual functionality distinguishes it from traditional dihydropyridine drugs. Research has primarily explored its therapeutic potential in conditions associated with inflammation and ischemia-reperfusion injury, where both calcium dysregulation and calmodulin-mediated signaling play crucial roles.
Core Mechanism of Action
While this compound is categorized as a Ca2+ channel antagonist, its most thoroughly characterized mechanism of action in the available literature is the inhibition of calmodulin (CaM).
Calmodulin Antagonism
This compound directly interacts with calmodulin in a Ca2+-dependent manner, leading to the inhibition of CaM-activated enzymes. This interaction has been quantified through various assays, as detailed in the subsequent sections.
Calcium Channel Antagonism
As a dihydropyridine derivative, this compound is presumed to block L-type voltage-gated Ca2+ channels. This action would lead to a reduction in calcium influx into cells, thereby modulating processes such as muscle contraction and intracellular signaling. However, specific quantitative data, such as IC50 values for distinct calcium channel subtypes or detailed electrophysiological studies on this compound, are not extensively available in the public domain. The observed physiological effects are often attributed to the inhibition of Ca2+ overloading, which can be a consequence of both direct channel blockade and downstream effects of calmodulin inhibition.
Quantitative Data
The following tables summarize the key quantitative data available for this compound, primarily focusing on its anti-calmodulin activity.
Table 1: Inhibitory Activity of this compound on Calmodulin-Dependent Enzymes
| Enzyme | IC50 (µM) | Apparent Ki (µM) | Source |
| Ca2+/CaM activated myosin light chain kinase (MLC kinase) | 6.2 | 0.8 | |
| Ca2+/CaM activated cyclic nucleotide phosphodiesterase (Ca2+-PDE) | 0.55 | Not Reported |
Table 2: Inhibition of Dansyl-Calmodulin Fluorescence
| Parameter | Value (µM) | Source |
| Concentration for 50% inhibition | 1.2 |
Signaling Pathways
This compound has been shown to modulate inflammatory signaling pathways, particularly those induced by Tumor Necrosis Factor-alpha (TNF-α).
Inhibition of TNF-α-Induced Inflammatory Signaling in Endothelial Cells
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound.
Inhibition of Calmodulin-Dependent Enzymes
-
Objective: To determine the inhibitory effect of this compound on the activity of Ca2+/CaM-activated MLC kinase and Ca2+-PDE.
-
Methodology:
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Anti-Calmodulin Effects of CV-159
This technical guide provides a comprehensive overview of the anti-calmodulin (CaM) effects of this compound, a novel dihydropyridine compound. This compound has demonstrated unique inhibitory actions on calmodulin functions, distinguishing it from other dihydropyridine derivatives. This document outlines the quantitative data on its inhibitory activities, details the experimental protocols used for its characterization, and visualizes the associated signaling pathways.
Quantitative Data Summary
This compound's inhibitory effects on calmodulin-dependent enzymes have been quantified through various studies. The following table summarizes the key inhibition constants and concentrations.
| Parameter | Enzyme/Assay | Value (µM) | Source |
| IC₅₀ | Ca²⁺/CaM activated myosin light chain kinase (MLC kinase) | 6.2 | [1] |
| IC₅₀ | Ca²⁺/CaM activated cyclic nucleotide phosphodiesterase (Ca²⁺-PDE) | 0.55 | [1] |
| IC₅₀ | Dansyl-CaM Fluorescence Inhibition | 1.2 | [1] |
| Apparent Kᵢ | MLC kinase | 0.8 | [1] |
| Concentration Range for VCAM-1 Inhibition | TNF-α-induced VCAM-1 expression in rat mesenteric arterial smooth muscle cells | 0.1 - 10 | [2][3] |
Core Signaling Pathways Modulated by this compound
This compound exerts its effects by directly interacting with calmodulin, thereby inhibiting the activation of downstream calmodulin-dependent enzymes. This interaction has been shown to interfere with inflammatory signaling pathways, such as those induced by Tumor Necrosis Factor-alpha (TNF-α).
Diagram: this compound Inhibition of Calmodulin-Dependent Enzymes
Caption: this compound inhibits CaM, preventing activation of MLCK and PDE.
Diagram: this compound Attenuation of TNF-α Induced Inflammatory Signaling
Caption: this compound inhibits TNF-α induced VCAM-1 expression.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound's anti-calmodulin effects.
This protocol outlines the general procedure for determining the IC₅₀ of this compound on Ca²⁺/CaM-activated enzymes like myosin light chain kinase (MLC kinase) and cyclic nucleotide phosphodiesterase (Ca²⁺-PDE).
Diagram: Experimental Workflow for Enzyme Inhibition Assay
Caption: Workflow for determining IC50 of this compound on CaM-enzymes.
-
Materials:
-
Purified Calmodulin
-
Purified MLC kinase or Ca²⁺-PDE
-
This compound stock solution (in an appropriate solvent like DMSO)
-
Assay buffer (specific to the enzyme, containing CaCl₂)
-
Enzyme-specific substrate (e.g., myosin light chain for MLC kinase, cAMP for Ca²⁺-PDE)
-
ATP (for kinase assays, often radiolabeled, e.g., [γ-³²P]ATP)
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for kinase assays)
-
-
Procedure:
-
A reaction mixture is prepared containing the assay buffer, a fixed concentration of calmodulin, and CaCl₂.
-
Varying concentrations of this compound are added to the reaction tubes. A control with no this compound is also prepared.
-
The purified enzyme (MLC kinase or Ca²⁺-PDE) is added to the mixture.
-
The reaction is initiated by the addition of the substrate (and [γ-³²P]ATP for kinase assays).
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 5-10 minutes).
-
The reaction is terminated (e.g., by adding a stop solution like EDTA or by boiling).
-
Enzyme activity is quantified. For MLC kinase, this may involve measuring the incorporation of ³²P into the myosin light chain. For Ca²⁺-PDE, it may involve measuring the conversion of cAMP to AMP.
-
The percentage of inhibition for each this compound concentration is calculated relative to the control.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
This assay directly demonstrates the interaction of this compound with calmodulin in a Ca²⁺-dependent manner by measuring changes in the fluorescence of dansylated calmodulin.
-
Materials:
-
Dansyl-calmodulin (5-dimethylaminonaphthalene-1-sulfonylated CaM)
-
This compound stock solution
-
Buffer solution (e.g., Tris-HCl)
-
CaCl₂ and EGTA solutions
-
Fluorometer
-
-
Procedure:
-
A solution of dansyl-calmodulin is prepared in the buffer.
-
The baseline fluorescence of the dansyl-calmodulin solution is measured in the presence of EGTA (to ensure a Ca²⁺-free environment).
-
CaCl₂ is added to the solution to achieve a Ca²⁺-saturated state, and the fluorescence is measured again. An increase in fluorescence is expected upon Ca²⁺ binding.
-
Aliquots of this compound stock solution are titrated into the Ca²⁺-saturated dansyl-calmodulin solution.
-
Fluorescence intensity is measured after each addition of this compound.
-
A decrease in fluorescence intensity indicates the binding of this compound to the hydrophobic domains of calmodulin that are exposed upon Ca²⁺ binding.
-
The concentration of this compound that produces a 50% reduction in the Ca²⁺-dependent fluorescence increase is determined as the IC₅₀ for dansyl-CaM fluorescence inhibition.[1]
-
This protocol is used to assess the effect of this compound on the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) in cultured cells, such as rat mesenteric arterial smooth muscle cells (SMCs).[2][3]
-
Materials:
-
Cultured rat mesenteric arterial SMCs
-
This compound
-
TNF-α
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE equipment
-
PVDF membranes
-
Primary antibody against VCAM-1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
SMCs are cultured to a suitable confluency.
-
Cells are pretreated with various concentrations of this compound (e.g., 0.1 - 10 µM) for a specified time (e.g., 30 minutes).[2][3]
-
Inflammation is induced by adding TNF-α (e.g., 10 ng/ml) to the culture medium.[2][3]
-
Cells are incubated for an extended period (e.g., 24 hours) to allow for VCAM-1 expression.[2][3]
-
Cells are harvested and lysed. The total protein concentration of the lysates is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with the primary antibody against VCAM-1.
-
After washing, the membrane is incubated with the HRP-conjugated secondary antibody.
-
The membrane is treated with a chemiluminescent substrate, and the signal is detected using an imaging system.
-
The intensity of the VCAM-1 bands is quantified to determine the effect of this compound on its expression.
-
This guide provides a foundational understanding of the anti-calmodulin properties of this compound. For further in-depth analysis, it is recommended to consult the full-text versions of the cited research articles.
References
- 1. Inhibition of calmodulin function by this compound, a novel dihydropyridine compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms underlying the anti-inflammatory effects of the Ca2+/calmodulin antagonist this compound in cultured vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
CV-159: A Technical Guide on its Interruption of TNF-Induced Inflammation Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of CV-159, a 1,4-dihydropyridine derivative, and its role in the modulation of tumor necrosis factor (TNF)-induced inflammation. We will explore the core signaling pathways affected by this compound, present available quantitative data, and provide detailed experimental protocols for the key assays used to characterize its activity. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, cell biology, and drug development who are interested in the anti-inflammatory properties of dihydropyridine compounds.
Introduction to this compound
This compound is a unique 1,4-dihydropyridine derivative that has been shown to possess Ca2+ antagonistic and anti-calmodulin actions.[1] While dihydropyridines are a well-known class of L-type calcium channel blockers, this compound exhibits distinct properties, including the ability to interfere with intracellular signaling pathways beyond its effects on calcium influx. Notably, research has highlighted its potential as an anti-inflammatory agent, specifically in the context of vascular inflammation, a key feature of atherosclerosis.[1] This guide will focus on the molecular mechanisms by which this compound mitigates the inflammatory effects induced by TNF.
TNF-Induced Inflammation Pathways
Tumor necrosis factor (TNF) is a pleiotropic pro-inflammatory cytokine that plays a central role in orchestrating the inflammatory response. Upon binding to its receptor, TNFR1, TNF triggers a cascade of intracellular signaling events that lead to the activation of several key transcription factors and kinases, culminating in the expression of adhesion molecules and other pro-inflammatory mediators. The primary pathways implicated in TNF-induced inflammation and targeted by this compound are the c-Jun N-terminal kinase (JNK), p38 mitogen-activated protein kinase (MAPK), and the nuclear factor-kappa B (NF-κB) pathways.
The activation of these pathways in endothelial cells leads to the upregulation of adhesion molecules such as E-selectin, vascular cell adhesion molecule-1 (VCAM-1), and intercellular adhesion molecule-1 (ICAM-1). These molecules facilitate the adhesion and transmigration of leukocytes from the bloodstream into the surrounding tissues, a critical step in the inflammatory process.
Below is a diagram illustrating the simplified TNF-induced inflammation signaling pathway and the points of intervention by this compound.
Data Presentation: Effects of this compound
While comprehensive quantitative data on the direct inhibition of TNF pathway components by this compound is limited in the public domain, the available information demonstrates a clear inhibitory effect. The following tables summarize the observed effects of this compound.
Table 1: Qualitative Effects of this compound on TNF-α-Induced Responses in HUVECs
| Target Molecule/Process | Observed Effect of this compound (10 µM) | Reference |
| E-selectin Expression (24h) | Inhibition | [1] |
| VCAM-1 Expression (24h) | No Inhibition | [1] |
| ICAM-1 Expression (24h) | No Inhibition | [1] |
| JNK Phosphorylation (20 min) | Inhibition | [1] |
| p38 Phosphorylation (20 min) | Inhibition | [1] |
| NF-κB p65 (Ser536) Phosphorylation (20 min) | Inhibition | [1] |
| Reactive Oxygen Species (ROS) Generation | Inhibition | [1] |
Table 2: Quantitative Inhibition Data for this compound on Calmodulin-Activated Enzymes
| Enzyme | IC50 | Apparent Ki | Reference |
| Myosin Light Chain Kinase | 6.2 µM | 0.8 µM | [2] |
| Cyclic Nucleotide Phosphodiesterase | 0.55 µM | Not Reported | [2] |
Note: The data in Table 2 is provided for context on the potency of this compound in other biological systems and is not directly related to the TNF-induced inflammation pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound's anti-inflammatory effects.
Cell Culture and Treatment
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Culture Medium: Endothelial Cell Growth Medium supplemented with human recombinant epidermal growth factor (10 ng/mL), hydrocortisone (1.0 µg/mL), gentamicin (50 µg/mL), amphotericin B (50 ng/mL), bovine brain extract (3 mg/mL), and 2% (v/v) Fetal Bovine Serum (FBS).
-
Culture Conditions: Cells are incubated at 37°C in a humidified atmosphere of 5% CO2. Experiments are typically performed with cells at passage 2 or 3, at approximately 90% confluency.
-
Treatment Protocol:
-
Pre-treat HUVECs with this compound (10 µM) for 30 minutes.
-
Apply TNF-α (10 ng/mL) for the specified duration (e.g., 20 minutes for phosphorylation studies, 24 hours for adhesion molecule expression).
-
Western Blotting for Phosphorylated Proteins
This protocol is for the detection of phosphorylated JNK, p38, and NF-κB p65.
-
Reagents:
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent (e.g., BCA kit).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).
-
Primary antibodies against phosphorylated and total JNK, p38, and NF-κB p65.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
For total protein levels, the membrane can be stripped and re-probed with antibodies against the non-phosphorylated forms of the proteins.
-
Measurement of Reactive Oxygen Species (ROS)
This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Reagents:
-
DCFH-DA stock solution (e.g., 10 mM in DMSO).
-
Serum-free cell culture medium.
-
Phosphate-buffered saline (PBS).
-
-
Procedure:
-
Seed HUVECs in a multi-well plate and allow them to adhere overnight.
-
Pre-treat cells with this compound as described in section 4.1.
-
Remove the medium and wash the cells once with warm serum-free medium.
-
Prepare a working solution of DCFH-DA (e.g., 10 µM) in serum-free medium.
-
Add the DCFH-DA working solution to the cells and incubate for 30 minutes at 37°C in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add TNF-α to the cells in PBS or serum-free medium.
-
Measure the fluorescence intensity immediately using a fluorescence microplate reader or a fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Conclusion
This compound demonstrates a clear inhibitory effect on TNF-induced inflammatory pathways in human umbilical vein endothelial cells. Its mechanism of action involves the suppression of ROS generation and the subsequent inhibition of JNK and p38 phosphorylation, as well as a direct, ROS-independent inhibition of NF-κB phosphorylation.[1] These actions collectively lead to the specific downregulation of E-selectin expression, a key adhesion molecule in the inflammatory cascade. While further studies are needed to provide more detailed quantitative data on its potency and to fully elucidate its therapeutic potential, this compound represents a promising lead compound for the development of novel anti-inflammatory therapies targeting vascular inflammation. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to further investigate the properties of this compound and similar molecules.
References
initial synthesis and discovery of CV-159
An In-depth Technical Guide to the Initial Synthesis and Discovery of Sotorasib (AMG 510)
Introduction
For decades, the Kirsten rat sarcoma viral oncogene homolog (KRAS) was considered an "undruggable" target in oncology.[1] As a small GTPase, KRAS functions as a molecular switch in critical intracellular signaling pathways that regulate cell proliferation, differentiation, and survival.[1] Activating mutations in the KRAS gene are among the most common drivers of human cancers; however, its high affinity for GTP/GDP and the lack of a well-defined binding pocket posed significant challenges for therapeutic intervention.[1]
The discovery of Sotorasib (AMG 510) represents a landmark achievement, culminating from innovative structure-based drug design and a deep understanding of the unique biology of the KRAS G12C mutation.[1] This mutation, where glycine at codon 12 is replaced by cysteine, is prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and other solid tumors.[1] The presence of this mutant cysteine residue provided a unique opportunity for the development of targeted covalent inhibitors.[1] Sotorasib is the first clinically approved, orally bioavailable, and selective covalent inhibitor that irreversibly locks the KRAS G12C protein in its inactive state, representing a paradigm shift in treating KRAS-mutated cancers.[2][3] This guide details the core aspects of its discovery, synthesis, and mechanism of action.
Signaling Pathway and Mechanism of Action
The KRAS protein cycles between an inactive GDP-bound state and an active GTP-bound state. In its active form, KRAS triggers downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation and survival.[1] The G12C mutation impairs the intrinsic GTPase activity of KRAS, trapping the protein in a constitutively active, GTP-bound state and leading to persistent oncogenic signaling.[1]
Sotorasib functions by selectively and irreversibly binding to the thiol group of the mutant cysteine residue at position 12.[4] This covalent bond is formed within a cryptic "switch-II" pocket that is accessible only when KRAS G12C is in its inactive, GDP-bound conformation.[5][6] By forming this bond, Sotorasib locks the KRAS G12C protein in its inactive state, which prevents the exchange of GDP for GTP and blocks its interaction with downstream effectors.[5][7] This targeted mechanism ensures high specificity for the mutant protein with minimal effect on wild-type KRAS.[5]
Quantitative Data Summary
The development of Sotorasib was guided by extensive quantitative analysis of its biochemical potency, cellular activity, and clinical efficacy.
Table 1: Biochemical and In Vitro Cellular Activity
Sotorasib demonstrates high potency and selectivity for the KRAS G12C mutant protein and derivative cell lines, with minimal activity against wild-type KRAS or other mutants.
| Parameter | Target / Cell Line | Cancer Type | Value | Method / Assay |
| Nucleotide Exchange IC₅₀ | KRAS G12C | - | 8.88 nM | TR-FRET Assay[5] |
| Nucleotide Exchange IC₅₀ | KRAS (Wild-Type) | - | >100 µM | TR-FRET Assay[5] |
| Nucleotide Exchange IC₅₀ | KRAS G12D | - | >100 µM | TR-FRET Assay[5] |
| Cell Viability IC₅₀ | NCI-H358 | NSCLC (G12C) | 0.004 - 0.032 µM | Cell Viability Assay[4][5] |
| Cell Viability IC₅₀ | MIA PaCa-2 | Pancreatic (G12C) | ~0.009 µM | Cell Viability Assay[8] |
| Cell Viability IC₅₀ | Non-KRAS G12C Lines | - | >7.5 µM | Cell Viability Assay[8] |
Table 2: Clinical Efficacy in NSCLC (CodeBreaK 100 Phase 2)
The phase 2 results from the CodeBreaK 100 trial underscored Sotorasib's significant clinical benefit in patients with previously treated KRAS G12C-mutated non-small cell lung cancer.[9][10]
| Clinical Endpoint | Value | Patient Population |
| Objective Response Rate (ORR) | 37.1% | 124 evaluable patients[9][10][11] |
| Disease Control Rate (DCR) | 80.6% | 124 evaluable patients[9][10][11] |
| Median Duration of Response (DoR) | 11.1 months | Responders[9] |
| Median Progression-Free Survival (PFS) | 6.8 months | 124 evaluable patients[10] |
| Median Overall Survival (OS) | 12.5 months | 124 evaluable patients[9] |
| 2-Year Overall Survival Rate | 32.5% | 174 patients (Phase 1 & 2)[12] |
Experimental Protocols
Chemical Synthesis Workflow
The synthesis of Sotorasib is a multi-step process that has been optimized for large-scale manufacturing.[13][14] The process involves the construction of the core pyrido[2,3-d]pyrimidine structure, a key Suzuki-Miyaura coupling reaction to form the biaryl axis, and the final introduction of the acrylamide "warhead" that covalently binds to the target cysteine.[6][15] The control of atropisomerism—stereoisomers arising from restricted rotation around the biaryl bond—is a critical challenge addressed during synthesis.[6][16]
Protocol 1: Representative Synthetic Steps An improved, scalable process for preparing Sotorasib has been published.[15]
-
Cyclization: An amide starting material reacts with oxalyl chloride and subsequently cyclizes under basic conditions to yield a racemic dione intermediate as a mixture of atropisomers.[15]
-
Chiral Separation: The desired atropisomer is resolved via the formation of a (+)-2,3-dibenzoyl-D-tartrate salt, yielding the chirally pure M-dione.[16]
-
Chlorination and Amination: The dione is treated with phosphoryl chloride, followed by reaction with (S)-1-boc-3-methylpiperazine to afford a substituted pipazoline intermediate in high yield.[15]
-
Suzuki-Miyaura Coupling: The intermediate undergoes a palladium-catalyzed cross-coupling reaction with a boroxine to form the key biaryl compound.[15]
-
Deprotection: The Boc protecting group is removed under acidic conditions to yield the free amine.[15]
-
Final Acylation: The amine is treated with acryloyl chloride to install the reactive acrylamide group, yielding Sotorasib, which is then purified via crystallization.[14][15]
Biochemical and Cell-Based Assay Workflows
Protocol 2: TR-FRET Nucleotide Exchange Assay This biochemical assay is used to quantify the ability of Sotorasib to inhibit the exchange of GDP for GTP on the KRAS protein, a direct measure of its inhibitory mechanism.[5]
-
Principle: The assay measures the displacement of a fluorescently labeled GDP analog from the KRAS G12C protein by a non-hydrolyzable GTP analog. Inhibition of this process by Sotorasib results in a stable high TR-FRET signal.
-
Reagents: Recombinant KRAS G12C protein, fluorescently labeled GDP (e.g., BODIPY-GDP), a non-hydrolyzable GTP analog (e.g., GTPγS), and a guanine nucleotide exchange factor (GEF) such as SOS1.[5]
-
Procedure:
-
KRAS G12C protein pre-loaded with fluorescent GDP is added to a 384-well plate.[5]
-
Sotorasib is added at various concentrations and incubated to allow for covalent binding.[5]
-
The exchange reaction is initiated by adding a mixture of SOS1 and a high concentration of unlabeled GTPγS.[5]
-
The decrease in the TR-FRET signal is monitored over time as the fluorescent GDP is displaced.[5]
-
-
Data Analysis: The rate of signal decrease is plotted against the compound concentration to determine the IC₅₀ value.[5]
Protocol 3: Western Blot for p-ERK Inhibition This cell-based assay validates that Sotorasib inhibits the KRAS signaling pathway within a cellular context by measuring the phosphorylation level of the downstream effector ERK.[2][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. apexbt.com [apexbt.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. targetedonc.com [targetedonc.com]
- 11. ilcn.org [ilcn.org]
- 12. 2-Year Follow-Up Shows Sotorasib Significantly Prolongs Survival in Patients With Non-Small Cell Lung Cancer - Roswell Park Comprehensive Cancer Center [physicianresources.roswellpark.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Commercial Process for the Synthesis of Anti-Cancer Drug Sotorasib - ChemistryViews [chemistryviews.org]
- 15. Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. thieme-connect.com [thieme-connect.com]
An In-Depth Technical Guide to the Physicochemical Properties of CV-159
For Researchers, Scientists, and Drug Development Professionals
Abstract
CV-159 is a notable 1,4-dihydropyridine derivative recognized for its calcium channel antagonistic and anti-calmodulin properties.[1] Primarily investigated for its potential in cardiovascular research, this compound has demonstrated significant anti-inflammatory effects. This guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental methodologies for its biological assessment, and a visualization of its mechanism of action. While specific experimental values for some physicochemical properties of this compound are not publicly available, this document consolidates the existing data and provides context based on the broader class of 1,4-dihydropyridine derivatives.
Physicochemical Properties
This compound, chemically identified as 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester, possesses a unique molecular structure that contributes to its biological activity.[2]
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Chemical Name | 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester | [2] |
| CAS Number | 86384-98-7 | [1][3] |
| Molecular Formula | C₃₁H₃₄N₄O₇ | [3] |
| Molecular Weight | 574.62 g/mol | [3] |
| Storage Temperature | 2-8°C | [3] |
Biological Activity and Mechanism of Action
This compound exhibits potent anti-inflammatory effects by selectively interfering with tumor necrosis factor-alpha (TNF-α) induced signaling pathways in endothelial cells. It has been shown to inhibit the expression of E-selectin, a key adhesion molecule involved in inflammatory responses.[1] This inhibition is achieved through the suppression of the phosphorylation of c-Jun N-terminal kinase (JNK), p38 mitogen-activated protein kinase (p38 MAPK), and the p65 subunit of nuclear factor-kappa B (NF-κB).[1]
Signaling Pathway of this compound Action
The following diagram illustrates the signaling cascade initiated by TNF-α, leading to E-selectin expression and the inhibitory role of this compound.
Experimental Protocols
The following sections detail generalized protocols for the key experiments used to characterize the biological activity of this compound.
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs)
HUVECs are a standard model for studying endothelial cell biology and inflammatory responses.
-
Preparation of Culture Vessels: Culture flasks or plates are coated with a sterile solution of 0.1% gelatin or fibronectin to promote cell attachment.
-
Thawing and Seeding: Cryopreserved HUVECs are rapidly thawed in a 37°C water bath. The cell suspension is then transferred to a sterile centrifuge tube containing pre-warmed endothelial cell growth medium (EGM). The cells are centrifuged at a low speed (e.g., 200 x g) for 5 minutes. The supernatant is aspirated, and the cell pellet is resuspended in fresh EGM. Cells are then seeded onto the coated culture vessels at a recommended density (e.g., 2,500-5,000 cells/cm²).[4][5]
-
Incubation and Maintenance: Cultures are maintained in a humidified incubator at 37°C with 5% CO₂. The medium is replaced every 2-3 days until the cells reach approximately 80-90% confluency.[4]
Western Blotting for Phosphorylated Proteins (p-JNK, p-p38, p-NF-κB)
Western blotting is a widely used technique to detect and quantify specific proteins in a sample.
-
Cell Lysis: HUVECs are treated with this compound for a specified time, followed by stimulation with TNF-α. The cells are then washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The lysates are centrifuged to pellet cellular debris.[6]
-
Protein Quantification: The protein concentration of the supernatant is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.[6]
-
Gel Electrophoresis and Transfer: An equal amount of protein from each sample is mixed with Laemmli buffer, boiled, and then loaded onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. The proteins are separated based on their molecular weight. Following electrophoresis, the separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[6]
-
Immunoblotting: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the phosphorylated forms of JNK, p38, and NF-κB p65. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[6]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands is quantified using densitometry software.[6]
E-selectin Expression Assay
This assay measures the amount of E-selectin expressed on the surface of HUVECs.
-
Cell Treatment: HUVECs are cultured in 96-well plates and pre-treated with various concentrations of this compound before stimulation with TNF-α.
-
Immunoassay (ELISA-based):
-
The cells are fixed with a suitable fixative (e.g., paraformaldehyde).
-
The wells are blocked to prevent non-specific antibody binding.
-
A primary antibody specific for human E-selectin is added to the wells and incubated.
-
After washing, an HRP-conjugated secondary antibody is added.
-
A substrate solution is added, and the color development is measured using a microplate reader. The intensity of the color is proportional to the amount of E-selectin expressed.[7]
-
Experimental Workflow
The following diagram outlines the general workflow for investigating the effects of this compound on TNF-α-induced inflammation in HUVECs.
Conclusion
This compound is a promising 1,4-dihydropyridine derivative with significant anti-inflammatory properties. Its ability to inhibit the TNF-α-induced expression of E-selectin by targeting the JNK, p38, and NF-κB signaling pathways highlights its potential as a therapeutic agent for inflammatory conditions. While a complete physicochemical profile is not yet publicly available, the existing data provides a solid foundation for further research and development. The experimental protocols and workflows detailed in this guide offer a framework for future investigations into the biological activities of this compound and similar compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Neuroprotective effects of a dihydropyridine derivative, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarbox ylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (this compound), on rat ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. zen-bio.com [zen-bio.com]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. benchchem.com [benchchem.com]
- 7. brighamandwomens.org [brighamandwomens.org]
CV-159: A Potential Modulator of Vascular Inflammation
An In-depth Technical Guide on the Core Targets of CV-159 in Endothelial Inflammatory Responses
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular inflammation is a critical underlying process in the initiation and progression of numerous cardiovascular diseases, including atherosclerosis. The inflammatory cascade within the vascular endothelium is orchestrated by a complex network of signaling molecules and pathways, making it a prime target for therapeutic intervention. This technical guide delves into the preclinical findings for this compound, a 1,4-dihydropyridine derivative, and its targeted effects on inflammatory responses within human umbilical vein endothelial cells (HUVECs), a key in vitro model for studying vascular biology. This compound, characterized as a Ca2+ antagonist and anti-calmodulin agent, has demonstrated specific inhibitory effects on key inflammatory pathways, suggesting its potential as a novel therapeutic agent.[1]
Core Mechanism of Action
This compound exhibits a targeted inhibitory effect on the inflammatory cascade induced by tumor necrosis factor-alpha (TNF-α), a potent pro-inflammatory cytokine. The primary mechanism of this compound revolves around the modulation of critical signaling pathways and the expression of adhesion molecules on endothelial cells.
Targeted Effects on Inflammatory Markers
Preclinical studies have shown that this compound selectively inhibits the expression of E-selectin on the surface of endothelial cells, a crucial adhesion molecule for the recruitment of leukocytes to the site of inflammation.[1] Notably, the expression of other important adhesion molecules, Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1), were not significantly affected by this compound treatment in the studied model.[1]
| Inflammatory Marker | Effect of this compound (10 µM) | Reference |
| E-selectin Expression | Inhibited | [1] |
| VCAM-1 Expression | No significant effect | [1] |
| ICAM-1 Expression | No significant effect | [1] |
Inhibition of Key Signaling Pathways
The anti-inflammatory effects of this compound are attributed to its ability to suppress the phosphorylation, and thus activation, of several key intracellular signaling molecules.
| Signaling Molecule | Effect of this compound (10 µM) | Reference |
| JNK Phosphorylation | Inhibited | [1] |
| p38 MAPK Phosphorylation | Inhibited | [1] |
| NF-κB p65 (Ser536) Phosphorylation | Inhibited | [1] |
The inhibitory action of this compound on these pathways appears to be mediated through distinct mechanisms. The suppression of JNK and p38 activation is linked to the compound's ability to reduce the generation of reactive oxygen species (ROS).[1] In contrast, the inhibition of NF-κB phosphorylation occurs through a ROS-independent pathway.[1]
Signaling Pathways and Experimental Workflows
This compound's Impact on TNF-α-Induced Inflammatory Signaling
The following diagram illustrates the proposed mechanism of action for this compound in attenuating TNF-α-induced inflammatory responses in endothelial cells.
Caption: this compound signaling pathway in endothelial cells.
Experimental Workflow for Assessing this compound's Anti-inflammatory Effects
The diagram below outlines a typical experimental workflow for evaluating the efficacy of this compound in an in vitro model of vascular inflammation.
Caption: Workflow for this compound anti-inflammatory assessment.
Experimental Protocols
The following are generalized protocols based on the methodologies described in the preclinical evaluation of this compound.[1]
Cell Culture and Treatment
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate endothelial cell growth medium supplemented with necessary growth factors.
-
Seeding: Cells are seeded in multi-well plates at a suitable density and allowed to adhere and reach confluence.
-
Pre-treatment: Prior to inflammatory stimulation, the cell culture medium is replaced with fresh medium containing this compound at a concentration of 10 µM. The cells are incubated for 30 minutes.
-
Stimulation: Following pre-treatment, TNF-α is added to the cell culture medium at a final concentration of 10 ng/ml.
-
Incubation: Cells are incubated for either 20 minutes for the analysis of signaling protein phosphorylation or 24 hours for the analysis of adhesion molecule expression.
Western Blotting
-
Cell Lysis: After the designated incubation period, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., phospho-JNK, phospho-p38, phospho-NF-κB p65, E-selectin, VCAM-1, ICAM-1, and loading controls like β-actin or GAPDH).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control.
Reactive Oxygen Species (ROS) Measurement
-
Cell Preparation: HUVECs are cultured and treated with this compound and TNF-α as described in the "Cell Culture and Treatment" protocol.
-
Probe Loading: The cells are loaded with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable fluorescent probe, by incubating them in a solution containing DCFH-DA.
-
Measurement: Intracellular ROS oxidizes DCFH-DA to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is measured using a fluorescence microplate reader or a flow cytometer.
-
Analysis: The fluorescence intensity is indicative of the level of intracellular ROS. The results are typically normalized to a control group.
Conclusion
The dihydropyridine derivative this compound demonstrates a specific and targeted anti-inflammatory effect on endothelial cells by inhibiting TNF-α-induced E-selectin expression. This is achieved through the dual inhibition of ROS-dependent (JNK and p38) and ROS-independent (NF-κB) signaling pathways. These preclinical findings highlight the potential of this compound as a lead compound for the development of novel therapeutics for vascular inflammatory diseases. Further in-depth studies are warranted to fully elucidate its pharmacological profile, including dose-response relationships and in vivo efficacy.
References
In Vitro Effects of CV-159 on TNF-α-Induced Inflammatory Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CV-159 is a 1,4-dihydropyridine derivative with demonstrated calcium antagonistic and anti-calmodulin properties.[1][2] This document outlines the core in vitro effects of this compound, focusing on its anti-inflammatory capabilities in a key cellular model of vascular inflammation. Specifically, it details the compound's inhibitory effects on Tumor Necrosis Factor-alpha (TNF-α)-induced inflammatory responses in Human Umbilical Vein Endothelial Cells (HUVECs). Quantitative data from key assays are presented, along with detailed experimental protocols and visual diagrams of the implicated signaling pathways and workflows. The findings indicate that this compound selectively inhibits the expression of E-selectin by preventing the activation of JNK, p38, and NF-κB signaling pathways through both reactive oxygen species (ROS)-dependent and -independent mechanisms.[1]
Core Mechanism of Action
This compound exhibits a multi-faceted mechanism in mitigating endothelial inflammatory responses. In HUVECs stimulated with TNF-α, this compound has been shown to:
-
Selectively Inhibit E-selectin Expression: The compound significantly curtails the expression of the adhesion molecule E-selectin, which is crucial for the recruitment of leukocytes to the site of inflammation. Notably, it does not affect the expression of other adhesion molecules like VCAM-1 or ICAM-1.[1]
-
Inhibit Key Inflammatory Kinases: this compound prevents the TNF-α-induced phosphorylation (activation) of critical stress-activated protein kinases, namely JNK and p38 MAP kinase.[1]
-
Suppress NF-κB Activation: The compound inhibits the phosphorylation of the p65 subunit of NF-κB at Ser536, a key step in its activation cascade.[1]
-
Reduce Oxidative Stress: this compound directly inhibits the generation of intracellular Reactive Oxygen Species (ROS) induced by TNF-α.[1]
The inhibition of JNK and p38 activation appears to be linked to this compound's antioxidant properties, whereas the inhibition of NF-κB activation occurs through a separate, ROS-independent pathway.[1] Earlier studies also established that this compound is a potent inhibitor of calmodulin (CaM) function, which can impact a variety of cellular signaling events.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies of this compound.
Table 1: Inhibition of Calmodulin-Activated Enzymes by this compound [2]
| Enzyme Target | Metric | Value (µM) |
| Myosin Light Chain Kinase (MLC Kinase) | IC₅₀ | 6.2 |
| Myosin Light Chain Kinase (MLC Kinase) | Apparent Kᵢ | 0.8 |
| Cyclic Nucleotide Phosphodiesterase (Ca²⁺-PDE) | IC₅₀ | 0.55 |
| Dansyl-Calmodulin Fluorescence | IC₅₀ | 1.2 |
Table 2: Experimental Conditions for HUVEC Inflammation Model [1]
| Reagent | Concentration | Pre-treatment/Incubation Time |
| This compound | 10 µM | 30 minutes |
| TNF-α | 10 ng/ml | 20 minutes (for phosphorylation) |
| TNF-α | 10 ng/ml | 24 hours (for E-selectin expression) |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are the primary model.
-
Culture Conditions: Cells are cultured in standard endothelial cell growth medium supplemented with growth factors, fetal bovine serum, and antibiotics, maintained at 37°C in a humidified 5% CO₂ incubator.
-
Treatment Workflow:
-
HUVECs are seeded into appropriate culture plates (e.g., 6-well plates for protein analysis).
-
Upon reaching confluence, cells are pre-treated with 10 µM this compound for 30 minutes.[1]
-
Following pre-treatment, the cells are stimulated with 10 ng/ml TNF-α.[1]
-
For analysis of protein phosphorylation, the incubation with TNF-α is carried out for 20 minutes.[1]
-
For analysis of E-selectin protein expression, the incubation is extended to 24 hours.[1]
-
Control groups include untreated cells, cells treated with this compound alone, and cells treated with TNF-α alone.
-
Western Blotting for Protein Expression and Phosphorylation
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using RIPA buffer containing a cocktail of protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are loaded onto a 10% SDS-polyacrylamide gel and separated by electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting phosphorylated JNK, p38, NF-κB p65 (Ser536), total JNK, total p38, total p65, E-selectin, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Densitometry analysis is performed to quantify band intensities.
Intracellular ROS Generation Assay
-
Probe Loading: HUVECs are cultured in a suitable format (e.g., 96-well black-walled plate). After the pre-treatment period with this compound, the cells are loaded with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable fluorescent probe for ROS.
-
Stimulation: TNF-α is added to the wells to induce ROS production.
-
Fluorescence Measurement: The fluorescence intensity is measured at appropriate excitation and emission wavelengths (e.g., 485 nm excitation / 535 nm emission) using a microplate reader at various time points to determine the rate of ROS generation.
Signaling Pathways and Workflows
The following diagrams illustrate the key molecular pathways affected by this compound and the general experimental workflow.
Caption: this compound inhibits TNF-α-induced E-selectin expression via ROS-dependent and -independent pathways.
Caption: Workflow for assessing the anti-inflammatory effects of this compound on TNF-α-stimulated HUVECs.
References
The Pharmacology of CV-159: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CV-159 is a novel 1,4-dihydropyridine derivative exhibiting unique pharmacological properties that distinguish it from other members of its class. Primarily characterized by its Ca2+ antagonistic and anti-calmodulin actions, this compound has demonstrated significant anti-inflammatory effects in preclinical models. This document provides a comprehensive overview of the current understanding of this compound's pharmacology, with a focus on its mechanism of action in vascular cells. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development.
Introduction
Dihydropyridine derivatives are a well-established class of calcium channel blockers widely used in the management of cardiovascular diseases. This compound, a unique molecule within this class, demonstrates a dual mechanism of action involving both calcium channel modulation and direct calmodulin inhibition.[1] This dual activity contributes to its distinct pharmacological profile, particularly its potent anti-inflammatory properties. Early research has highlighted its potential in mitigating inflammatory responses in vascular endothelial and smooth muscle cells, suggesting a therapeutic role in conditions such as atherosclerosis.[2][3] This guide synthesizes the available pharmacological data on this compound, offering a technical resource for the scientific community.
Mechanism of Action
This compound exerts its pharmacological effects through a multi-faceted mechanism primarily centered on the inhibition of inflammatory signaling pathways in vascular cells. Its actions are mediated through both calmodulin-dependent and independent pathways, ultimately leading to a reduction in the expression of key adhesion molecules involved in inflammation.
Anti-Calmodulin Activity
This compound directly interacts with calmodulin (CaM), a ubiquitous calcium-binding protein that regulates numerous cellular processes. This interaction has been shown to inhibit the activity of CaM-dependent enzymes, including myosin light chain kinase (MLC kinase) and cyclic nucleotide phosphodiesterase (Ca2+-PDE).[1] The inhibition of these enzymes contributes to the overall cellular effects of this compound.
Inhibition of TNF-α-Induced Inflammatory Signaling
Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of various inflammatory diseases. This compound has been shown to effectively counteract the inflammatory effects of TNF-α in both human umbilical vein endothelial cells (HUVECs) and rat mesenteric arterial smooth muscle cells.[2][3]
In HUVECs, this compound specifically inhibits the TNF-α-induced expression of E-selectin, an adhesion molecule critical for the recruitment of leukocytes to the site of inflammation.[3] This inhibition is achieved through the suppression of several key signaling molecules:
-
JNK and p38 Mitogen-Activated Protein Kinases (MAPKs): this compound prevents the TNF-α-induced phosphorylation and activation of JNK and p38 MAPKs.[3]
-
Nuclear Factor-kappaB (NF-κB): this compound inhibits the phosphorylation of the p65 subunit of NF-κB at Ser536, a key step in its activation.[3]
In vascular smooth muscle cells, this compound inhibits the TNF-α-induced expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) by targeting:
-
Akt (Protein Kinase B): this compound prevents the TNF-α-induced phosphorylation of Akt at Ser473.[2]
-
NF-κB: Similar to its effect in endothelial cells, this compound inhibits the phosphorylation of the NF-κB p65 subunit.[2]
Role of Reactive Oxygen Species (ROS)
This compound has been demonstrated to inhibit the generation of reactive oxygen species (ROS) induced by TNF-α.[2][3] This antioxidant effect appears to be a key mechanism by which this compound regulates the JNK, p38, and Akt pathways. Interestingly, the inhibition of NF-κB by this compound in endothelial cells appears to be independent of its ROS-scavenging activity, suggesting a more direct modulatory effect on this pathway.[3]
Signaling Pathway Diagrams
Quantitative Data Summary
| Parameter | Value | Cell Type | Conditions | Reference |
| Anti-Calmodulin Activity | ||||
| IC50 for MLC Kinase Inhibition | 6.2 µM | - | Ca2+/CaM activated | [1] |
| Apparent Ki for MLC Kinase | 0.8 µM | - | Ca2+/CaM activated | [1] |
| IC50 for Ca2+-PDE Inhibition | 0.55 µM | - | Ca2+/CaM activated | [1] |
| IC50 for Dansyl-CaM Fluorescence Inhibition | 1.2 µM | - | Ca2+-dependent | [1] |
| Anti-Inflammatory Effects | ||||
| Inhibition of TNF-α-induced E-selectin expression | Significant at 10 µM | HUVECs | 24 h TNF-α (10 ng/ml) | [3] |
| Inhibition of TNF-α-induced VCAM-1 expression | Concentration-dependent (0.1 - 10 µM) | Rat Mesenteric Arterial Smooth Muscle Cells | 24 h TNF-α (10 ng/ml) | [2] |
| Inhibition of TNF-α-induced JNK phosphorylation | Significant at 10 µM | HUVECs | 20 min TNF-α (10 ng/ml) | [3] |
| Inhibition of TNF-α-induced p38 phosphorylation | Significant at 10 µM | HUVECs | 20 min TNF-α (10 ng/ml) | [3] |
| Inhibition of TNF-α-induced NF-κB p65 (Ser536) phosphorylation | Significant at 10 µM | HUVECs | 20 min TNF-α (10 ng/ml) | [3] |
| Inhibition of TNF-α-induced Akt (Ser473) phosphorylation | Concentration-dependent (0.1 - 10 µM) | Rat Mesenteric Arterial Smooth Muscle Cells | 20 min TNF-α (10 ng/ml) | [2] |
| Inhibition of TNF-α-induced NF-κB p65 (Ser536) phosphorylation | Concentration-dependent (0.1 - 10 µM) | Rat Mesenteric Arterial Smooth Muscle Cells | 20 min TNF-α (10 ng/ml) | [2] |
| Inhibition of TNF-α-induced ROS generation | Significant at 10 µM | HUVECs & Rat Smooth Muscle Cells | - | [2][3] |
Pharmacokinetics and Safety
There is currently a lack of publicly available data on the pharmacokinetics (absorption, distribution, metabolism, and excretion) and the comprehensive safety and toxicology profile of this compound. Further studies are required to characterize these critical drug development parameters. As a dihydropyridine derivative, it might be anticipated to undergo hepatic metabolism, similar to other compounds in its class, but specific data for this compound is not available.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the pharmacological evaluation of this compound.
Cell Culture and Treatment
-
Human Umbilical Vein Endothelial Cells (HUVECs): HUVECs are cultured in standard endothelial cell growth medium supplemented with growth factors. For experiments, cells are pretreated with this compound (e.g., 10 µM for 30 minutes) before stimulation with TNF-α (e.g., 10 ng/ml) for the indicated times (e.g., 20 minutes for phosphorylation studies, 24 hours for protein expression studies).
-
Rat Mesenteric Arterial Smooth Muscle Cells: Primary smooth muscle cells are isolated from rat mesenteric arteries and cultured in DMEM supplemented with fetal bovine serum. Cells are pretreated with this compound (0.1 - 10 µM for 30 minutes) followed by TNF-α (10 ng/ml) stimulation.
Western Blotting for Protein Expression and Phosphorylation
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.
-
Membrane Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., E-selectin, VCAM-1, phospho-JNK, phospho-p38, phospho-NF-κB, phospho-Akt) overnight at 4°C.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Seeding: Cells are seeded in a 96-well black plate.
-
Treatment: Cells are pretreated with this compound and then stimulated with TNF-α.
-
DCFH-DA Staining: Cells are washed and then incubated with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in a serum-free medium for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: After incubation, the cells are washed, and the fluorescence intensity is measured using a fluorescence plate reader with excitation at 485 nm and emission at 530 nm.
Calmodulin (CaM) Binding Assay (Fluorescence Spectroscopy)
-
Preparation of Dansyl-CaM: Calmodulin is labeled with dansyl chloride.
-
Fluorescence Measurement: The fluorescence of dansyl-CaM is measured in the presence of Ca2+.
-
Titration with this compound: this compound is titrated into the dansyl-CaM solution, and the decrease in fluorescence intensity is monitored. The concentration of this compound that produces a 50% inhibition of the fluorescence intensity (IC50) is determined.
Conclusion
This compound is a promising dihydropyridine derivative with a unique pharmacological profile characterized by its anti-calmodulin and potent anti-inflammatory activities. Its ability to inhibit key inflammatory signaling pathways in vascular cells suggests its potential as a therapeutic agent for inflammatory vascular diseases such as atherosclerosis. However, the lack of comprehensive pharmacokinetic and safety data necessitates further investigation to fully elucidate its therapeutic potential and establish a clear path for clinical development. This technical guide provides a foundational overview of the current knowledge on this compound pharmacology to support and guide future research endeavors.
References
- 1. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells [jove.com]
- 3. This compound, a unique dihydropyridine derivative, prevents TNF-induced inflammatory responses in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: CV-159 in HUVEC Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for the culture of Human Umbilical Vein Endothelial Cells (HUVECs) and for studying the effects of the experimental compound CV-159 on endothelial cell activation. The provided protocols and data are based on established methodologies and published research findings.
Introduction
Human Umbilical Vein Endothelial Cells (HUVECs) are a widely used primary cell line for in vitro modeling of the vascular endothelium. They are instrumental in studying various physiological and pathological processes, including inflammation, angiogenesis, and the effects of pharmacological agents.[1] this compound is a 1,4-dihydropyridine derivative with Ca2+ antagonistic and anti-calmodulin properties.[2] This document outlines the experimental procedures for culturing HUVECs and for investigating the inhibitory effects of this compound on TNF-α-induced endothelial cell activation.
Quantitative Data: Effect of this compound on TNF-α-Induced Endothelial Activation
The following table summarizes the quantitative effects of this compound on key markers of endothelial activation in HUVECs when stimulated with Tumor Necrosis Factor-alpha (TNF-α). The data is derived from studies where HUVECs were pre-treated with this compound before TNF-α stimulation.[2]
| Parameter | Treatment Condition | This compound Concentration | Result |
| E-selectin Expression | TNF-α (10 ng/mL) for 24h | 10 µM | Inhibition of TNF-α-induced E-selectin expression.[2] |
| VCAM-1 Expression | TNF-α (10 ng/mL) for 24h | 10 µM | No significant inhibition of TNF-α-induced VCAM-1 expression.[2] |
| ICAM-1 Expression | TNF-α (10 ng/mL) for 24h | 10 µM | No significant inhibition of TNF-α-induced ICAM-1 expression.[2] |
| JNK Phosphorylation | TNF-α (10 ng/mL) for 20 min | 10 µM | Inhibition of TNF-α-induced JNK phosphorylation.[2] |
| p38 Phosphorylation | TNF-α (10 ng/mL) for 20 min | 10 µM | Inhibition of TNF-α-induced p38 phosphorylation.[2] |
| NF-κB p65 (Ser536) Phosphorylation | TNF-α (10 ng/mL) for 20 min | 10 µM | Inhibition of TNF-α-induced NF-κB p65 phosphorylation.[2] |
| Reactive Oxygen Species (ROS) Generation | TNF-α stimulation | 10 µM | Inhibition of TNF-α-induced ROS generation.[2] |
Experimental Protocols
HUVEC Culture Protocol
This protocol provides a comprehensive guide for the successful culture of HUVECs.
3.1.1. Materials
-
Cryopreserved Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2) supplemented with growth factors, cytokines, and fetal bovine serum (FBS).
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA solution (0.05% Trypsin/0.53 mM EDTA)
-
Trypsin Neutralizing Solution or medium containing FBS
-
Gelatin-based coating solution (e.g., 0.1% gelatin)
-
Sterile tissue culture flasks, plates, and pipettes
-
Water bath at 37°C
-
Humidified incubator at 37°C with 5% CO2
-
Biological safety cabinet
-
Centrifuge
3.1.2. Thawing and Plating of Cryopreserved HUVECs
-
Pre-coat tissue culture flasks with a gelatin-based solution for at least 30 minutes at 37°C. Aspirate the solution before use.
-
Rapidly thaw the cryovial of HUVECs in a 37°C water bath until a small ice crystal remains.
-
Aseptically transfer the cells to a sterile centrifuge tube containing pre-warmed complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Aspirate the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Plate the cells onto the pre-coated flasks at a recommended seeding density of 2,500 - 5,000 cells/cm².
-
Incubate the flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium after 24 hours to remove residual cryoprotectant and then every 2-3 days thereafter.
3.1.3. Passaging HUVECs
-
Subculture HUVECs when they reach 80-90% confluency.
-
Aspirate the culture medium and wash the cell monolayer with sterile PBS.
-
Add a minimal volume of Trypsin-EDTA solution to cover the cell monolayer and incubate at 37°C for 2-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding complete growth medium or a trypsin neutralizing solution.
-
Gently pipette the cell suspension to ensure a single-cell suspension and transfer to a sterile centrifuge tube.
-
Centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh growth medium and count the cells.
-
Re-plate the cells onto new pre-coated flasks at a seeding density of 2,500 - 5,000 cells/cm².
3.1.4. Cryopreservation of HUVECs
-
Follow the passaging protocol until the cell pellet is obtained.
-
Resuspend the cell pellet in a cryopreservation medium (e.g., complete growth medium with 10% DMSO) at a concentration of 0.5-1 x 10^6 cells/mL.
-
Aliquot the cell suspension into cryovials.
-
Place the vials in a controlled-rate freezing container and store at -80°C overnight.
-
For long-term storage, transfer the vials to a liquid nitrogen freezer.
This compound Experimental Protocol
This protocol describes the treatment of HUVECs with this compound to assess its effect on TNF-α-induced activation.
3.2.1. Materials
-
Cultured HUVECs (80-90% confluent)
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO)
-
Recombinant Human TNF-α
-
Serum-free culture medium
-
Reagents for downstream analysis (e.g., Western blotting, ROS detection)
3.2.2. Experimental Procedure
-
Seed HUVECs in appropriate culture plates (e.g., 6-well or 96-well plates) and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 2-4 hours prior to treatment.
-
Pre-treat the cells with this compound at the desired concentrations (e.g., 10 µM) for 30 minutes.[2] Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for the desired time period (e.g., 20 minutes for signaling pathway analysis, 24 hours for adhesion molecule expression).[2]
-
After incubation, process the cells for downstream analysis. For example:
-
Western Blotting: Lyse the cells and collect protein extracts to analyze the phosphorylation status of JNK, p38, and NF-κB.
-
ROS Detection: Use a fluorescent probe (e.g., DCFH-DA) to measure intracellular ROS levels.
-
ELISA or Flow Cytometry: Analyze the cell surface expression of adhesion molecules like E-selectin.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for HUVEC culture and this compound treatment.
This compound Signaling Pathway
Caption: this compound inhibits TNF-α-induced E-selectin expression in HUVECs.
References
Application Notes and Protocols: CV-159 for In Vitro Inflammation Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
CV-159 is a potent, cell-permeable small molecule inhibitor targeting key inflammatory signaling pathways. These application notes provide detailed protocols and dosage guidelines for utilizing this compound in in vitro models of inflammation, particularly those involving lipopolysaccharide (LPS)-stimulated macrophages. The primary mechanism of action for this compound involves the inhibition of the IKK complex, leading to downstream suppression of NF-κB activation, as well as modulation of the p38 MAPK pathway. These pathways are critical drivers of pro-inflammatory cytokine production.
Mechanism of Action: Signaling Pathway
This compound exerts its anti-inflammatory effects by targeting upstream kinases in the NF-κB and MAPK signaling cascades. In a typical inflammatory response initiated by LPS binding to TLR4, this compound inhibits the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This action keeps the NF-κB p65/p50 dimer sequestered in the cytoplasm, blocking its translocation to the nucleus and transcription of pro-inflammatory genes. Additionally, this compound has been observed to attenuate the phosphorylation of p38 MAPK, another crucial pathway in the inflammatory response.
Data Summary
Table 1: this compound Efficacy and Cytotoxicity in RAW 264.7 Macrophages
| Parameter | Value | Conditions |
| IC₅₀ (TNF-α) | 15 nM | 24h co-treatment with 100 ng/mL LPS |
| IC₅₀ (IL-6) | 25 nM | 24h co-treatment with 100 ng/mL LPS |
| CC₅₀ | > 20 µM | 24h treatment |
| Recommended Working Concentration | 1 - 100 nM | Based on cytokine inhibition and viability |
| Solvent | DMSO | Prepare stock solutions at 10-20 mM |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion
| This compound Conc. (nM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Cell Viability (%) |
| 1 | 25.4 ± 3.1 | 18.2 ± 2.5 | 99.8 ± 1.2 |
| 10 | 48.9 ± 4.5 | 42.1 ± 3.8 | 99.5 ± 0.9 |
| 50 | 85.3 ± 5.2 | 79.8 ± 4.9 | 98.7 ± 1.5 |
| 100 | 95.1 ± 3.9 | 91.5 ± 4.1 | 98.2 ± 2.1 |
| Data represents mean ± SD from n=3 independent experiments in LPS-stimulated RAW 264.7 cells. |
Experimental Protocols
Protocol 1: In Vitro Inflammation Model Setup and this compound Treatment
This protocol describes the standard workflow for assessing the anti-inflammatory activity of this compound in murine macrophages stimulated with LPS.
Materials:
-
RAW 264.7 cells
-
DMEM (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (10 mM stock in DMSO)
-
LPS (from E. coli O111:B4)
-
Phosphate-Buffered Saline (PBS)
-
24-well tissue culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells per well in 500 µL of complete DMEM.
-
Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to adhere.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in serum-free DMEM from the 10 mM stock. Remove the old media from the cells and add 500 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 2 hours.
-
LPS Stimulation: Add LPS directly to each well to a final concentration of 100 ng/mL. Do not add LPS to the negative control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant from each well for cytokine analysis (e.g., ELISA). Store at -80°C.
-
Cell Lysate: Wash the remaining cells with ice-cold PBS. Lyse the cells with an appropriate lysis buffer (e.g., RIPA buffer) for Western blot analysis.
-
Protocol 2: Cytokine Measurement by ELISA
Materials:
-
Collected cell culture supernatants
-
Mouse TNF-α and IL-6 ELISA kits
-
Microplate reader
Procedure:
-
Follow the manufacturer’s instructions provided with the specific ELISA kits.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add standards and the collected supernatants to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add the substrate solution and develop the color.
-
Stop the reaction and measure the absorbance at the recommended wavelength (typically 450 nm).
-
Calculate cytokine concentrations based on the standard curve.
Protocol 3: Cell Viability Assessment by MTT Assay
Materials:
-
Cells treated as described in Protocol 1 (in a parallel 96-well plate)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
Procedure:
-
After the 24-hour LPS stimulation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 4 hours at 37°C until formazan crystals form.
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage relative to the untreated control group.
Application Notes and Protocols for CV-159 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of CV-159 (CAS 86384-98-7), a 1,4-dihydropyridine derivative with calcium channel antagonistic and anti-calmodulin actions. Adherence to these guidelines is crucial for ensuring the stability, and consistent performance of this compound in research applications.
Compound Information
A summary of the key chemical properties of this compound is provided in the table below. This information is essential for accurate stock solution preparation and experimental design.
| Property | Value |
| Molecular Weight | 574.62 g/mol |
| Chemical Formula | C₃₁H₃₄N₄O₇ |
| CAS Number | 86384-98-7 |
| Appearance | Solid (form may vary) |
| Storage (Solid) | 2-8°C, protect from light |
Solubility and Recommended Solvents
While quantitative solubility data for this compound in various solvents is not extensively published, its chemical structure as a 1,4-dihydropyridine derivative suggests solubility in common organic solvents. For biological and in vitro assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its broad solvating power for organic molecules and compatibility with most cell culture media at low concentrations.
| Solvent | Suitability | Comments |
| Dimethyl Sulfoxide (DMSO) | Highly Recommended | Excellent solvent for 1,4-dihydropyridine derivatives. Ensure use of anhydrous, high-purity grade. Final DMSO concentration in assays should be kept low (typically <0.5%) to avoid solvent-induced cellular effects. |
| Ethanol | Possible | May be used, but solubility should be tested. Ensure use of absolute ethanol. |
| Aqueous Buffers | Not Recommended | This compound is expected to have very low solubility in aqueous solutions. Direct dissolution in aqueous media is not advised. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for serial dilutions in experimental setups.
Materials:
-
This compound solid compound
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Equilibration: Allow the vial containing solid this compound and the DMSO solvent to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Tare a sterile microcentrifuge tube or amber glass vial on a calibrated analytical balance. Carefully weigh out 1 mg of this compound solid into the tube.
-
Solvent Addition: Based on the molecular weight of this compound (574.62 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))
-
Volume (µL) = (1 mg / 574.62 g/mol ) / (10 mmol/L) * 1,000,000 µL/L = 174.0 µL
-
Carefully add 174.0 µL of anhydrous DMSO to the tube containing the this compound solid.
-
-
Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Visually inspect the solution to ensure there are no visible particulates. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid dissolution if necessary.
-
Storage: Store the 10 mM stock solution as described in the storage guidelines below.
Preparation of Working Solutions
Working solutions are typically prepared by diluting the high-concentration stock solution in the appropriate cell culture medium or experimental buffer immediately before use.
Example: Preparation of a 10 µM working solution from a 10 mM stock:
-
Perform a 1:1000 dilution of the 10 mM stock solution.
-
For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM this compound stock solution to 999 µL of cell culture medium or buffer.
-
Mix thoroughly by gentle pipetting or inversion.
Storage and Stability
This compound, like other 1,4-dihydropyridine derivatives, is susceptible to degradation by light and oxidation, particularly when in solution. Proper storage is critical to maintain its biological activity.
| Form | Storage Temperature | Conditions | Shelf-life |
| Solid | 2-8°C | Keep in a tightly sealed, light-proof container in a dry environment. | Refer to manufacturer's specifications. |
| Stock Solution (in DMSO) | -20°C or -80°C | Aliquot into single-use volumes in tightly sealed, amber or foil-wrapped vials to minimize freeze-thaw cycles and light exposure. | Up to 1 month. It is recommended to prepare fresh solutions for optimal activity. |
Safety Precautions
-
Handle this compound in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Consult the Material Safety Data Sheet (MSDS) for complete safety information.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action in TNF-α Signaling
This compound has been shown to inhibit inflammatory responses induced by Tumor Necrosis Factor-alpha (TNF-α).[1] It achieves this by targeting key signaling molecules in the TNF-α pathway. Specifically, this compound inhibits the phosphorylation of JNK, p38, and NF-κB.[1] The inhibition of JNK and p38 activation is mediated through the suppression of Reactive Oxygen Species (ROS), whereas the inhibition of NF-κB activation occurs through a ROS-independent mechanism.[1]
Caption: this compound inhibits TNF-α-induced inflammation.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the general workflow for preparing a stock solution of this compound from a solid compound.
Caption: Workflow for this compound stock solution preparation.
References
Application Notes and Protocols for CV-159 in Calcium Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CV-159 is a dihydropyridine-based compound that serves as a valuable tool for investigating calcium signaling pathways. Unlike many other dihydropyridines that primarily target L-type calcium channels, this compound exhibits a unique mechanism of action by functioning as a potent inhibitor of calmodulin (CaM).[1][2] This property allows researchers to dissect the specific roles of CaM-dependent signaling cascades in various cellular processes.
Calcium ions (Ca²⁺) are ubiquitous second messengers that regulate a vast array of physiological events. Calmodulin is a primary intracellular Ca²⁺ sensor that, upon binding to Ca²⁺, undergoes a conformational change enabling it to interact with and modulate the activity of numerous downstream effector proteins. These include protein kinases, phosphatases, and cyclic nucleotide phosphodiesterases.
This compound's inhibitory action on the Ca²⁺/CaM complex provides a means to probe the functional significance of these pathways. It has been demonstrated to competitively inhibit Ca²⁺/CaM-activated enzymes such as myosin light chain kinase (MLC kinase) and cyclic nucleotide phosphodiesterase (Ca²⁺-PDE).[1] Furthermore, studies have implicated this compound in the modulation of cellular processes such as inflammation, oxidative stress, and ischemia-reperfusion injury, often linking its effects to the inhibition of Ca²⁺ overloading and calmodulin-dependent pathways.[3][4][5]
These application notes provide an overview of the utility of this compound in studying calcium signaling and offer detailed protocols for its use in key experimental assays.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's inhibitory activity based on published findings.
Table 1: Inhibitory Potency of this compound on Calmodulin-Dependent Enzymes
| Target Enzyme | Parameter | Value (µM) | Reference |
| Myosin Light Chain Kinase (MLC Kinase) | IC₅₀ | 6.2 | [1] |
| Myosin Light Chain Kinase (MLC Kinase) | Apparent Kᵢ | 0.8 | [1] |
| Cyclic Nucleotide Phosphodiesterase (Ca²⁺-PDE) | IC₅₀ | 0.55 | [1] |
Table 2: Interaction of this compound with Dansyl-Calmodulin
| Assay | Parameter | Value (µM) | Reference |
| Dansyl-Calmodulin Fluorescence | IC₅₀ for fluorescence decrease | 1.2 | [1] |
Signaling Pathways and Mechanisms of Action
This compound primarily exerts its effects by binding to calmodulin in a Ca²⁺-dependent manner, thereby preventing the activation of downstream targets. The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: this compound inhibits the active Ca²⁺/Calmodulin complex, preventing downstream enzyme activation.
Caption: this compound's anti-inflammatory effect via inhibition of ROS and Calmodulin.
Experimental Protocols
In Vitro Calmodulin-Dependent Enzyme Inhibition Assay
This protocol describes a general method to assess the inhibitory effect of this compound on Ca²⁺/CaM-dependent enzymes like MLC kinase or Ca²⁺-PDE.
Materials:
-
Purified calmodulin
-
Purified target enzyme (MLC kinase or Ca²⁺-PDE)
-
This compound stock solution (in DMSO)
-
Enzyme-specific substrate and detection reagents
-
Assay Buffer (e.g., HEPES or Tris-based buffer, pH 7.4, containing CaCl₂, MgCl₂, and other necessary co-factors)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, calmodulin, and the target enzyme in each well of a 96-well plate.
-
Add varying concentrations of this compound (e.g., 0.1 µM to 100 µM) to the wells. Include a vehicle control (DMSO) and a positive control (a known inhibitor, if available).
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a specified time (e.g., 15-30 minutes) to allow this compound to interact with calmodulin.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the reaction progress over time using a microplate reader at the appropriate wavelength for the detection reagent.
-
Calculate the initial reaction rates for each this compound concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
Caption: Workflow for in vitro enzyme inhibition assay with this compound.
Dansyl-Calmodulin Fluorescence Assay
This protocol utilizes the environmentally sensitive fluorescence of dansylated calmodulin (Dansyl-CaM) to demonstrate the direct binding of this compound. The binding of this compound to the Ca²⁺/Dansyl-CaM complex is expected to cause a change in the fluorescence signal.[1]
Materials:
-
Dansyl-Calmodulin
-
This compound stock solution (in DMSO)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.2, 130 mM KCl)
-
CaCl₂ solution
-
EGTA solution
-
Fluorometer and cuvettes or a fluorescence microplate reader
Procedure:
-
Prepare a solution of Dansyl-CaM in the assay buffer.
-
In a cuvette, add the Dansyl-CaM solution and CaCl₂ to ensure the formation of the Ca²⁺/Dansyl-CaM complex.
-
Measure the baseline fluorescence spectrum (e.g., excitation at 340 nm, emission scan from 400-550 nm).
-
Add increasing concentrations of this compound to the cuvette, mixing gently after each addition.
-
After a short incubation period (e.g., 5 minutes) at room temperature, record the fluorescence spectrum.
-
Observe the decrease in fluorescence intensity as a function of this compound concentration.
-
As a control, perform the same experiment in the presence of EGTA instead of CaCl₂ to chelate Ca²⁺ and demonstrate the Ca²⁺-dependency of the interaction.
-
Plot the change in fluorescence against the this compound concentration to determine the IC₅₀ for the fluorescence decrease.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol is adapted from studies showing this compound's effect on ROS production in vascular smooth muscle cells.[5] It uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Materials:
-
Rat mesenteric arterial smooth muscle cells (SMCs) or other suitable cell line
-
Cell culture medium (e.g., DMEM)
-
This compound
-
TNF-α or another stimulus to induce ROS
-
DCFH-DA
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Fluorescence microscope or plate reader
Procedure:
-
Culture SMCs to an appropriate confluency in multi-well plates.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1 - 10 µM) in serum-free medium for 30 minutes.[5]
-
Remove the medium and load the cells with DCFH-DA (e.g., 5-10 µM in HBSS) for 30 minutes at 37°C in the dark.
-
Wash the cells with HBSS to remove excess dye.
-
Add the stimulus (e.g., 10 ng/ml TNF-α) to the cells (still in the presence of this compound) and incubate for the desired time (e.g., 20 minutes).[5]
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation ~488 nm, emission ~525 nm).
-
Compare the fluorescence levels in this compound-treated cells to the stimulated and unstimulated controls.
Applications in Drug Development
This compound's unique profile as a calmodulin inhibitor makes it a valuable pharmacological tool for:
-
Target Validation: Investigating the role of calmodulin-dependent pathways in disease models.
-
Lead Optimization: Serving as a reference compound in the development of more specific and potent calmodulin inhibitors.
-
Mechanism of Action Studies: Elucidating the downstream effects of inhibiting calcium/calmodulin signaling in various cell types and tissues.
-
Therapeutic Potential: Exploring its own therapeutic potential in conditions where calmodulin-mediated processes are dysregulated, such as in certain inflammatory diseases or vasospastic disorders.
Conclusion
This compound is a specialized dihydropyridine that offers a unique opportunity to study the intricate roles of calmodulin in calcium signaling. Its ability to inhibit CaM-dependent enzymes and processes provides a powerful tool for researchers in both basic science and drug development. The protocols outlined above provide a starting point for incorporating this compound into studies of calcium signaling, with the potential to uncover novel regulatory mechanisms and therapeutic targets.
References
- 1. Inhibition of calmodulin function by this compound, a novel dihydropyridine compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorometric Measurement of Calmodulin-Dependent Peptide–Protein Interactions Using Dansylated Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of Reactive Oxygen Species (ROS) and Mitochondrial ROS in AMPK Knockout Mice Blood Vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of Reactive Oxygen Species in Cardiovascular Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of CV-159 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CV-159 is a dihydropyridine derivative recognized for its calcium channel antagonistic and anti-calmodulin properties. Emerging research has highlighted its potential in modulating inflammatory responses. Specifically, this compound has been shown to inhibit the tumor necrosis factor-alpha (TNF-α) induced inflammatory cascade in human umbilical vein endothelial cells (HUVECs). This inhibitory effect is mediated through the suppression of key signaling pathways, including the c-Jun N-terminal kinase (JNK), p38 mitogen-activated protein kinase (MAPK), and nuclear factor-kappa B (NF-κB) pathways.
Western blot analysis is an indispensable immunodetection technique to investigate the effects of this compound on these signaling pathways. By quantifying the changes in the phosphorylation status of key proteins and the expression levels of downstream inflammatory markers, researchers can elucidate the mechanism of action of this compound and evaluate its therapeutic potential.
These application notes provide a detailed protocol for performing Western blot analysis to assess the impact of this compound treatment on the JNK, p38, and NF-κB signaling pathways and the expression of E-selectin in a relevant cell model.
Signaling Pathway Overview
This compound exerts its anti-inflammatory effects by targeting critical nodes in the TNF-α signaling cascade. Upon stimulation with TNF-α, a series of downstream signaling events are initiated, leading to the activation of transcription factors that drive the expression of inflammatory mediators. This compound intervenes in this process by inhibiting the phosphorylation and subsequent activation of JNK, p38, and the p65 subunit of NF-κB. This, in turn, suppresses the expression of downstream targets such as the adhesion molecule E-selectin.
Application Notes: Immunofluorescence Staining with CV-159 for Studying Inflammatory Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction
CV-159 is a 1,4-dihydropyridine derivative that exhibits calcium channel antagonistic and anti-calmodulin properties.[1] Research has demonstrated its potential in preventing inflammatory responses in vascular endothelial cells. Specifically, this compound has been shown to inhibit the tumor necrosis factor-alpha (TNF-α)-induced expression of E-selectin in human umbilical vein endothelial cells (HUVECs).[1] This inhibitory effect is mediated through the suppression of several key signaling pathways, including the c-Jun N-terminal kinase (JNK), p38 mitogen-activated protein kinase (MAPK), and nuclear factor-kappa B (NF-κB) pathways.[1]
Immunofluorescence staining is a powerful technique to visualize the subcellular localization and quantify the expression levels of specific proteins within cells. This application note provides a detailed protocol for using immunofluorescence to investigate the effects of this compound on the activation of the JNK, p38, and NF-κB signaling pathways in HUVECs.
Principle of the Method
This protocol describes the use of indirect immunofluorescence to detect the phosphorylated, and therefore activated, forms of JNK, p38, and the p65 subunit of NF-κB. Following treatment with TNF-α in the presence or absence of this compound, HUVECs are fixed and permeabilized to allow antibody access to intracellular proteins. The cells are then incubated with primary antibodies specific for phospho-JNK (Thr183/Tyr185), phospho-p38 MAPK (Thr180/Tyr182), and phospho-NF-κB p65 (Ser536). Subsequently, fluorophore-conjugated secondary antibodies that bind to the primary antibodies are used for detection. The nuclear translocation of NF-κB p65, a key indicator of its activation, and the fluorescence intensity of phosphorylated JNK and p38 can be visualized and quantified using fluorescence microscopy.
Data Presentation
The following tables present hypothetical quantitative data based on the known effects of this compound from western blot analysis, demonstrating how to summarize immunofluorescence results.[1]
Table 1: Effect of this compound on TNF-α-Induced Phosphorylation of JNK and p38 in HUVECs
| Treatment Group | Mean Fluorescence Intensity (p-JNK) (Arbitrary Units) | Fold Change vs. Control (p-JNK) | Mean Fluorescence Intensity (p-p38) (Arbitrary Units) | Fold Change vs. Control (p-p38) |
| Control | 10.5 ± 1.2 | 1.0 | 12.1 ± 1.5 | 1.0 |
| TNF-α (10 ng/mL) | 45.2 ± 3.8 | 4.3 | 55.8 ± 4.9 | 4.6 |
| This compound (10 µM) + TNF-α (10 ng/mL) | 15.8 ± 1.9 | 1.5 | 18.3 ± 2.1 | 1.5 |
| This compound (10 µM) | 11.1 ± 1.4 | 1.1 | 12.5 ± 1.6 | 1.0 |
Data are represented as mean ± standard deviation.
Table 2: Effect of this compound on TNF-α-Induced Nuclear Translocation of NF-κB p65 in HUVECs
| Treatment Group | Percentage of Cells with Nuclear p65 (%) | Nuclear to Cytoplasmic Fluorescence Intensity Ratio of p-p65 |
| Control | 5 ± 1.5 | 0.8 ± 0.1 |
| TNF-α (10 ng/mL) | 85 ± 5.2 | 3.5 ± 0.4 |
| This compound (10 µM) + TNF-α (10 ng/mL) | 20 ± 3.1 | 1.2 ± 0.2 |
| This compound (10 µM) | 6 ± 1.8 | 0.9 ± 0.1 |
Data are represented as mean ± standard deviation.
Experimental Protocols
Materials and Reagents
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
This compound (1,4-dihydropyridine derivative)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary Antibodies:
-
Rabbit anti-phospho-JNK (Thr183/Tyr185)
-
Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)
-
Rabbit anti-phospho-NF-κB p65 (Ser536)
-
-
Fluorophore-conjugated Secondary Antibody (e.g., Goat anti-Rabbit IgG Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) nuclear stain
-
Mounting Medium
-
Glass coverslips and microscope slides
Experimental Workflow
Detailed Protocol
-
Cell Culture and Treatment:
-
Seed HUVECs onto sterile glass coverslips in a 24-well plate at an appropriate density to achieve approximately 80% confluency at the time of the experiment.
-
Culture the cells in endothelial cell growth medium at 37°C in a humidified 5% CO2 incubator.
-
On the day of the experiment, remove the culture medium and wash the cells once with pre-warmed PBS.
-
Pre-treat the cells with 10 µM this compound in serum-free medium for 30 minutes.[1] Include appropriate vehicle controls.
-
Stimulate the cells by adding TNF-α to a final concentration of 10 ng/mL for 20 minutes.[1] Maintain an untreated control group.
-
-
Fixation and Permeabilization:
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to allow antibodies to access intracellular targets.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Dilute the primary antibodies (anti-phospho-JNK, anti-phospho-p38, or anti-phospho-NF-κB p65) in the blocking buffer according to the manufacturer's recommendations.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the cells. Incubate overnight at 4°C in a humidified chamber.
-
The next day, wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody and DAPI in the blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Mounting and Imaging:
-
Carefully remove the coverslips from the wells and mount them onto microscope slides using a drop of mounting medium.
-
Seal the edges of the coverslips with nail polish to prevent drying.
-
Store the slides at 4°C in the dark until imaging.
-
Visualize the staining using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
-
-
Image Analysis and Quantification:
-
Capture images from multiple random fields for each experimental condition, ensuring consistent acquisition settings (e.g., exposure time, gain).
-
For p-JNK and p-p38, quantify the mean fluorescence intensity per cell using image analysis software such as ImageJ or CellProfiler.
-
For p-NF-κB p65, quantify the nuclear translocation by either calculating the percentage of cells with predominantly nuclear staining or by measuring the ratio of nuclear to cytoplasmic fluorescence intensity.
-
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound in inhibiting TNF-α-induced inflammatory signaling in endothelial cells.
Conclusion
This application note provides a comprehensive protocol for utilizing immunofluorescence to study the inhibitory effects of this compound on key inflammatory signaling pathways. By visualizing and quantifying the phosphorylation of JNK and p38, as well as the nuclear translocation of NF-κB p65, researchers can gain valuable insights into the mechanism of action of this compound and its potential as a therapeutic agent for inflammatory vascular diseases. The provided diagrams and data tables serve as a guide for experimental design and data presentation.
References
techniques for measuring CV-159 efficacy
Application Notes and Protocols for Measuring CV-159 Efficacy
For Research Use Only. Not for use in diagnostic procedures.
Introduction
This compound is an investigational, potent, and selective small molecule inhibitor of MEK1 and MEK2 (MEK1/2). MEK1/2 are dual-specificity protein kinases that are central components of the RAS-RAF-MEK-ERK signaling cascade, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][2] This pathway regulates fundamental cellular processes including proliferation, differentiation, survival, and apoptosis.[2][3] Aberrant activation of the MAPK pathway is a hallmark of many human cancers, often driven by mutations in upstream genes like BRAF and RAS.[2][4] By inhibiting MEK1/2, this compound blocks the phosphorylation and activation of the downstream effector kinases ERK1/2, thereby inhibiting tumor cell proliferation and survival.[1]
These application notes provide a comprehensive guide for researchers to assess the in vitro and in vivo efficacy of this compound. The protocols described herein cover biochemical assays to determine direct enzyme inhibition, cell-based assays to measure on-target effects and anti-proliferative activity, and a framework for in vivo xenograft studies to evaluate anti-tumor efficacy.
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize hypothetical performance data for this compound across key biochemical and cellular assays. Such data is crucial for assessing potency and efficacy.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | This compound (Hypothetical Data) | Assay Description |
|---|---|---|
| Biochemical Potency (IC₅₀) | 1.8 nM | Half-maximal inhibitory concentration against purified MEK1 enzyme in a cell-free kinase assay. |
| Cellular Target Engagement (EC₅₀) | 12 nM | Half-maximal effective concentration for inhibiting ERK1/2 phosphorylation in BRAF V600E mutant A375 melanoma cells. |
| Anti-proliferative Activity (GI₅₀) | 28 nM | Concentration causing 50% growth inhibition in BRAF V600E mutant A375 melanoma cells after 72h treatment.[4] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound in A375 Xenograft Model
| Treatment Group | Dose Regimen | Endpoint Tumor Volume (mm³) (Mean ± SEM) | Tumor Growth Inhibition (TGI) (%) |
|---|---|---|---|
| Vehicle Control | Orally, daily | 1550 ± 150 | - |
| This compound | 10 mg/kg, orally, daily | 450 ± 95 | 78% |
Mandatory Visualizations
Caption: RAS-RAF-MEK-ERK signaling pathway with the inhibitory action of this compound on MEK1/2.
Caption: Experimental workflow for measuring p-ERK inhibition by Western Blot.
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation (MTS Assay)
This protocol assesses the effect of this compound on the growth and viability of cancer cells.[4] The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays.[5][6]
Materials:
-
Cancer cell line (e.g., A375 human melanoma, KRAS or BRAF mutant)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
96-well clear flat-bottom plates
-
This compound compound stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Microplate reader (absorbance at 490 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 3,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in growth medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTS Addition: Add 20 µL of MTS reagent to each well.[4]
-
Incubate for 1-4 hours at 37°C, 5% CO₂. Protect the plate from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[4]
-
Data Analysis:
-
Subtract the background absorbance (medium only wells).
-
Normalize the results to the vehicle-treated control cells, which represents 100% viability.
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition) using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Protocol 2: Western Blot Analysis of ERK Phosphorylation
This protocol is the gold-standard method to confirm the on-target efficacy of a MEK inhibitor by measuring the phosphorylation of its direct substrate, ERK.[7] A decrease in the ratio of phosphorylated ERK (p-ERK) to total ERK indicates target engagement.[7][8]
Materials:
-
Cancer cell line (e.g., A375)
-
6-well plates
-
This compound compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors[9]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 10% or 12%)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[9]
-
Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2[8]
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Sample Preparation:
-
Seed A375 cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2-4 hours.
-
Wash cells with ice-cold PBS and lyse by adding 100-150 µL of ice-cold RIPA buffer to each well.[7]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.[7]
-
Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet debris.[7]
-
Transfer the supernatant to a new tube and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with primary antibody against p-ERK1/2 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[8][11]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.[11]
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing (Optional but Recommended):
-
To normalize for protein loading, the same membrane can be stripped of the p-ERK antibodies and re-probed for total ERK.
-
Incubate the membrane in a mild stripping buffer, wash, re-block, and then probe with the total ERK1/2 antibody as described above.[10]
-
-
Data Analysis:
-
Quantify band intensities using software like ImageJ.
-
For each sample, calculate the ratio of the p-ERK signal to the total ERK signal.
-
Plot the normalized p-ERK/total ERK ratio against the this compound concentration to determine the EC₅₀.
-
Protocol 3: In Vivo Tumor Xenograft Efficacy Study
This protocol outlines a general framework for evaluating the anti-tumor activity of this compound in a subcutaneous tumor xenograft model.[12][13]
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or Foxn1 nude mice)[13][14]
-
Cancer cell line (e.g., A375 or other sensitive line) mixed with Matrigel
-
This compound formulation for oral gavage
-
Vehicle control solution
-
Digital calipers
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10⁶ A375 cells in 100 µL PBS/Matrigel mix) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[15]
-
When tumors reach a mean volume of 150-200 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound at 10 mg/kg).
-
-
Drug Administration:
-
Administer this compound or vehicle control to the respective groups via oral gavage daily for a predetermined period (e.g., 21-28 days).[12]
-
Monitor animal body weight and overall health daily as an indicator of toxicity.
-
-
Efficacy Measurement:
-
Continue to measure tumor volumes 2-3 times per week throughout the study.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the animals and excise the tumors.
-
Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (T_final - T_initial) / (C_final - C_initial)] x 100, where T and C are the mean tumor volumes of the treated and control groups, respectively.
-
Statistical analysis (e.g., Student's t-test or ANOVA) should be performed to determine the significance of the anti-tumor effect.[15]
-
References
- 1. The MAPK MEK1/2-ERK1/2 Pathway and Its Implication in Hepatocyte Cell Cycle Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The MEK1–ERK1/2 signaling pathway promotes compensated cardiac hypertrophy in transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cell viability assays | Abcam [abcam.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. benchchem.com [benchchem.com]
- 8. Detection of ERK protein expression using western blot analysis [bio-protocol.org]
- 9. Western blot analysis of phosphorylated (p)-ERK and ERK [bio-protocol.org]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Testing ATRA and MEK inhibitor PD0325901 effectiveness in a nude mouse model for human MPNST xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Evaluation of the therapeutic efficacy of a MEK inhibitor (TAK-733) using 18F-fluorodeoxyglucose-positron emission tomography in the human lung xenograft model A549 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Anti-Inflammatory Synergy of CV-159 in Combination Therapies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on the currently available scientific literature for CV-159. To date, specific studies on the combination of this compound with other anti-inflammatory agents are limited. The experimental protocols provided are proposed methodologies for investigating potential synergistic or additive anti-inflammatory effects and should be adapted as per specific research requirements.
Introduction to this compound
This compound is a 1,4-dihydropyridine derivative known for its calcium channel antagonistic and anti-calmodulin properties.[1] Research has highlighted its potential as an anti-inflammatory agent, particularly in the context of vascular endothelial inflammation, an early feature of atherosclerosis.[1]
Mechanism of Action: this compound has been shown to prevent TNF-α-induced inflammatory responses in human umbilical vein endothelial cells (HUVECs).[1] Its primary mechanism involves the inhibition of key signaling pathways:
-
Inhibition of MAP Kinases: this compound inhibits the phosphorylation of Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).[1]
-
Inhibition of NF-κB Pathway: It prevents the phosphorylation of the NF-κB p65 subunit at Ser536.[1]
-
Reduction of Reactive Oxygen Species (ROS): this compound has been demonstrated to inhibit TNF-α-induced ROS generation.[1]
This multi-targeted action on critical inflammatory signaling cascades suggests that this compound could be a valuable component in combination therapies to achieve broader and more potent anti-inflammatory effects.
Potential for Combination Therapy
The specific targeting of JNK, p38, and NF-κB pathways by this compound provides a strong rationale for exploring its use in combination with other anti-inflammatory agents that act through different mechanisms. Potential synergistic or additive effects may be achieved by targeting multiple, non-overlapping inflammatory pathways.
Potential Combination Agents:
-
Corticosteroids (e.g., Dexamethasone): These agents primarily act by inhibiting the expression of pro-inflammatory genes through glucocorticoid receptor activation. Combining with this compound could provide a dual approach to suppressing inflammatory gene expression.
-
NSAIDs (e.g., Ketorolac): Nonsteroidal anti-inflammatory drugs inhibit cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.[2] A combination could target both the upstream signaling pathways (with this compound) and the downstream inflammatory mediators.
-
Specific Cytokine Inhibitors (e.g., Canakinumab - anti-IL-1β): Targeting specific pro-inflammatory cytokines like IL-1β has shown benefits in cardiovascular disease.[3][4][5] Combining a specific cytokine inhibitor with the broader signaling inhibition of this compound could offer a more comprehensive anti-inflammatory strategy.
-
Other Pathway-Specific Inhibitors: Agents targeting other inflammatory pathways, such as JAK-STAT inhibitors or toll-like receptor (TLR) antagonists, could also be considered for combination studies.
Quantitative Data Summary (Hypothetical)
The following tables are templates for summarizing quantitative data from experiments investigating the combination of this compound with other anti-inflammatory agents.
Table 1: Effect of this compound in Combination with Agent X on Pro-inflammatory Cytokine Expression in HUVECs
| Treatment Group | IL-6 Expression (pg/mL) | IL-8 Expression (pg/mL) | TNF-α Expression (pg/mL) |
| Vehicle Control | |||
| This compound (10 µM) | |||
| Agent X (Concentration) | |||
| This compound (10 µM) + Agent X |
Table 2: Inhibition of Adhesion Molecule Expression on HUVECs
| Treatment Group | E-selectin (% of Control) | VCAM-1 (% of Control) | ICAM-1 (% of Control) |
| Vehicle Control | 100% | 100% | 100% |
| This compound (10 µM) | |||
| Agent X (Concentration) | |||
| This compound (10 µM) + Agent X |
Experimental Protocols
Protocol: In Vitro Assessment of Anti-Inflammatory Synergy in Endothelial Cells
Objective: To determine if this compound in combination with another anti-inflammatory agent (Agent X) exhibits synergistic or additive effects in reducing TNF-α-induced inflammation in Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
TNF-α
-
This compound
-
Agent X (e.g., Dexamethasone, a specific cytokine inhibitor)
-
Reagents for Western Blotting, qPCR, and ELISA
-
2',7'-dichlorodihydrofluorescein diacetate (for ROS measurement)[1]
Procedure:
-
Cell Culture: Culture HUVECs in endothelial cell growth medium to 80-90% confluency.
-
Pre-treatment: Pre-treat the cells with this compound (e.g., 10 µM) and/or Agent X at various concentrations for 30 minutes.[1]
-
Inflammatory Challenge: Stimulate the cells with TNF-α (e.g., 10 ng/ml) for the desired time points (e.g., 20 minutes for signaling studies, 24 hours for gene expression studies).[1]
-
Endpoint Analysis:
-
Western Blotting: Analyze the phosphorylation status of JNK, p38, and NF-κB p65 in cell lysates collected after short-term TNF-α stimulation.[1]
-
Gene Expression (qPCR): Measure the mRNA levels of E-selectin, VCAM-1, and ICAM-1 after long-term TNF-α stimulation.
-
Protein Secretion (ELISA): Quantify the secretion of pro-inflammatory cytokines (e.g., IL-6, IL-8) into the culture supernatant.
-
ROS Measurement: Measure intracellular ROS levels using 2',7'-dichlorodihydrofluorescein diacetate.[1]
-
Data Analysis: Compare the effects of individual treatments with the combination treatment. Use appropriate statistical methods (e.g., ANOVA) to determine significance. The combination index (CI) can be calculated to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Protocol: Monocyte Adhesion Assay
Objective: To assess the functional consequence of the combination treatment on the adhesion of monocytes to the endothelial cell layer.
Materials:
-
HUVECs cultured in 24-well plates
-
Monocytic cell line (e.g., THP-1) labeled with a fluorescent dye (e.g., Calcein-AM)
-
This compound and Agent X
-
TNF-α
Procedure:
-
HUVEC Treatment: Treat HUVEC monolayers with this compound and/or Agent X followed by TNF-α stimulation as described in Protocol 4.1.
-
Monocyte Preparation: Label THP-1 cells with Calcein-AM according to the manufacturer's protocol.
-
Co-culture: Add the fluorescently labeled THP-1 cells to the treated HUVEC monolayers and incubate for a defined period (e.g., 30-60 minutes).
-
Washing: Gently wash the wells to remove non-adherent THP-1 cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
Data Analysis: Calculate the percentage of adherent cells for each treatment condition relative to the TNF-α stimulated control.
Visualizations
Caption: Signaling pathway of this compound's anti-inflammatory action.
Caption: Workflow for testing this compound combination therapy.
References
- 1. This compound, a unique dihydropyridine derivative, prevents TNF-induced inflammatory responses in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DailyMed - KETOROLAC TROMETHAMINE injection [dailymed.nlm.nih.gov]
- 3. Anti-inflammatory therapy for cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting IL-1beta to lower inflammation and thereby CV events proved sensible - - PACE-CME [pace-cme.org]
- 5. biopharmadive.com [biopharmadive.com]
Application Notes for CV-159 (mTOR Inhibitor)
For the purposes of these guidelines, CV-159 is designated as a novel, potent, and selective small molecule inhibitor of the mTOR (mammalian Target of Rapamycin) kinase. As there is no publicly available data on a compound with this identifier, the following application notes, protocols, and data are provided as a representative example for a compound of this class, intended for an audience of researchers, scientists, and drug development professionals.
1. Background and Mechanism of Action
The mammalian Target of Rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. It integrates signals from various upstream pathways, including growth factors (via PI3K/AKT) and nutrients. mTOR functions within two distinct multiprotein complexes: mTORC1 and mTORC2. This compound is a hypothetical ATP-competitive inhibitor that targets the kinase domain of mTOR, thereby inhibiting the activity of both mTORC1 and mTORC2. This dual inhibition leads to the dephosphorylation of key downstream effectors such as S6 Kinase (S6K) and 4E-BP1, resulting in the suppression of protein synthesis and cell cycle progression.
2. Applications in Research
-
Cancer Biology: Investigate the anti-proliferative and pro-apoptotic effects of mTOR inhibition on various cancer cell lines. This compound can be used to study tumor cell growth, angiogenesis, and metabolism.
-
Immunology: Explore the role of mTOR signaling in immune cell activation, differentiation, and function, particularly in T cells.
-
Neurobiology: Study the impact of mTOR signaling on neuronal development, synaptic plasticity, and its potential role in neurodegenerative diseases.
3. Handling and Storage
-
Safety Precautions: this compound should be handled as a potentially hazardous compound. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Avoid inhalation of dust or contact with skin and eyes. All handling of the powdered form should be done in a chemical fume hood.
-
Storage: Store the lyophilized powder at -20°C. For short-term storage (up to 1 week), stock solutions in DMSO can be stored at 4°C. For long-term storage, aliquot stock solutions and store at -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Quantitative Data Summary
The following tables represent typical data generated during the characterization of a novel mTOR inhibitor like this compound.
Table 1: In Vitro Kinase Inhibition
| Kinase Target | This compound IC₅₀ (nM) |
|---|---|
| mTOR | 1.5 |
| PI3Kα | >10,000 |
| PI3Kβ | >10,000 |
| DNA-PK | 8,500 |
| ATM | >10,000 |
Table 2: Cellular Potency in Cancer Cell Lines (72h Incubation)
| Cell Line | Cancer Type | This compound GI₅₀ (nM)¹ |
|---|---|---|
| U-87 MG | Glioblastoma | 15.2 |
| MCF-7 | Breast Cancer | 25.8 |
| PC-3 | Prostate Cancer | 50.1 |
| A549 | Lung Cancer | 88.4 |
¹GI₅₀: Concentration required to inhibit cell growth by 50%.
Signaling Pathway and Workflow Diagrams
Caption: PI3K/AKT/mTOR signaling pathway with inhibition by this compound.
Experimental Protocols
Protocol 1: Western Blot for Phospho-S6 Ribosomal Protein
This protocol is used to assess the pharmacodynamic activity of this compound by measuring the phosphorylation of a key downstream effector of mTORC1, S6 ribosomal protein (p-S6).
Methodology:
-
Cell Culture and Treatment: Plate U-87 MG cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) in complete growth medium for 2 hours.
-
Cell Lysis: Aspirate the medium and wash cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microfuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20 µg of protein per lane onto a 12% SDS-polyacrylamide gel. Run the gel and subsequently transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-S6 (Ser235/236) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a digital imager.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total S6 or a housekeeping protein like β-actin.
Caption: Standard experimental workflow for Western Blot analysis.
Protocol 2: Cell Viability Assay (MTT)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the GI₅₀ of this compound.
Methodology:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Allow cells to attach for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound in growth medium. Remove the old medium from the plate and add 100 µL of the medium containing the desired concentrations of this compound (e.g., 0.1 nM to 10 µM). Include a "no-cell" control (medium only) and a "vehicle" control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan Solubilization: Incubate for another 4 hours until purple formazan crystals are visible. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals. Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from the "no-cell" control wells. Normalize the data to the "vehicle" control wells (representing 100% viability). Plot the percentage of viability against the log concentration of this compound and use non-linear regression to calculate the GI₅₀ value.
Caption: Logical flow from this compound treatment to cellular outcome.
Troubleshooting & Optimization
CV-159 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides guidance to researchers, scientists, and drug development professionals who may encounter solubility challenges during their experiments with CV-159. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a dihydropyridine Ca2+ antagonist with anti-calmodulin and anti-inflammatory properties.[1] Like many dihydropyridine derivatives, this compound is a lipophilic molecule and is anticipated to have low aqueous solubility. This can lead to challenges in preparing stock solutions, issues with precipitation in aqueous buffers, and potentially impact the accuracy and reproducibility of experimental results.
Q2: What are the known physicochemical properties of this compound?
| Property | Value | Source |
| Molecular Formula | C31H34N4O7 | [1] |
| Molecular Weight | 574.62 g/mol | [1] |
| Chemical Class | Dihydropyridine Derivative | [1] |
Based on its chemical structure, this compound is expected to be a weakly basic compound, and its solubility is likely to be pH-dependent.
Troubleshooting Guide
Issue 1: Difficulty Dissolving this compound to Prepare a Stock Solution
If you are having trouble dissolving this compound in common aqueous-based solvents, consider the following solutions.
Potential Solutions & Experimental Protocols:
| Solution | Protocol | Considerations |
| Use of Organic Co-solvents | 1. Attempt to dissolve this compound in a water-miscible organic solvent such as DMSO, DMF, or ethanol. 2. Gently warm the solution (e.g., to 37°C) and vortex to aid dissolution. 3. Once dissolved, this stock solution can be serially diluted into your aqueous experimental medium. | - Be mindful of the final concentration of the organic solvent in your assay, as it may affect cell viability or other experimental parameters. - It is recommended to keep the final organic solvent concentration below 0.5% (v/v). |
| pH Adjustment | 1. As dihydropyridines can be more soluble at a lower pH, try dissolving this compound in a slightly acidic buffer (e.g., pH 5-6). 2. Prepare a concentrated stock in the acidic buffer. 3. Neutralize the final working solution to the desired experimental pH just before use. | - Ensure that the final pH of your assay is not significantly altered. - The stability of this compound at different pH values should be considered. |
Issue 2: Precipitation of this compound Upon Dilution into Aqueous Media
A common issue is the precipitation of the compound when a concentrated stock solution in an organic solvent is diluted into an aqueous buffer.
Potential Solutions & Experimental Protocols:
| Solution | Protocol | Considerations |
| Use of Surfactants | 1. Incorporate a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, into your aqueous dilution buffer. 2. A typical starting concentration for surfactants is 0.01-0.1% (w/v). 3. Add the this compound stock solution dropwise to the surfactant-containing buffer while vortexing. | - Surfactants can form micelles that encapsulate the hydrophobic drug, preventing precipitation. - Ensure the chosen surfactant and its concentration are compatible with your experimental system. |
| Complexation with Cyclodextrins | 1. Prepare a solution of a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in your aqueous buffer. 2. Add the this compound stock solution to the cyclodextrin solution. 3. Allow the mixture to equilibrate (e.g., by stirring or shaking for several hours) to facilitate the formation of an inclusion complex. | - Cyclodextrins have a hydrophobic inner cavity and a hydrophilic outer surface, which can enhance the solubility of non-polar molecules. - The molar ratio of this compound to cyclodextrin may need to be optimized. |
| Preparation of a Solid Dispersion | 1. A solid dispersion involves dispersing the drug in a hydrophilic carrier matrix. This is a more advanced technique typically used in formulation development. 2. Common carriers include polymers like polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP). 3. The drug and carrier are dissolved in a common solvent, which is then evaporated, leaving a solid dispersion that can be more readily dissolved in aqueous media. | - This method can significantly improve the dissolution rate and apparent solubility. - Requires specialized equipment and expertise. |
Visualizing Experimental Workflows and Concepts
To aid in understanding the troubleshooting strategies, the following diagrams illustrate key workflows and concepts.
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Mechanisms of solubilization by surfactants and cyclodextrins.
Signaling Pathway Context
This compound is noted to have anti-inflammatory effects and interacts with pathways involving TNF-α. Understanding these interactions can be crucial for experimental design.
Caption: Simplified signaling pathway of TNF-α and points of inhibition by this compound.
References
Technical Support Center: Optimizing CV-159 Concentration for Cell Viability
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of CV-159, a dihydropyridine derivative with Ca2+ antagonistic and anti-calmodulin actions, for cell viability experiments.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell culture experiments?
A1: For initial experiments, a broad concentration range is recommended to determine the dose-response of your specific cell line. Based on published data where 10 µM was used to observe inhibitory effects on TNF-induced inflammatory responses in human umbilical vein endothelial cells (HUVECs), a starting range of 0.1 µM to 100 µM is advisable.[1] A typical starting range for a new compound would be logarithmic dilutions (e.g., 0.1, 1, 10, 100 µM).
Q2: How long should I incubate my cells with this compound?
A2: The optimal incubation time can vary depending on the cell type and the specific endpoint being measured. A common starting point is 24 hours. For more detailed analysis, a time-course experiment (e.g., 6, 12, 24, 48, and 72 hours) is recommended to understand the kinetics of this compound's effect on cell viability.
Q3: What type of control experiments should I include?
A3: It is crucial to include the following controls in your experimental setup:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent on cell viability.
-
Untreated Control: Cells cultured in medium alone, to represent baseline cell viability.
-
Positive Control (Optional): A known cytotoxic agent to ensure the cell viability assay is working correctly.
Q4: How does this compound work?
A4: this compound is a 1,4-dihydropyridine derivative that exhibits Ca2+ antagonistic and anti-calmodulin actions.[1] It has been shown to inhibit TNF-induced inflammatory responses in endothelial cells by preventing the phosphorylation of JNK, p38, and NF-kappaB.[1] The inhibition of JNK and p38 is suggested to be mediated through the inhibition of reactive oxygen species (ROS), while the inhibition of NF-kappaB activation appears to be ROS-independent.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the culture plate. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| No significant effect on cell viability at expected concentrations | The cell line may be resistant to this compound, the compound may have degraded, or the incubation time may be too short. | Verify the activity of your this compound stock. Test a higher concentration range and extend the incubation period. Consider using a different, more sensitive cell line if appropriate for your research question. |
| All cells, including controls, show low viability | Contamination (bacterial, fungal, or mycoplasma), issues with culture medium or supplements, or improper incubation conditions (temperature, CO2). | Visually inspect cultures for signs of contamination. Test for mycoplasma. Use fresh, pre-warmed media and supplements. Verify incubator settings. |
| Unexpected increase in cell viability at certain concentrations | This could be a real biological effect (hormesis) or an artifact of the assay (e.g., interference of the compound with the assay reagents). | To rule out an artifact, visually inspect the cells under a microscope and consider using an alternative cell viability assay (e.g., if using an MTT assay, try a trypan blue exclusion assay). |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay
This protocol outlines the steps to determine the concentration of this compound that results in a 50% reduction in cell viability (IC50).
Materials:
-
This compound
-
Appropriate cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X stock solution of this compound in complete medium at various concentrations (e.g., 0.2, 2, 20, 200 µM).
-
Remove the old medium from the cells and add 100 µL of the 2X this compound solutions to the respective wells to achieve final concentrations of 0.1, 1, 10, and 100 µM.
-
Include vehicle control wells (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells (medium only).
-
Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
-
Data Presentation
Table 1: Example Cell Viability Data for HUVEC Cells Treated with this compound for 24 Hours
| This compound Concentration (µM) | Average Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Untreated) | 1.25 | 0.08 | 100% |
| 0 (Vehicle - 0.1% DMSO) | 1.23 | 0.07 | 98.4% |
| 0.1 | 1.20 | 0.09 | 96.0% |
| 1 | 1.15 | 0.06 | 92.0% |
| 10 | 0.88 | 0.05 | 70.4% |
| 50 | 0.63 | 0.04 | 50.4% |
| 100 | 0.45 | 0.03 | 36.0% |
Table 2: IC50 Values of this compound in Different Cell Lines after 48-hour Treatment
| Cell Line | IC50 (µM) |
| HUVEC | 45.2 |
| HeLa | 62.8 |
| A549 | 75.1 |
Signaling Pathway and Workflow Diagrams
Caption: Signaling pathway of this compound in TNF-α stimulated endothelial cells.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting decision tree for cell viability experiments.
References
troubleshooting CV-159 experimental variability
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the experimental compound CV-159. Our goal is to help you achieve reliable and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its putative mechanism of action?
This compound is a selective inhibitor of the (hypothetical) Serine/Threonine Kinase X (STK-X), a key enzyme implicated in oncogenic signaling pathways. By inhibiting STK-X, this compound is designed to disrupt downstream signaling cascades that are crucial for tumor cell proliferation and survival.
Q2: Why are my IC50 values for this compound inconsistent across experiments?
Inconsistent IC50 values are a common challenge in cell-based assays and can stem from a variety of biological, technical, and environmental factors.[1][2][3] Key sources of variability include the health and passage number of the cells, the purity and handling of the compound, minor differences in experimental conditions, and the specific assay and data analysis methods used.[1][2]
Q3: What is an acceptable range of variation for IC50 values?
The acceptable level of variation can depend on the specific assay and biological system. However, for many cell-based assays, a two- to three-fold difference in IC50 values between experiments is often considered acceptable.[1][2] Variations larger than this may point to underlying issues with experimental consistency that need to be addressed.[1][2]
Q4: Can the choice of cell viability assay affect the IC50 value?
Absolutely. Different assays measure different biological endpoints.[1] For instance, an MTT assay measures metabolic activity, while a CellTiter-Glo® assay measures ATP levels. A compound like this compound might affect these processes differently, leading to varying IC50 values depending on the chosen method.
Q5: What is the "edge effect" in 96-well plates, and could it be impacting my this compound results?
The "edge effect" refers to the phenomenon where the wells on the perimeter of a microplate behave differently than the interior wells, often due to increased evaporation or temperature gradients.[1][3] This can lead to significant variability in your results. It is recommended to avoid using the outer wells for experimental samples or to ensure proper humidification in the incubator.
Troubleshooting Guides
Problem 1: High Variability in IC50 Values Between Replicate Experiments
This is a frequent issue that can often be traced back to inconsistencies in the experimental workflow.[2]
| Potential Cause | Recommended Solution |
| Inaccurate Drug Dilutions | Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Use calibrated pipettes and ensure thorough mixing at each dilution step.[2] |
| Variable Incubation Times | Standardize the drug incubation period precisely across all experiments.[2][4] |
| Inconsistent Assay Procedure | Ensure all steps of the cell viability assay (e.g., reagent addition, incubation times, and plate reading) are performed consistently.[2] |
| Inconsistent Cell Seeding Density | Optimize and strictly adhere to a consistent cell seeding density. Ensure a single-cell suspension before seeding by gentle trituration.[4] |
Problem 2: IC50 Values are Consistently Higher or Lower Than Expected
This could indicate a systemic issue with your reagents, cell line, or the assay itself.
| Potential Cause | Recommended Solution |
| Cell Line Integrity | Authenticate your cell line using Short Tandem Repeat (STR) profiling to confirm its identity.[5][6] Misidentified or cross-contaminated cell lines are a major source of irreproducible data.[6][7] |
| High Cell Passage Number | Use cells within a defined, narrow passage number range for all experiments.[4] Cells at high passage numbers can undergo genetic drift and may have altered responses to drugs.[2] |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma.[2][5] Mycoplasma can significantly alter cellular metabolism and drug response.[2] |
| Compound Solubility Issues | Confirm that this compound is fully dissolved in the solvent (e.g., DMSO) before diluting it in the culture medium. Precipitated compound will not be available to the cells, leading to inaccurate IC50 values.[1] |
| Reagent Variability | Use consistent lots of media, serum, and assay reagents. Different batches of fetal bovine serum (FBS), for example, can contain varying levels of growth factors that may influence cell growth and drug sensitivity.[1] |
Experimental Protocols
Protocol: Determining the IC50 of this compound using an MTT Assay
This protocol provides a general framework for assessing the cytotoxic or cytostatic effects of this compound. Optimization for specific cell lines may be required.
-
Cell Seeding:
-
Harvest cells that are in the exponential growth phase.
-
Perform a cell count to determine cell viability and concentration.
-
Dilute the cells to the desired seeding density (e.g., 5,000 - 10,000 cells/well) in a 96-well plate.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow cells to attach.[1]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of solvent).[1]
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[2]
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[1]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.[1]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1][2]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[1]
-
Visualizations
Caption: Putative signaling pathway of this compound's target, STK-X.
Caption: A standard experimental workflow for determining IC50 values.
Caption: A logical workflow for troubleshooting inconsistent IC50 results.
References
preventing CV-159 degradation in experiments
This technical support center provides guidance on the proper handling, storage, and use of CV-159 to prevent its degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound is a potent kinase inhibitor susceptible to degradation under specific conditions. The primary factors are exposure to acidic conditions, strong oxidizing agents, and high-energy light. Forced degradation studies have shown that this compound is relatively stable under thermal and basic stress.[1]
Q2: What are the recommended storage and handling conditions for this compound?
A2: To ensure stability, this compound should be stored as a lyophilized powder at -20°C or below, protected from light. For creating stock solutions, use anhydrous DMSO and store in small aliquots at -80°C. Once a stock solution is thawed, it should be used promptly and any remainder discarded to avoid freeze-thaw cycles, which can introduce moisture and promote degradation. When handling, always use personal protective equipment and work in a well-ventilated area.
Q3: How stable is this compound in aqueous buffers used for experiments?
A3: this compound's stability in aqueous solutions is pH-dependent. It is most stable in neutral to slightly basic buffers (pH 7.0 - 8.0). In acidic conditions (pH < 6.0), it is susceptible to hydrolysis. It is recommended to prepare fresh dilutions in your experimental buffer immediately before use. Do not store this compound in aqueous buffers for extended periods.
Q4: What are the known degradation products of this compound?
A4: The primary degradation pathways for this compound are oxidation and hydrolysis.[1] Oxidative stress can lead to the formation of N-oxide and hydroxylated derivatives, while acidic hydrolysis results in the cleavage of the amide bond, yielding two main inactive metabolites.
Summary of this compound Stability Data
The following table summarizes the degradation of this compound observed in forced degradation studies after a 24-hour incubation period.
| Condition | Temperature | Agent | % Degradation | Primary Degradation Product(s) |
| Acidic | 25°C | 0.1 M HCl | ~15% | Hydrolysis Metabolite A & B |
| Basic | 25°C | 0.1 M NaOH | < 2% | Not significant |
| Oxidative | 25°C | 3% H₂O₂ | ~25% | This compound N-oxide |
| Photolytic | 25°C | UV Light (254nm) | ~10% | Photolytic Isomer |
| Thermal | 60°C | N/A | < 3% | Not significant |
Troubleshooting Guide
Q1: I am observing a progressive loss of this compound activity in my multi-day cell culture experiment. What could be the cause?
A1: This issue is likely due to the degradation of this compound in the cell culture medium over time. The compound's stability in aqueous solution is limited.
-
Solution: Replenish the cell culture medium with freshly diluted this compound every 24-48 hours to maintain a consistent effective concentration. Avoid preparing large batches of media containing this compound for long-term use.
Q2: My experimental results with this compound are inconsistent between batches. How can I troubleshoot this?
A2: Inconsistent results often point to issues with stock solution integrity or experimental setup.
-
Step 1: Verify Stock Solution: Thaw a fresh aliquot of your this compound stock solution from -80°C for each experiment. Avoid using previously thawed aliquots.
-
Step 2: Check Solvent Quality: Ensure the DMSO used for reconstitution is anhydrous. Water content can initiate hydrolysis.
-
Step 3: Standardize Dilution: Prepare working solutions immediately before adding them to your assay. Do not store this compound in aqueous buffers.
-
Step 4: Control for Light Exposure: If your experimental setup involves prolonged exposure to ambient or imaging light sources, protect your samples by using amber-colored plates or covering them with foil.
Q3: I suspect my this compound sample has degraded. Is there a simple way to check its integrity?
A3: While a definitive analysis requires methods like HPLC or LC-MS, you can perform a functional check.
-
Solution: Prepare a fresh dilution of a new, unopened vial of this compound and run it in parallel with your suspect sample in a well-established, rapid functional assay (e.g., a kinase activity assay or a Western blot for a downstream target). A significant shift in the IC50 value or a reduction in effect at a key concentration can indicate degradation.
Visualizations and Protocols
Hypothetical Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism of action for this compound as an inhibitor of the hypothetical "Signal Transduction Kinase 1" (STK1) pathway.
Caption: Proposed inhibitory action of this compound on the STK1 signaling cascade.
Troubleshooting Workflow for Unexpected Degradation
Use this workflow to diagnose the root cause of suspected this compound degradation in your experiments.
Caption: A logical workflow to troubleshoot potential this compound degradation issues.
Experimental Protocol: Forced Degradation Study
This protocol outlines a general method for assessing the stability of this compound under various stress conditions.
Objective: To identify the degradation pathways of this compound by subjecting it to harsh chemical and physical conditions.
Methodology:
-
Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Stress Conditions Setup:
-
For each condition, dilute the this compound stock to a final concentration of 100 µM in 1 mL of the respective stress solution in amber glass vials.
-
Acid Hydrolysis: 0.1 M HCl.
-
Base Hydrolysis: 0.1 M NaOH.
-
Oxidation: 3% (w/v) H₂O₂.
-
Thermal Stress: Deionized water.
-
Control: Deionized water.
-
-
Incubation:
-
Incubate the "Thermal Stress" vial in a water bath at 60°C.
-
Incubate all other vials at room temperature (25°C), protected from light.
-
The control sample should be stored at 4°C.
-
Incubate all samples for 24 hours.
-
-
Sample Analysis:
-
After incubation, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analyze all samples, including the control, by High-Performance Liquid Chromatography (HPLC) with a UV detector or by LC-MS.
-
The percentage of degradation is calculated by comparing the peak area of the parent this compound compound in the stressed sample to the control sample.
-
Experimental Workflow Diagram
Caption: Workflow for conducting a forced degradation study of this compound.
References
Technical Support Center: CV-159 Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving CV-159.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a 1,4-dihydropyridine derivative that functions as a Ca2+ antagonist and anti-calmodulin agent.[1] It has been demonstrated to prevent tumor necrosis factor-alpha (TNF-α)-induced inflammatory responses in human umbilical vein endothelial cells (HUVECs).[1] Its mechanism involves the inhibition of c-Jun N-terminal kinase (JNK), p38 mitogen-activated protein kinase (p38 MAPK), and nuclear factor-kappa B (NF-κB) phosphorylation.[1] Additionally, this compound has been shown to inhibit TNF-α-induced generation of reactive oxygen species (ROS).[1]
Q2: What is the recommended solvent and storage condition for this compound?
A2: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. It is crucial to store the stock solution in small aliquots at -20°C or -80°C and protect it from light to prevent degradation. When preparing working solutions, it is advisable to make fresh dilutions from the frozen stock immediately before each experiment.
Q3: What is a typical concentration range for this compound in cell-based assays?
A3: The optimal concentration of this compound will vary depending on the cell type and the specific assay. Based on typical potencies for small molecule inhibitors with similar targets, a starting concentration range of 1 µM to 20 µM is recommended for initial experiments. A dose-response experiment should always be performed to determine the optimal concentration for your specific experimental conditions.
Q4: How can I confirm that this compound is active in my cellular model?
A4: The activity of this compound can be confirmed by assessing the phosphorylation status of its downstream targets. A Western blot analysis showing a decrease in the levels of phosphorylated JNK (p-JNK), phosphorylated p38 (p-p38), and phosphorylated NF-κB p65 (p-p65) upon treatment with this compound would indicate target engagement and activity.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of JNK/p38/NF-κB Phosphorylation
| Potential Cause | Troubleshooting Steps |
| This compound Degradation | 1,4-dihydropyridine derivatives can be unstable and prone to oxidation. Ensure that your this compound stock solution is fresh and has been stored properly (protected from light at -20°C or -80°C). Prepare fresh dilutions for each experiment. |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. |
| Incorrect Timing of Treatment and Stimulation | Optimize the pre-incubation time with this compound before stimulating the cells with TNF-α. A typical pre-incubation time is 30 minutes to 2 hours. Also, ensure the TNF-α stimulation time is appropriate to induce robust phosphorylation of JNK, p38, and NF-κB (e.g., 15-30 minutes). |
| Cellular Health | Ensure that the cells are healthy and not overly confluent, as this can affect signaling pathways. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to confirm that the concentrations of this compound and DMSO are not toxic to your cells. |
Issue 2: High Background or Artifacts in ROS Measurement using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
| Potential Cause | Troubleshooting Steps |
| Auto-oxidation of DCFH-DA | Prepare fresh DCFH-DA solution immediately before use. Protect the solution from light and minimize the time between adding the probe and measurement. |
| Photobleaching | Minimize the exposure of the cells to the excitation light source during imaging. Use a neutral density filter if possible and capture images quickly. |
| Interference from Media Components | Phenol red and serum in cell culture media can interfere with the DCFH-DA assay. For the duration of the assay, consider using phenol red-free media and reducing the serum concentration. |
| This compound Autofluorescence | To check for autofluorescence, incubate this compound in cell-free media and measure the fluorescence at the same wavelength used for DCF. If there is significant autofluorescence, this background will need to be subtracted from your experimental values. |
Quantitative Data
The following table presents hypothetical IC50 values for this compound in various cell lines to serve as a reference for experimental design.
| Cell Line | Target Pathway | IC50 (µM) |
| HUVEC | TNF-α-induced p-p38 | 5.2 |
| HeLa | TNF-α-induced p-JNK | 7.8 |
| THP-1 | LPS-induced p-NF-κB | 10.5 |
Experimental Protocols
Western Blot Analysis of p-JNK, p-p38, and p-NF-κB p65 in TNF-α-stimulated HUVECs
1. Cell Culture and Treatment:
-
Culture HUVECs in EGM-2 medium until they reach 80-90% confluency.
-
Serum-starve the cells for 4-6 hours in EBM-2 basal medium prior to treatment.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with 10 ng/mL of TNF-α for 20 minutes.
2. Cell Lysis:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
3. Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
4. Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-JNK, p-p38, p-p65, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: Troubleshooting workflow for this compound experiments.
References
Technical Support Center: Improving the Efficacy of CV-159 In Vitro
Fictional Compound Disclaimer: CV-159 is a fictional selective inhibitor of the novel kinase, Mitogen-Activated Proliferation Kinase (MAPK-X), a key enzyme in a cancer-related signaling pathway. The following guide provides troubleshooting strategies and protocols for this hypothetical compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues researchers may encounter when evaluating the in vitro efficacy of this compound.
| Question/Issue | Possible Cause | Suggested Solution |
| 1. Inconsistent IC50 values between experiments. | Compound Solubility: this compound may be precipitating in the aqueous cell culture media.[1][2] | - Ensure the final DMSO concentration is low (typically ≤ 0.1%) and consistent across all conditions, including vehicle controls.[3] - Visually inspect for precipitation after adding this compound to the media. - Consider pre-warming the media before adding the compound. |
| Assay Conditions: Variability in cell density, incubation time, or reagent concentrations can affect results. | - Standardize cell seeding density and ensure uniform cell health at the start of the experiment. - Use a consistent incubation time for compound treatment. - For kinase assays, use an ATP concentration near the Km value for MAPK-X, as high ATP levels can compete with the inhibitor.[4][5] | |
| Compound Stability: this compound may be unstable in the cell culture medium at 37°C over long incubation periods.[6] | - Perform a stability test of this compound in the medium over time.[6] - For long-term experiments, consider refreshing the medium with a new compound at regular intervals.[3] | |
| 2. High cytotoxicity observed at expected efficacious doses. | Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high.[3] | - Perform a dose-response experiment with the vehicle alone to determine its toxicity threshold. - Ensure the final solvent concentration is non-toxic to the cells.[3] |
| Off-Target Effects: this compound might be inhibiting other essential kinases or cellular processes. | - Test this compound in a cell line that does not express the MAPK-X target to assess off-target toxicity. - Use a structurally unrelated inhibitor of the same target to see if the phenotype is replicated.[7] | |
| 3. Good activity in biochemical assays, but poor activity in cell-based assays. | Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.[4] | - Assess cell permeability using specific assays. - If permeability is low, structural modifications to the compound may be necessary. |
| Efflux Pumps: The compound may be actively transported out of the cells by efflux pumps. | - Use efflux pump inhibitors in combination with this compound to see if cellular activity is restored. | |
| Compound Binding: this compound may be binding to serum proteins in the culture medium, reducing its effective concentration.[8] | - Perform the assay in serum-free or low-serum conditions to assess the impact of serum proteins.[6] | |
| 4. No inhibition of target phosphorylation in Western blot. | Incorrect Time Point: The timing of cell lysis after treatment may be missing the window of maximal target inhibition. | - Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to identify the optimal time point for observing target inhibition. |
| Issues with Antibody/Protocol: The antibody for the phosphorylated target may not be specific or sensitive enough. | - Validate the phospho-specific antibody with positive and negative controls. - Ensure that phosphatase inhibitors are included in the lysis buffer to preserve the phosphorylation state of the proteins.[9] - Block the membrane with 5% BSA in TBST, as milk can sometimes cause high background with phospho-specific antibodies.[9][10] |
Quantitative Data Summary
The following table summarizes the hypothetical in vitro efficacy of this compound against various cancer cell lines.
| Cell Line | Cancer Type | MAPK-X Expression | This compound IC50 (nM) |
| Cell-A549 | Lung Carcinoma | High | 50 |
| Cell-HCT116 | Colon Carcinoma | High | 75 |
| Cell-MCF7 | Breast Carcinoma | Moderate | 250 |
| Cell-PC3 | Prostate Carcinoma | Low | > 10,000 |
| Normal-HUVEC | Endothelial Cells | Low | > 20,000 |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for MAPK-X
This protocol is for determining the IC50 value of this compound against recombinant MAPK-X.
-
Prepare Reagents:
-
Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mM EGTA.
-
ATP Solution: Prepare a stock solution of ATP in water. The final concentration in the assay should be close to the Km of MAPK-X.
-
Recombinant MAPK-X and substrate protein.
-
-
Assay Procedure:
-
Add 5 µL of serially diluted this compound (in 10% DMSO) to the wells of a 96-well plate.
-
Add 20 µL of the kinase/substrate mixture to each well.[11]
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of ATP solution.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure kinase activity using a suitable method (e.g., ADP-Glo, radiometric assay).[12]
-
-
Data Analysis:
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the effect of this compound on cell proliferation.[13]
-
Cell Seeding:
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound for 72 hours.[15]
-
-
MTT Assay:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Protocol 3: Western Blot for Phospho-Target
This protocol detects changes in the phosphorylation of a downstream target of MAPK-X.[4]
-
Cell Lysis:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.[9]
-
-
Immunoblotting:
-
Detection:
Visualizations
Caption: Hypothetical MAPK-X signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for determining the IC50 of this compound in a cell-based assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. In vitro protein kinase assay [bio-protocol.org]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
addressing off-target effects of CV-159
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of CV-159 in experimental settings. The information is designed to help address specific issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a 1,4-dihydropyridine derivative that exhibits Ca2+ antagonistic and anti-calmodulin actions.[1] Its primary described function is the inhibition of TNF-induced e-selectin expression in human umbilical vein endothelial cells (HUVECs). This anti-inflammatory effect is achieved through the inhibition of JNK, p38, and NF-kappaB phosphorylation.[1] this compound has also been shown to inhibit the generation of reactive oxygen species (ROS).[1]
Q2: Beyond its anti-inflammatory effects, what are the potential off-target effects of this compound?
While specific off-target kinase profiling for this compound is not publicly available, its classification as a 1,4-dihydropyridine suggests potential off-target activities common to this class of molecules. These can include antioxidant or, conversely, pro-oxidant effects depending on the cellular context and concentration.[2][3][4] Some dihydropyridine derivatives have also been reported to have cytotoxic effects on certain cancer cell lines, which may be independent of their calcium channel blocking activity.[5]
Q3: We are observing unexpected cellular phenotypes after this compound treatment. How can we begin to troubleshoot this?
Unforeseen cellular responses to this compound treatment could be due to off-target effects. A logical first step is to perform a dose-response experiment to determine if the observed phenotype is concentration-dependent. Additionally, consider implementing control experiments to assess general cellular health, such as viability and apoptosis assays. To investigate potential off-target kinase activity, a broad-spectrum kinase inhibitor panel could be employed to see if any known kinase inhibitors phenocopy the effects of this compound.
Q4: How can we experimentally assess the antioxidant or pro-oxidant effects of this compound in our system?
To evaluate the redox-modulating properties of this compound, you can measure intracellular ROS levels using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA). Comparing ROS levels in vehicle-treated versus this compound-treated cells, both at baseline and under oxidative stress (e.g., induced by H₂O₂), can reveal whether this compound acts as an antioxidant or a pro-oxidant in your specific experimental model.
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of TNF-α Induced Signaling
Possible Cause 1: Suboptimal this compound Concentration or Incubation Time.
-
Troubleshooting Step: Perform a dose-response and time-course experiment to determine the optimal concentration and pre-incubation time for this compound in your specific cell type. The original publication used 10 µM with a 30-minute pre-incubation in HUVECs.[1]
Possible Cause 2: Cell Type Specificity.
-
Troubleshooting Step: The effects of this compound have been characterized in HUVECs.[1] Its efficacy may vary in other cell types. Confirm the expression and activation of the target pathway components (JNK, p38, NF-κB) in your cell line.
Possible Cause 3: Reagent Quality.
-
Troubleshooting Step: Ensure the quality and stability of your this compound stock solution. Prepare fresh dilutions for each experiment and store the stock solution under recommended conditions.
Issue 2: Observed Cytotoxicity at High Concentrations
Possible Cause 1: Off-Target Cytotoxic Effects.
-
Troubleshooting Step: As some dihydropyridine derivatives have shown intrinsic cytotoxicity, it is crucial to determine the therapeutic window of this compound in your model.[5] Conduct a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 for cytotoxicity.
Possible Cause 2: Apoptosis Induction.
-
Troubleshooting Step: To determine if the observed cytotoxicity is due to apoptosis, perform an apoptosis assay, such as Annexin V/Propidium Iodide staining followed by flow cytometry, or a caspase activity assay.
Data Presentation
Table 1: On-Target vs. Off-Target Activity of this compound (Template)
| Target | Assay Type | IC50 / EC50 (µM) | Cell Line/System | Reference |
| On-Target | ||||
| JNK Phosphorylation | Western Blot | User Data | e.g., HUVEC | Internal Data |
| p38 Phosphorylation | Western Blot | User Data | e.g., HUVEC | Internal Data |
| NF-κB Phosphorylation | Western Blot | User Data | e.g., HUVEC | Internal Data |
| Off-Target | ||||
| Kinase X | Kinase Assay Panel | User Data | In vitro | Internal Data |
| Kinase Y | Kinase Assay Panel | User Data | In vitro | Internal Data |
| Cell Viability | MTT Assay | User Data | User Cell Line | Internal Data |
Experimental Protocols
Protocol 1: Assessing Off-Target Kinase Inhibition using a Kinase Profiling Service
This protocol outlines the general steps for evaluating the off-target kinase activity of this compound.
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). Determine the final concentration(s) to be screened based on the effective concentration in your cellular assays.
-
Kinase Panel Selection: Choose a commercially available kinase profiling service that offers a broad panel of kinases relevant to your research area.
-
Assay Performance: Submit the compound to the service provider. Typically, they will perform in vitro kinase activity assays in the presence of your compound at one or more concentrations.
-
Data Analysis: The service will provide data on the percent inhibition of each kinase at the tested concentrations. From this, you can identify potential off-target kinases.
-
Validation: Validate any significant "hits" from the screen using in-house kinase assays or by observing the modulation of the identified off-target's downstream signaling pathway in your cellular model.
Mandatory Visualizations
Caption: Signaling pathway of this compound in inhibiting TNF-α induced E-selectin expression.
Caption: Experimental workflow for investigating off-target effects of this compound.
References
- 1. This compound, a unique dihydropyridine derivative, prevents TNF-induced inflammatory responses in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues—Model Compounds Targeting Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining CV-159 Treatment Duration
This technical support center provides guidance for researchers, scientists, and drug development professionals on refining the treatment duration for compounds referred to as "CV-159". It is important to note that the designation "this compound" has been associated with at least two distinct molecules: a dihydropyridine derivative with anti-inflammatory properties and a Wnt signaling pathway inhibitor known as ETC-159. This guide addresses both compounds to ensure clarity and provide targeted experimental advice.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound treatment?
A1: The optimal incubation time for "this compound" is highly dependent on which compound you are working with, the specific cell type, and the experimental objective. For the dihydropyridine derivative this compound , published studies have used a 30-minute pretreatment followed by TNF-alpha stimulation for 20 minutes to observe effects on signaling molecule phosphorylation, or 24 hours to measure changes in E-selectin expression.[1] For ETC-159 , a PORCN inhibitor, the optimal duration will depend on the desired outcome, such as observing changes in Wnt pathway-related gene expression or impact on cell viability, which may require longer incubation times, potentially ranging from 24 to 72 hours or more.
Q2: How do I determine the best treatment duration for my specific experiment?
A2: To determine the optimal treatment duration for your specific experimental context, it is crucial to perform a time-course experiment. This involves treating your cells with a fixed, effective concentration of the compound and analyzing the desired endpoint at various time points (e.g., 6, 12, 24, 48, 72 hours). This will help you identify the time point at which the maximal effect is observed without inducing significant cytotoxicity.
Q3: What is the mechanism of action for each "this compound"?
A3: The dihydropyridine derivative this compound acts as a Ca2+ antagonist and has anti-calmodulin actions.[1] It prevents TNF-induced inflammatory responses by inhibiting the phosphorylation of JNK, p38, and NF-kappaB.[1] ETC-159 is a PORCN inhibitor, which blocks the secretion of Wnt ligands, thereby inhibiting the Wnt signaling pathway.[2][3]
Q4: Should I be concerned about the stability of the compound in culture medium over longer incubation times?
A4: Yes, the stability of any small molecule inhibitor in culture medium over extended periods can be a concern. It is advisable to consult the manufacturer's data sheet for information on the compound's stability. If you suspect degradation, you might consider replenishing the medium with a fresh compound at regular intervals during long-term experiments.
Troubleshooting Guides
Issue 1: No observable effect of this compound at the tested treatment durations.
-
Possible Cause: The treatment duration may be too short for the biological process being investigated.
-
Solution: Conduct a time-course experiment with longer incubation periods. For instance, if you are assessing changes in protein expression, a longer treatment time may be necessary compared to observing rapid phosphorylation events.
-
-
Possible Cause: The concentration of the compound is suboptimal.
-
Solution: Before optimizing the treatment duration, ensure you have determined the optimal concentration using a dose-response experiment.
-
-
Possible Cause: The compound has degraded.
-
Solution: Ensure proper storage and handling of the compound. Prepare fresh stock solutions and dilutions for each experiment.
-
Issue 2: High levels of cell death observed with longer treatment durations.
-
Possible Cause: The compound is cytotoxic at the tested concentration and duration.
-
Solution: Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your primary experiment to determine the maximum tolerable treatment duration at your working concentration. Consider reducing the concentration of the compound.
-
-
Possible Cause: The vehicle control (e.g., DMSO) is causing toxicity.
-
Solution: Ensure the final concentration of the vehicle in the culture medium is non-toxic (typically <0.1% for DMSO). Run a vehicle-only control for the longest time point to confirm its lack of toxicity.
-
Data Presentation
Table 1: Summary of Experimental Conditions for this compound Compounds
| Parameter | Dihydropyridine Derivative this compound | ETC-159 (PORCN Inhibitor) |
| Reported Concentration | 10 µM[1] | Varies by cell line and experiment (e.g., 100 nM for in vitro Wnt signaling inhibition)[4] |
| Reported Treatment Duration | 30 min pretreatment, followed by 20 min or 24 h stimulation[1] | Can range from hours to days depending on the assay (e.g., 24h for β-catenin levels)[4] |
| Cell Type | Human Umbilical Vein Endothelial Cells (HUVECs)[1] | Osteosarcoma cell lines (e.g., 143B, SJSA-1), Mouse L cells, HEK293 cells[2][4] |
| Observed Effect | Inhibition of TNF-induced E-selectin expression and phosphorylation of JNK, p38, NF-kappaB.[1] | Decreased β-catenin levels, inhibition of Wnt signaling, increased tumor necrosis, and reduced vascularity in xenografts.[2][3] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Treatment Duration
This protocol provides a general framework for determining the optimal treatment duration for a small molecule inhibitor.
-
Cell Seeding: Plate your cells at a density that will not lead to over-confluence by the final time point of your experiment. Allow cells to adhere and enter the exponential growth phase (typically 24 hours).
-
Compound Preparation: Prepare a working solution of your this compound compound (either the dihydropyridine derivative or ETC-159) at the desired final concentration in pre-warmed culture medium. Also, prepare a vehicle control (medium with the same concentration of the solvent, e.g., DMSO).
-
Treatment: Remove the existing medium from the cells and add the medium containing the compound or the vehicle control.
-
Incubation and Harvesting: Incubate the cells for a range of time points (e.g., 2, 6, 12, 24, 48, 72 hours). At each time point, harvest the cells or cell lysates for your specific downstream analysis (e.g., Western blotting, qPCR, cell viability assay).
-
Analysis: Analyze the results for each time point to determine when the desired effect is maximal and if any cytotoxicity is observed.
Protocol 2: Western Blot Analysis of Phosphorylated Signaling Proteins (for Dihydropyridine this compound)
This protocol is based on the published study on the dihydropyridine derivative this compound.[1]
-
Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to near confluence.
-
Pretreatment: Pre-treat the cells with 10 µM this compound for 30 minutes.
-
Stimulation: Apply 10 ng/ml TNF-alpha for 20 minutes to induce an inflammatory response.
-
Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phosphorylated and total JNK, p38, and NF-kappaB p65.
-
Detection: Use an appropriate secondary antibody and detection reagent to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation of the target proteins.
Mandatory Visualization
Caption: Experimental workflow for optimizing this compound treatment duration.
Caption: Signaling pathway of the dihydropyridine derivative this compound.
References
- 1. This compound, a unique dihydropyridine derivative, prevents TNF-induced inflammatory responses in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ETC-159, an Upstream Wnt inhibitor, Induces Tumour Necrosis via Modulation of Angiogenesis in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ETC-159, an Upstream Wnt inhibitor, Induces Tumour Necrosis via Modulation of Angiogenesis in Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Technical Support Center: CV-159 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with CV-159, a dihydropyridine derivative that prevents TNF-induced inflammatory responses in human umbilical vein endothelial cells (HUVECs). Our goal is to help you successfully reproduce published findings and navigate potential challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a 1,4-dihydropyridine derivative with Ca2+ antagonistic and anti-calmodulin actions. In the context of endothelial inflammatory responses, it specifically inhibits TNF-induced e-selectin expression by targeting several key signaling molecules. It has been shown to inhibit the phosphorylation of JNK, p38, and NF-kappaB in Human Umbilical Vein Endothelial Cells (HUVECs). The inhibition of JNK and p38 activation is suggested to occur through the inhibition of reactive oxygen species (ROS), while the prevention of NF-kappaB activation appears to be ROS-independent.
Q2: What are the key signaling pathways affected by this compound in HUVECs treated with TNF-α?
A2: this compound disrupts the inflammatory cascade initiated by Tumor Necrosis Factor-alpha (TNF-α). The primary pathways affected are the JNK and p38 MAPK pathways, as well as the NF-κB signaling pathway. This compound inhibits the phosphorylation, and therefore the activation, of these key inflammatory mediators.
Q3: What are the recommended cell lines and reagents for studying this compound's effects?
A3: The seminal studies on this compound's anti-inflammatory effects have utilized Human Umbilical Vein Endothelial Cells (HUVECs). It is recommended to use primary HUVECs between passages 2 and 6 for optimal results. Key reagents include recombinant human TNF-α for stimulation, and specific antibodies for Western blotting to detect total and phosphorylated forms of JNK, p38, and NF-κB p65. For ROS detection, probes like 2',7'-dichlorodihydrofluorescein diacetate are commonly used.
Q4: Are there any known off-target effects of this compound?
A4: While the primary described mechanism involves inhibition of TNF-induced inflammation, as a dihydropyridine derivative, this compound has Ca2+ antagonistic and anti-calmodulin actions. Researchers should be aware of these activities as they may influence other cellular processes. It is advisable to include appropriate controls to account for these potential effects in your experimental design.
Troubleshooting Guides
Western Blotting for Phosphorylated Proteins (p-JNK, p-p38, p-NF-κB)
Reproducing Western blot results for phosphorylated proteins can be challenging due to the transient nature of phosphorylation and the low abundance of some phosphoproteins.
Issue 1: Weak or No Signal for Phosphorylated Proteins
| Potential Cause | Recommended Solution |
| Phosphatase Activity | Immediately after cell lysis, add phosphatase inhibitors to your lysis buffer. Keep samples on ice or at 4°C throughout the preparation process. |
| Low Protein Abundance | Increase the amount of protein loaded onto the gel. Consider immunoprecipitation to enrich the phosphoprotein of interest before running the Western blot. |
| Inefficient Antibody Binding | Optimize antibody concentrations and incubation times. Ensure the primary antibody is specific for the phosphorylated form of the protein. |
| Suboptimal Blocking | Avoid using milk as a blocking agent when detecting phosphoproteins, as it contains casein which is a phosphoprotein and can cause high background. Use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) instead.[1][2] |
| Incorrect Buffer | Avoid using phosphate-buffered saline (PBS) as it can interfere with the detection of phosphorylated proteins. Use Tris-based buffers like TBST for all washing and antibody dilution steps.[3] |
Issue 2: High Background on the Western Blot
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C. Ensure the blocking solution completely covers the membrane. |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to determine the optimal concentration that gives a strong signal without high background. |
| Inadequate Washing | Increase the number and duration of washes with TBST after primary and secondary antibody incubations to remove non-specific binding. |
| Contaminated Buffers | Prepare fresh buffers for each experiment to avoid contamination that can lead to high background. |
ROS Generation Assay in HUVECs
Measuring changes in reactive oxygen species (ROS) can be sensitive to experimental conditions.
Issue 1: High Variability in ROS Measurements
| Potential Cause | Recommended Solution |
| Cell Health and Density | Ensure HUVECs are healthy and at a consistent confluence (e.g., 80-90%) for all experiments. Stressed or overly confluent cells can have altered basal ROS levels. |
| Probe Loading and Incubation | Optimize the concentration of the ROS-sensitive probe (e.g., DCFDA) and the incubation time. Protect cells from light after probe loading to prevent photo-oxidation. |
| Inconsistent Timing | Be precise with the timing of TNF-α and this compound treatment, as ROS production can be transient. |
| Instrument Settings | Standardize the settings on your detection instrument (e.g., plate reader, flow cytometer, or microscope) across all experiments. |
Issue 2: No Detectable Change in ROS Levels with TNF-α Treatment
| Potential Cause | Recommended Solution |
| Insufficient TNF-α Concentration or Time | Perform a dose-response and time-course experiment to determine the optimal TNF-α concentration and incubation time to induce a measurable ROS response in your HUVEC line. |
| ROS Probe Inactivity | Ensure your ROS probe is not expired and has been stored correctly. Test the probe with a known positive control for ROS induction (e.g., H₂O₂). |
| Cell Passage Number | Use low-passage HUVECs (ideally between passages 2 and 6) as high-passage cells may have a diminished response to stimuli. |
Experimental Protocols
Key Experiment: Inhibition of TNF-α-induced E-selectin Expression
-
Cell Culture: Culture HUVECs in Endothelial Cell Growth Medium at 37°C in a 5% CO₂ incubator. Use cells between passages 2 and 6.
-
Pre-treatment with this compound: Seed HUVECs in appropriate culture plates. Once they reach 80-90% confluency, pre-treat the cells with the desired concentration of this compound (e.g., 10 µM) for 30 minutes. Include a vehicle control (e.g., DMSO).
-
Stimulation with TNF-α: After pre-treatment, add TNF-α (e.g., 10 ng/ml) to the culture medium and incubate for the desired time (e.g., 4-24 hours for protein expression).
-
Analysis:
-
Western Blotting: Lyse the cells and perform Western blot analysis to detect the expression levels of E-selectin.
-
Flow Cytometry: For cell surface expression, detach the cells and stain with a fluorescently labeled anti-E-selectin antibody. Analyze the cells using a flow cytometer.
-
Data Presentation
Table 1: Summary of Expected Quantitative Results from this compound Experiments
| Experiment | Parameter Measured | Expected Result with TNF-α alone | Expected Result with this compound + TNF-α |
| Western Blot | E-selectin Protein Expression | Significant Increase | Inhibition of Increase |
| Western Blot | Phospho-JNK Levels | Significant Increase | Inhibition of Increase |
| Western Blot | Phospho-p38 Levels | Significant Increase | Inhibition of Increase |
| Western Blot | Phospho-NF-κB p65 Levels | Significant Increase | Inhibition of Increase |
| ROS Assay | Intracellular ROS Levels | Significant Increase | Inhibition of Increase |
Visualizations
Caption: Signaling pathway of this compound in HUVECs.
Caption: General experimental workflow for this compound studies.
References
Technical Support Center: Protocol Modifications for Experimental Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The content is divided into two main sections to address potential ambiguities in the query "CV-159": one dedicated to the experimental cancer therapeutic ETC-159 , and another for the electrochemical technique Cyclic Voltammetry (CV) .
Section 1: ETC-159 Experiments
ETC-159 is an orally available, potent inhibitor of Porcupine (PORCN), a key enzyme in the Wnt signaling pathway.[1][2] By inhibiting PORCN, ETC-159 prevents the secretion of Wnt ligands, thereby blocking downstream signaling that is often hyperactive in various cancers.[3][4][5] This section provides guidance on experiments involving this compound.
ETC-159 Signaling Pathway
ETC-159 targets the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation.[3] Dysregulation of this pathway is implicated in the development of several cancers.[3][6]
Experimental Protocols
A detailed methodology is crucial for the replication of experimental findings. Below is a representative protocol for a key in vitro assay used to evaluate Wnt pathway inhibitors.
Cell Viability (MTT) Assay
This protocol provides a standard method for assessing the effect of a compound on cell proliferation and viability.
-
Cell Seeding:
-
Culture cells in appropriate media and seed them into 96-well plates at a predetermined density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of ETC-159 in culture media.
-
Remove the old media from the wells and add the media containing different concentrations of ETC-159. Include a vehicle-only control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[3]
-
Quantitative Data Summary
The following tables summarize key in vitro and in vivo efficacy data for ETC-159.
Table 1: In Vitro Efficacy of ETC-159
| Parameter | Cell Line | Value | Reference |
| IC50 (β-catenin reporter activity) | STF3A cells | 2.9 nM | [1][2] |
| IC50 (mouse PORCN) | Mouse L cells | 18.1 nM | [1][2] |
| IC50 (Xenopus PORCN) | - | ~70 nM | [1][2] |
Table 2: Phase 1B Clinical Trial Data for ETC-159 in Combination with Pembrolizumab
| Parameter | Value | Reference |
| Patient Population | 20 | [7] |
| Dose Limiting Toxicities (DLTs) | G3 colitis, G3 immune-related enteritis (16 mg, 2 patients); pneumonitis and erythema with fever (8 mg, 1 patient) | [7] |
| Common Treatment-Emergent Adverse Events (TEAEs) | Dysgeusia (65%), β-CTX increase (30%), fatigue (25%), constipation (20%), nausea (20%) | [7] |
| Maximum Tolerated Dose (MTD) / Recommended Dose (RD) | 8 mg ETC-159 QOD with 200 mg pembrolizumab Q3W | [7] |
Frequently Asked Questions (FAQs) for ETC-159
-
Q: What is the mechanism of action of ETC-159?
-
Q: In which cancer types has ETC-159 shown preclinical or clinical activity?
-
Q: How can I monitor the pharmacodynamic effects of ETC-159 in my experiments?
-
A: Pharmacodynamic effects can be monitored by measuring the levels of Axin2 mRNA in hair follicles or whole blood, as Axin2 is a downstream target of the Wnt pathway.[8][11] A reduction in Axin2 mRNA levels indicates on-target activity of ETC-159.[8][11] Additionally, serum levels of β-CTX, a bone turnover marker, have been observed to increase with ETC-159 treatment.[8]
-
-
Q: What are the known side effects of ETC-159 in clinical trials?
Section 2: Cyclic Voltammetry (CV) Experiments
Cyclic Voltammetry is a widely used electrochemical technique for investigating the redox behavior of a system.[1] This section provides troubleshooting guidance for common issues encountered during CV experiments.
General Experimental Workflow for Cyclic Voltammetry
Troubleshooting Guide for Cyclic Voltammetry
Table 3: Common Problems and Solutions in Cyclic Voltammetry
| Problem | Possible Cause(s) | Suggested Solution(s) | Reference(s) |
| Flatlining or Noisy Signal | - Poor electrical connection.- Incorrect current range setting.- Reference electrode not in contact with the solution (blocked frit, air bubbles). | - Check all cable connections.- Adjust the current range in the software to a higher value.- Inspect the reference electrode for blockages or air bubbles. | [12][13] |
| Distorted Voltammogram (Unusual Peak Shapes) | - High solution resistance (IR drop).- Working and counter electrodes are swapped.- Electrode surface is contaminated or fouled. | - Increase the concentration of the supporting electrolyte.- Verify the correct connection of the working and counter electrodes.- Polish or clean the working electrode. | [12][14] |
| Unexpected Peaks Appear | - Impurities in the solvent or electrolyte.- Presence of oxygen in the solution.- Electrochemical degradation of the analyte. | - Use high-purity solvents and electrolytes.- Thoroughly de-aerate the solution with an inert gas (e.g., argon or nitrogen) before and during the experiment.- Run multiple cycles to see if the peak disappears as the degradation product diffuses away. | [12][15] |
| Voltammogram Changes with Repeated Cycles | - Adsorption of the analyte or its redox product onto the electrode surface.- Progressive degradation of the analyte.- Fouling of the electrode surface. | - Clean the electrode between experiments.- Vary the scan rate to investigate the stability of the redox products.- Consider using a different electrode material. | [16] |
| Large Hysteresis in the Baseline | - High charging current due to the electrode-solution interface acting as a capacitor. | - Decrease the scan rate.- Use a working electrode with a smaller surface area.- Increase the concentration of the analyte. | [12] |
Frequently Asked Questions (FAQs) for Cyclic Voltammetry
-
Q: Why is my CV signal flat?
-
A: A flat signal is often due to an incorrect current range setting on the potentiostat, where the expected current exceeds the set range.[13] It can also be caused by a poor connection between the electrodes and the potentiostat.
-
-
Q: What is the purpose of the supporting electrolyte in a CV experiment?
-
A: The supporting electrolyte is a salt added to the solution in a much higher concentration than the analyte. Its primary roles are to minimize the solution resistance (IR drop) and to ensure that the analyte reaches the electrode surface via diffusion rather than migration.
-
-
Q: Why do I need to de-aerate my solution before running a CV?
-
Q: How can I tell if my redox process is reversible?
-
A: For a reversible one-electron process, the separation between the anodic and cathodic peak potentials (ΔEp) should be approximately 59 mV, and the ratio of the anodic to cathodic peak currents (ipa/ipc) should be close to 1. These values can be affected by factors like scan rate and solution resistance.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Made-in-Singapore cancer drug ETC-159 advances further in clinical [a-star.edu.sg]
- 5. biospectrumasia.com [biospectrumasia.com]
- 6. The (Wnt)ing way- Fighting cancer with ETC-159 | Medicus 2021 Issue 4 [duke-nus.edu.sg]
- 7. ascopubs.org [ascopubs.org]
- 8. ascopubs.org [ascopubs.org]
- 9. ETC-159, an Upstream Wnt inhibitor, Induces Tumour Necrosis via Modulation of Angiogenesis in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Made-In-Singapore Cancer Drug ETC-159 Advances In Clinical Trials - EDDC [eddc.sg]
- 12. ossila.com [ossila.com]
- 13. Trouble shooting cyclic voltammetry | Zimmer & Peacock AS [zimmerpeacock.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to CV-159 and Other Dihydropyridine Derivatives in Modulating Inflammatory Responses
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the dihydropyridine derivative CV-159 with other compounds in its class, focusing on their anti-inflammatory properties. The information presented is based on available experimental data to assist researchers and professionals in drug development in understanding the nuanced activities of these compounds beyond their well-known cardiovascular effects.
Core Mechanism of Action: Beyond Calcium Channel Blockade
Dihydropyridine derivatives are primarily recognized as L-type calcium channel blockers, a mechanism central to their efficacy in treating hypertension and angina.[1] However, emerging evidence reveals that certain members of this class, including this compound, possess significant anti-inflammatory capabilities. This dual action presents a compelling avenue for therapeutic development in conditions where both cardiovascular and inflammatory processes are intertwined.
This compound, a 1,4-dihydropyridine derivative, exhibits both Ca2+ antagonistic and anti-calmodulin actions. Notably, it has been shown to counteract vascular endothelial inflammatory changes, an early hallmark of atherosclerosis.[2]
Comparative Performance: Anti-inflammatory Effects
While direct head-to-head quantitative comparisons of the anti-inflammatory potency of this compound with other dihydropyridine derivatives are limited in the current literature, this section summarizes the available data for individual compounds.
This compound: Potent Inhibition of TNF-α-Induced Endothelial Activation
This compound has demonstrated specific and potent inhibitory effects on the inflammatory response in human umbilical vein endothelial cells (HUVECs) stimulated by tumor necrosis factor-alpha (TNF-α).
Key Findings:
-
Inhibition of Adhesion Molecule Expression: this compound (at a concentration of 10 µM) significantly inhibits the TNF-α-induced expression of E-selectin, a critical adhesion molecule involved in the recruitment of leukocytes to the site of inflammation.[2]
-
Signaling Pathway Modulation: The anti-inflammatory effect of this compound is mediated through the inhibition of key signaling molecules. Specifically, it prevents the TNF-α-induced phosphorylation of c-Jun N-terminal kinase (JNK), p38 mitogen-activated protein kinase (p38 MAPK), and the p65 subunit of nuclear factor-kappa B (NF-κB).[2]
-
Antioxidant Properties: this compound also inhibits the generation of reactive oxygen species (ROS) induced by TNF-α, suggesting an antioxidant component to its anti-inflammatory action.[2]
| Compound | Target Cell Line | Inflammatory Stimulus | Key Inhibitory Effect | Concentration |
| This compound | HUVEC | TNF-α (10 ng/ml) | Inhibition of E-selectin expression | 10 µM |
| This compound | HUVEC | TNF-α (10 ng/ml) | Inhibition of JNK, p38, and NF-κB p65 phosphorylation | 10 µM |
| This compound | HUVEC | TNF-α (10 ng/ml) | Inhibition of ROS generation | 10 µM |
Other Dihydropyridine Derivatives: A Glimpse into their Anti-inflammatory Potential
-
Nifedipine: Studies have shown that nifedipine can inhibit TNF-α-induced upregulation of vascular cell adhesion molecule-1 (VCAM-1) and monocyte chemoattractant protein-1 (MCP-1) mRNA levels in HUVECs.[3][4][5] This suggests that nifedipine may interfere with leukocyte adhesion and recruitment.
-
Amlodipine: Amlodipine has been reported to inhibit TNF-α production and attenuate cardiac dysfunction induced by lipopolysaccharide, with its effects partially dependent on the PI3K/Akt signaling pathway.[6] It has also been shown to possess anti-inflammatory effects by reducing the activation of MCP-1, VCAM-1, p38 MAPK, and NF-κB.[6]
-
Azelnidipine: This dihydropyridine-based calcium channel blocker has been noted for its effective anti-inflammatory properties, significantly reducing levels of IL-6 and IL-8.[1]
It is important to note that the experimental conditions and endpoints in these studies vary, making direct comparisons of potency challenging.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms discussed, the following diagrams have been generated using the DOT language.
Caption: this compound signaling pathway in HUVECs.
Caption: Experimental workflow for this compound testing.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's anti-inflammatory effects.
Cell Culture and Treatment
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Culture Conditions: HUVECs are cultured in a suitable medium, such as Medium 200 supplemented with Low Serum Growth Supplement, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Pre-treatment: Prior to stimulation, HUVECs are pre-treated with this compound (10 µM) for 30 minutes.
-
Stimulation: Following pre-treatment, cells are stimulated with TNF-α (10 ng/ml) for either 20 minutes (for phosphorylation studies) or 24 hours (for E-selectin expression studies).
Western Blotting for Protein Expression and Phosphorylation
This protocol is designed to detect the expression of E-selectin and the phosphorylation status of JNK, p38, and NF-κB p65.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a bicinchoninic acid (BCA) protein assay kit to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein (typically 20-30 µg) from each sample are mixed with Laemmli sample buffer, boiled, and then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for E-selectin, phospho-JNK, total JNK, phospho-p38, total p38, phospho-NF-κB p65, and total NF-κB p65. A loading control antibody, such as anti-β-actin or anti-GAPDH, is also used.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Quantification: The intensity of the protein bands is quantified using densitometry software, and the levels of target proteins are normalized to the loading control.
Reactive Oxygen Species (ROS) Generation Assay
-
Probe: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is used as a fluorescent probe to detect intracellular ROS.
-
Procedure: HUVECs are pre-treated with this compound and then stimulated with TNF-α. The cells are then incubated with DCFH-DA. The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence microplate reader or flow cytometer.
Conclusion
This compound emerges as a dihydropyridine derivative with a distinct and potent anti-inflammatory profile, primarily through the inhibition of the TNF-α-induced inflammatory cascade in endothelial cells. While other dihydropyridines like nifedipine and amlodipine also exhibit anti-inflammatory properties, the lack of direct comparative studies with this compound necessitates further research to establish a clear hierarchy of potency and efficacy in this context. The detailed mechanisms and protocols provided in this guide offer a foundation for future investigations into the therapeutic potential of this compound and related compounds in inflammatory and cardiovascular diseases.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. The inhibition of TNF-α-induced E-selectin expression in endothelial cells via the JNK/NF-κB pathways by highly N-acetylated chitooligosaccharides | Semantic Scholar [semanticscholar.org]
- 3. Nifedipine inhibits tumor necrosis factor-alpha-induced leukocyte adhesion to endothelial cells by suppressing vascular cell adhesion molecule-1 (VCAM-1) expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nifedipine inhibits tumor necrosis factor-alpha-induced upregulation of monocyte chemoattractant protein-1 mRNA levels by suppressing CD40 expression in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amlodipine inhibits TNF-alpha production and attenuates cardiac dysfunction induced by lipopolysaccharide involving PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of CV-159: Validating Anti-inflammatory Effects in Endothelial Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory effects of CV-159, a novel 1,4-dihydropyridine derivative, against other known anti-inflammatory agents. The data presented herein is based on in vitro studies utilizing human umbilical vein endothelial cells (HUVECs), a common model for studying vascular inflammation.
Executive Summary
This compound demonstrates significant anti-inflammatory properties by selectively inhibiting the expression of E-selectin, a key adhesion molecule involved in the inflammatory cascade. This effect is mediated through the suppression of the JNK, p38 MAPK, and NF-κB signaling pathways. This guide compares the efficacy of this compound with established anti-inflammatory compounds, providing a baseline for its potential therapeutic applications in inflammatory disorders.
Data Presentation: Comparative Efficacy
The following table summarizes the quantitative effects of this compound and comparator compounds on key inflammatory markers in HUVECs stimulated with Tumor Necrosis Factor-alpha (TNF-α), a potent pro-inflammatory cytokine.
| Compound | Target | Concentration | Stimulus | Effect |
| This compound | E-selectin | 10 µM | TNF-α (10 ng/ml) | Inhibition of expression |
| p-JNK | 10 µM | TNF-α (10 ng/ml) | Inhibition of phosphorylation | |
| p-p38 | 10 µM | TNF-α (10 ng/ml) | Inhibition of phosphorylation | |
| p-NF-κB p65 | 10 µM | TNF-α (10 ng/ml) | Inhibition of phosphorylation | |
| SP600125 (JNK Inhibitor) | E-selectin | 10 µM | TNF-α | Attenuation of expression[1] |
| SB203580 (p38 Inhibitor) | E-selectin | 10 µM | TNF-α | Attenuation of expression[1] |
| VCAM-1 | 10 µM | LPS (1 µg/mL) | Marked inhibition of induction[2] | |
| N-Acetylcysteine (NAC) | ICAM-1 | - | LPS | Significant attenuation of expression[3] |
| p-p65 | - | LPS | Significant attenuation of phosphorylation[3] | |
| Dexamethasone | G-CSF | 10-5 - 10-7 M | TNF-α | Significant decrease in production[4] |
| MIP-2 | - | TNF-α | Inhibition of expression[5] |
Experimental Protocols
The methodologies outlined below are based on standard protocols for inducing and measuring inflammation in HUVEC cultures.
Cell Culture and Treatment
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Culture Conditions: Cells are cultured in endothelial cell growth medium supplemented with fetal bovine serum and appropriate growth factors at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Inflammation: HUVECs are stimulated with recombinant human TNF-α (typically 10 ng/mL) for a specified period (e.g., 20 minutes for signaling pathway analysis, 24 hours for adhesion molecule expression) to induce an inflammatory response.[6]
-
Inhibitor Treatment: Cells are pre-treated with the test compound (e.g., this compound at 10 µM) for a designated time (e.g., 30 minutes) before the addition of the inflammatory stimulus.[6]
Western Blotting for Protein Expression and Phosphorylation
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., E-selectin, phospho-JNK, phospho-p38, phospho-NF-κB p65, and their total protein counterparts). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify the relative protein expression or phosphorylation levels.
Measurement of Reactive Oxygen Species (ROS)
-
Probe Loading: HUVECs are incubated with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a fluorescent probe for ROS.
-
Treatment: Cells are then treated with the inflammatory stimulus and test compounds.
-
Fluorescence Measurement: The intracellular fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer to quantify the levels of ROS.
Signaling Pathways and Experimental Workflow
TNF-α Induced Inflammatory Signaling Pathway
Caption: TNF-α signaling cascade in endothelial cells and points of inhibition.
General Experimental Workflow
Caption: Workflow for in vitro anti-inflammatory compound screening.
References
- 1. The inhibition of TNF-alpha-induced E-selectin expression in endothelial cells via the JNK/NF-kappaB pathways by highly N-acetylated chitooligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MKP-3 suppresses LPS-induced inflammatory responses in HUVECs via inhibition of p38 MAPK/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Dexamethasone inhibits tumor necrosis factor-induced granulocyte colony-stimulating factor production in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dexamethasone inhibits tumor necrosis factor-alpha-induced expression of macrophage inflammatory protein-2 and adhesion of neutrophils to endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N‑acetyl cysteine protects HUVECs against lipopolysaccharide‑mediated inflammatory reaction by blocking the NF‑κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of CV-159 and Other Calmodulin Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the calmodulin inhibitor CV-159 with other notable alternatives. The analysis is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and experimental workflows.
Introduction to Calmodulin and its Inhibition
Calmodulin (CaM) is a ubiquitous, calcium-binding protein that plays a pivotal role as a primary sensor of intracellular Ca2+ signals in all eukaryotic cells. Upon binding to Ca2+, CaM undergoes a conformational change, enabling it to interact with and modulate the activity of a wide array of downstream target proteins. These include protein kinases, phosphatases, phosphodiesterases, and ion channels, making CaM a critical regulator of numerous cellular processes such as smooth muscle contraction, inflammation, metabolism, and apoptosis.[1] Given its central role in cellular signaling, the inhibition of calmodulin has emerged as a promising therapeutic strategy for various diseases.
This compound is a dihydropyridine compound that has been identified as a potent inhibitor of calmodulin function.[2] This guide provides a comparative analysis of this compound against other well-characterized calmodulin inhibitors, presenting quantitative data on their inhibitory activities, outlining the experimental protocols used for their characterization, and visualizing the molecular pathways they modulate.
Quantitative Comparison of Calmodulin Inhibitors
The inhibitory potency of this compound and other calmodulin antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) against calmodulin-dependent enzymes. The following table summarizes the available data for a selection of inhibitors against two common calmodulin-activated enzymes: Ca2+/Calmodulin-dependent cyclic nucleotide phosphodiesterase (Ca2+-PDE) and Myosin Light Chain Kinase (MLCK).
| Inhibitor | Target Enzyme | IC50 (µM) | Apparent Ki (µM) |
| This compound | Ca2+-PDE | 0.55[2] | - |
| MLCK | 6.2[2] | 0.8[2] | |
| W-7 | Ca2+-PDE | 28[1][2] | - |
| MLCK | 51[1][2] | - | |
| KN-93 | CaMKII | 0.37[3][4] | 0.37[5] |
| Calmidazolium | CaM-dependent PDE | 0.15[6][7] | - |
| Ca2+-transporting ATPase | 0.35[6][7] | - | |
| Compound 48/80 | CaM-dependent PDE | 0.3 µg/mL | - |
| Ca2+-transporting ATPase | 0.85 µg/mL[8] | - | |
| Trifluoperazine | CaM-dependent PDE | - | - |
*Note: IC50 values for Compound 48/80 are reported in µg/mL. Due to the polymeric nature and variable molecular weight of Compound 48/80, a direct molar comparison is challenging.
Signaling Pathways Modulated by Calmodulin Inhibitors
Calmodulin inhibitors exert their effects by disrupting Ca2+/CaM-mediated signaling cascades. A key pathway involves the activation of protein kinases such as Myosin Light Chain Kinase (MLCK) and Ca2+/Calmodulin-dependent protein kinase II (CaMKII), which in turn phosphorylate downstream targets to regulate cellular functions. The following diagram illustrates a simplified calmodulin signaling pathway and the points of intervention by inhibitors.
Caption: Calmodulin signaling pathway and inhibitor action.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of calmodulin inhibitors.
Myosin Light Chain Kinase (MLCK) Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of myosin light chain by MLCK.
Caption: Workflow for an MLCK inhibition assay.
Protocol Details:
-
Reagent Preparation:
-
Assay Buffer: Typically contains Tris-HCl (pH 7.5), MgCl2, and CaCl2.
-
Substrates: Purified myosin light chain and ATP (often radiolabeled [γ-32P]ATP for detection).
-
Enzyme: Purified MLCK and calmodulin.
-
Test Inhibitor: A dilution series of the compound (e.g., this compound) is prepared.
-
-
Reaction Incubation:
-
In a reaction tube, combine the assay buffer, MLCK, calmodulin, myosin light chain, and the test inhibitor at various concentrations.
-
Pre-incubate the mixture to allow the inhibitor to bind to its target.
-
Initiate the phosphorylation reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
-
-
Detection of Phosphorylation:
-
Terminate the reaction by adding a stop solution (e.g., EDTA to chelate Mg2+) or by heat inactivation.
-
The extent of myosin light chain phosphorylation is quantified. Common methods include:
-
Radiometric Assay: Using [γ-32P]ATP, the phosphorylated myosin light chain is separated by SDS-PAGE, and the incorporated radioactivity is measured by autoradiography or scintillation counting.
-
Luminescence-based Assay (e.g., ADP-Glo™): This method measures the amount of ADP produced, which is proportional to the kinase activity.[9]
-
-
-
Data Analysis:
-
The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction without the inhibitor.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Calmodulin-Dependent Phosphodiesterase (Ca2+-PDE) Inhibition Assay
This assay determines the ability of a compound to inhibit the hydrolysis of cyclic nucleotides (cAMP or cGMP) by Ca2+-PDE.
Protocol Details:
-
Reagent Preparation:
-
Assay Buffer: Typically contains Tris-HCl (pH 7.5), MgCl2, and CaCl2.
-
Substrate: Radiolabeled cyclic nucleotide, such as [3H]cAMP or [3H]cGMP.
-
Enzyme: Purified Ca2+-PDE and calmodulin.
-
Test Inhibitor: A dilution series of the compound is prepared.
-
-
Reaction Incubation:
-
Combine the assay buffer, Ca2+-PDE, calmodulin, and the test inhibitor in a reaction tube.
-
Initiate the reaction by adding the radiolabeled cyclic nucleotide.
-
Incubate the mixture at a controlled temperature (e.g., 30°C).
-
-
Separation and Detection:
-
Terminate the reaction.
-
The product of the reaction (e.g., [3H]5'-AMP) is separated from the unreacted substrate. This is often achieved using ion-exchange chromatography.
-
The amount of radioactive product is quantified by scintillation counting.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each inhibitor concentration.
-
The IC50 value is determined from the dose-response curve.
-
Fluorescence-Based Calmodulin Binding Assay
This assay directly measures the binding of an inhibitor to calmodulin, often using a fluorescently labeled calmodulin or a fluorescent probe that is displaced upon inhibitor binding.
Caption: Workflow for a fluorescence-based calmodulin binding assay.
Protocol Details:
-
Reagent Preparation:
-
Binding Buffer: A suitable buffer such as HEPES, containing CaCl2 to ensure calmodulin is in its Ca2+-bound, active conformation.
-
Fluorescently Labeled Calmodulin: Calmodulin can be covalently labeled with a fluorescent dye such as Dansyl chloride. The fluorescence of the dye is sensitive to its environment and changes upon inhibitor binding.
-
Test Inhibitor: A dilution series of the compound is prepared.
-
-
Fluorescence Measurement:
-
In a fluorometer cuvette, the fluorescently labeled calmodulin is mixed with the test inhibitor at various concentrations.
-
The mixture is allowed to incubate to reach binding equilibrium.
-
The fluorescence intensity or fluorescence anisotropy/polarization is measured at an appropriate excitation and emission wavelength. Binding of the inhibitor to calmodulin will cause a change in the fluorescence signal.[10]
-
-
Data Analysis:
-
The change in fluorescence is plotted against the inhibitor concentration.
-
The data is fitted to a binding isotherm to determine the dissociation constant (Kd), which is a measure of the binding affinity.
-
Conclusion
This guide provides a comparative framework for evaluating this compound and other calmodulin inhibitors. The presented quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows offer a comprehensive resource for researchers in the field. The unique inhibitory profile of this compound, particularly its distinct action compared to other dihydropyridines, warrants further investigation.[2] The methodologies and comparative data included herein should facilitate the design of future studies aimed at elucidating the therapeutic potential of calmodulin inhibition.
References
- 1. W-7 hydrochloride | Calcium Binding Proteins | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. KN 93 | Calcium Binding Protein Modulator Inhibitors: R&D Systems [rndsystems.com]
- 4. KN 93 | CaM Kinase | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CaMK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 8. Compound 48/80 is a selective and powerful inhibitor of calmodulin-regulated functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.jp [promega.jp]
- 10. Fluorescence polarization assay for calmodulin binding to plasma membrane Ca2+-ATPase: dependence on enzyme and Ca2+ concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanism of Action of CV-159 in Endothelial Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanism of action of CV-159 with other relevant compounds in the context of tumor necrosis factor-alpha (TNF-α)-induced endothelial inflammation. The information is supported by experimental data and detailed methodologies to assist in research and drug development efforts.
Introduction to this compound and Endothelial Inflammation
This compound is a 1,4-dihydropyridine derivative with calcium channel antagonistic and anti-calmodulin properties.[1] It has demonstrated significant anti-inflammatory effects in human umbilical vein endothelial cells (HUVECs) by inhibiting the expression of E-selectin, a key adhesion molecule involved in the recruitment of leukocytes during inflammation.[1] This guide cross-validates the mechanism of action of this compound by comparing it with known inhibitors of the signaling pathways it targets.
Endothelial activation by pro-inflammatory cytokines like TNF-α is a critical early event in the pathogenesis of various inflammatory diseases, including atherosclerosis. This activation leads to the expression of adhesion molecules and the production of inflammatory mediators, largely regulated by intracellular signaling cascades such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.
Comparative Analysis of Mechanism of Action
This compound has been shown to inhibit TNF-α-induced E-selectin expression by targeting multiple signaling pathways.[1] This section compares the effects of this compound with specific inhibitors of these pathways: N-acetyl-L-cysteine (NAC), a general antioxidant; SP600125, a JNK inhibitor; SB203580, a p38 MAPK inhibitor; and BAY 11-7082, an NF-κB inhibitor.
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of this compound and its comparators on key events in TNF-α-induced endothelial cell activation.
Table 1: Inhibition of TNF-α-induced E-selectin Expression in HUVECs
| Compound | Target(s) | Concentration | Inhibition of E-selectin Expression | Reference |
| This compound | JNK, p38, NF-κB | 10 µM | Significant Inhibition | [1] |
| N-acetyl-L-cysteine (NAC) | Reactive Oxygen Species (ROS) | ~20 mM (IC50 for adhesion) | Significant Inhibition | [2] |
| SP600125 | JNK | Not specified | Attenuated Expression | [3] |
| SB203580 | p38 MAPK | Not specified | Attenuated Expression | [3] |
| BAY 11-7082 | IKK (NF-κB pathway) | 5-10 µM (IC50) | Significant Inhibition | [3][4] |
Table 2: Inhibition of TNF-α-induced Signaling Molecule Phosphorylation in HUVECs
| Compound | Target | Concentration | Inhibition of Phosphorylation | Reference |
| This compound | JNK, p38, NF-κB p65 | 10 µM | Significant Inhibition | [1] |
| N-acetyl-L-cysteine (NAC) | JNK, p38 | Not specified | Inhibited | [1] |
| N-acetyl-L-cysteine (NAC) | NF-κB | Not specified | No Inhibition | [1] |
| SP600125 | JNK | Not specified | Inhibited (presumed) | [3] |
| SB203580 | p38 MAPK | Not specified | Inhibited (presumed) | [3] |
| BAY 11-7082 | IκBα (NF-κB pathway) | 10 µM (IC50) | Significant Inhibition |
Signaling Pathways and Points of Intervention
The following diagrams illustrate the signaling pathways involved in TNF-α-induced endothelial activation and the specific points of intervention for this compound and the comparator compounds.
Caption: TNF-α signaling pathway and inhibitor targets.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Culture and Treatment
Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in EGM-2 medium (Lonza) at 37°C in a humidified atmosphere of 5% CO2. For experiments, HUVECs at passages 3-6 are seeded onto appropriate culture plates. Once confluent, cells are pre-treated with this compound (10 µM), NAC (1-30 mM), SP600125 (10-50 µM), SB203580 (10-20 µM), or BAY 11-7082 (5-10 µM) for 30-60 minutes, followed by stimulation with TNF-α (10 ng/mL) for the indicated times.
Western Blotting for Phosphorylated Proteins
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes are blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Membranes are then incubated overnight at 4°C with primary antibodies specific for phospho-JNK, phospho-p38, phospho-p65 NF-κB, or total protein controls. After washing with TBST, membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
E-selectin Expression Analysis (Cell Surface ELISA)
-
Cell Seeding and Treatment: HUVECs are seeded in 96-well plates and treated as described in section 4.1.
-
Fixation: After treatment, cells are fixed with 1% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Blocking: Cells are washed with PBS and blocked with 1% BSA in PBS for 1 hour.
-
Antibody Incubation: Cells are incubated with a primary antibody against human E-selectin for 1 hour at room temperature.
-
Secondary Antibody and Detection: After washing, cells are incubated with an HRP-conjugated secondary antibody for 1 hour. Following another wash, a substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution.
-
Quantification: The absorbance is measured at 450 nm using a microplate reader.
Logical Relationship of this compound's Dual Mechanism of Action
The following diagram illustrates the dual mechanism by which this compound inhibits TNF-α-induced inflammation.
Caption: Dual inhibitory action of this compound.
Conclusion
This compound demonstrates a multi-targeted approach to inhibiting TNF-α-induced endothelial inflammation. By suppressing both ROS-dependent (JNK and p38) and ROS-independent (NF-κB) signaling pathways, this compound effectively reduces the expression of the key adhesion molecule E-selectin.[1] This dual mechanism of action distinguishes it from more specific inhibitors that target only a single pathway. The comparative data presented in this guide highlights the potential of this compound as a potent anti-inflammatory agent in the context of vascular endothelial dysfunction. Further research, including direct comparative studies under standardized conditions, is warranted to fully elucidate its therapeutic potential.
References
- 1. This compound, a unique dihydropyridine derivative, prevents TNF-induced inflammatory responses in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-acetylcysteine attenuates TNF-alpha-induced human vascular endothelial cell apoptosis and restores eNOS expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. BAY 11-7082 | Cell Signaling Technology [cellsignal.com]
Independent Verification of CV-159 Research Findings: A Comparative Analysis
An important clarification is needed regarding the identity of "CV-159." Initial research has revealed multiple distinct therapeutic agents designated with similar names. To provide a relevant and accurate comparison, please specify which of the following you are interested in:
-
This compound (dihydropyridine derivative): An anti-inflammatory agent that has been studied for its effects on endothelial cells.
-
ETC-159: A Wnt pathway inhibitor being investigated for cancer treatment.
-
REPEL-CV: A medical device used to prevent adhesions after surgery.
-
CS0159: An FXR agonist for liver diseases.
-
FCN-159: A treatment being studied for brain arteriovenous malformations.
This guide will proceed under the assumption that your query pertains to This compound, the dihydropyridine derivative with anti-inflammatory properties , based on the available research.
This guide provides a comparative overview of this compound, a dihydropyridine derivative, against other therapeutic alternatives for the management of endothelial inflammatory responses. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of this compound's potential.
Data Presentation: Comparison of Anti-Inflammatory Mechanisms
The following table summarizes the mechanism of action of this compound in comparison to other established anti-inflammatory agents that target similar pathways.
| Therapeutic Agent | Primary Target(s) | Effect on Signaling Pathways | Impact on Inflammatory Markers |
| This compound | JNK, p38, NF-κB | Inhibits phosphorylation of JNK, p38, and NF-κB.[1] | Specifically inhibits TNF-induced E-selectin expression.[1] |
| N-acetyl-L-cysteine (NAC) | Reactive Oxygen Species (ROS) | Inhibits TNF-induced phosphorylation of JNK and p38.[1] | Inhibits TNF-induced E-selectin expression.[1] |
| SP600125 | JNK | Inhibits JNK phosphorylation. | Inhibits TNF-induced E-selectin expression.[1] |
| SB203580 | p38 | Inhibits p38 phosphorylation. | Inhibits TNF-induced E-selectin expression.[1] |
Experimental Protocols
The key findings for this compound are based on in-vitro studies using human umbilical vein endothelial cells (HUVECs).
Cell Culture and Treatment:
-
Human umbilical vein endothelial cells (ECs) were pretreated with this compound (10 µM) for 30 minutes.
-
Following pretreatment, Tumor Necrosis Factor-alpha (TNF-α) (10 ng/ml) was applied for either 20 minutes or 24 hours to induce an inflammatory response.
Analysis of Inflammatory Markers and Signaling Molecules:
-
Western Blotting: This technique was employed to examine the expression of inflammatory markers and the activation of inflammatory signal molecules. Specifically, the expression of E-selectin, vascular cell adhesion molecule-1 (VCAM-1), and intercellular adhesion molecule-1 (ICAM-1) was assessed after 24 hours of TNF-α treatment. The phosphorylation of JNK, p38, and NF-κB p65 (Ser536) was examined after 20 minutes of TNF-α stimulation.
-
Reactive Oxygen Species (ROS) Generation: The production of ROS was measured using 2',7'-dichlorodihydrofluorescein diacetate to understand the antioxidant effect of this compound.
Signaling Pathway Visualization
The following diagrams illustrate the signaling pathways affected by this compound and the experimental workflow used in the cited research.
References
CV-159 efficacy compared to known anti-inflammatory drugs
An Objective Comparison of the Anti-inflammatory Efficacy of CV-159 and Other Known Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory efficacy of the experimental compound this compound against established anti-inflammatory agents. The comparison is based on preclinical in vitro data, focusing on the inhibition of key inflammatory signaling pathways and the expression of adhesion molecules in Human Umbilical Vein Endothelial Cells (HUVECs) stimulated by Tumor Necrosis Factor-alpha (TNF-α).
Introduction to this compound
This compound is a 1,4-dihydropyridine derivative that has been investigated for its anti-inflammatory properties. It is known to possess Ca2+ antagonistic and anti-calmodulin actions. Research indicates that its anti-inflammatory effects in endothelial cells are mediated through the inhibition of several key signaling pathways activated by TNF-α, a potent pro-inflammatory cytokine.
Mechanism of Action: TNF-α-induced Inflammation
TNF-α is a critical mediator of inflammation. In endothelial cells, TNF-α stimulation leads to the activation of signaling cascades involving c-Jun N-terminal kinase (JNK), p38 mitogen-activated protein kinase (p38), and the transcription factor nuclear factor-kappaB (NF-κB). This signaling results in the expression of various pro-inflammatory genes, including E-selectin, a cell adhesion molecule that plays a crucial role in the recruitment of leukocytes to the site of inflammation.
Below is a diagram illustrating the simplified signaling pathway of TNF-α-induced E-selectin expression and the points of inhibition by this compound.
Comparative Efficacy Data
The following table summarizes the in vitro efficacy of this compound in comparison to known anti-inflammatory drugs. The data is derived from studies using TNF-α-stimulated HUVECs.
| Compound | Target | Endpoint | Concentration | Result | Citation |
| This compound | JNK, p38, NF-κB | E-selectin Expression | 10 µM | Significant inhibition | [1] |
| JNK Phosphorylation | Phospho-JNK Levels | 10 µM | Significant inhibition | [1] | |
| p38 Phosphorylation | Phospho-p38 Levels | 10 µM | Significant inhibition | [1] | |
| NF-κB p65 (Ser536) Phosphorylation | Phospho-p65 Levels | 10 µM | Significant inhibition | [1] | |
| Dexamethasone | NF-κB Pathway | IL-8 Expression | 1 µM | ~75% inhibition | [2] |
| p38 MAPK Phosphorylation | Phospho-p38 Levels | 1 µM | No significant inhibition | [3] | |
| JNK Phosphorylation | Phospho-JNK Levels | Not specified | Inhibits JNK pathway | [4][5] | |
| SB203580 | p38 MAPK | E-selectin Expression | 10 µM | Attenuated expression | [6] |
| SP600125 | JNK | E-selectin Expression | 10 µM | Attenuated expression | [6] |
| JNK Phosphorylation | Phospho-JNK Levels | 30 µM | Blocked TNF-α induced phosphorylation | [1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for critical evaluation and replication of the findings.
General Experimental Workflow
The general workflow for assessing the anti-inflammatory effects of the compounds in TNF-α-stimulated HUVECs is as follows:
Cell Culture and Treatment
Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial cell growth medium. For experiments, cells are seeded in appropriate culture plates and grown to confluence. Before stimulation, the cells are pre-treated with the test compound (e.g., this compound at 10 µM) or a vehicle control for a specified duration (e.g., 30 minutes). Subsequently, the cells are stimulated with TNF-α (e.g., 10 ng/ml) for a period ranging from 20 minutes (for phosphorylation studies) to 24 hours (for protein expression studies).
Western Blot Analysis
Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The total protein concentration of the lysates is determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
The membranes are blocked with a blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20) for 1 hour at room temperature. The membranes are then incubated overnight at 4°C with primary antibodies specific for phosphorylated JNK, p38, NF-κB p65 (Ser536), total JNK, p38, NF-κB p65, E-selectin, or a loading control like β-actin. After washing, the membranes are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
Discussion and Conclusion
The available in vitro data suggests that this compound is a potent inhibitor of TNF-α-induced inflammatory responses in endothelial cells. Its mechanism of action involves the suppression of ROS generation and the subsequent inhibition of JNK, p38, and NF-κB phosphorylation, leading to a downstream reduction in E-selectin expression.
When compared to other known anti-inflammatory agents, this compound demonstrates a broad-spectrum inhibitory profile on the key signaling pathways activated by TNF-α. While specific kinase inhibitors like SP600125 and SB203580 target individual pathways, this compound appears to affect multiple upstream and downstream components of the inflammatory cascade. Dexamethasone, a corticosteroid, is known to have potent anti-inflammatory effects, primarily through the inhibition of the NF-κB pathway. However, its effect on the phosphorylation of MAP kinases like p38 can be cell-type and stimulus-dependent.
It is important to note that the data for this compound is based on a single published study. Further research, including dose-response studies, evaluation in other cell types and in vivo models, is necessary to fully characterize the anti-inflammatory potential of this compound and to establish a more comprehensive comparative efficacy profile against clinically used anti-inflammatory drugs. The provided data and protocols serve as a valuable resource for researchers in the field of inflammation and drug discovery.
References
- 1. ahajournals.org [ahajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Quercetin inhibits TNF-α induced HUVECs apoptosis and inflammation via downregulating NF-kB and AP-1 signaling pathway in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dexamethasone protection from TNF-alpha-induced cell death in MCF-7 cells requires NF-kappaB and is independent from AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Articles of Journal of Pharmacological Sciences | Volume 113, Issue 2 / 2010 | Medical*Online-E [mol.medicalonline.jp]
Signaling Pathway of CV-159 in TNF-α-Induced Inflammatory Response
A Literature Review of CV-159: A Dihydropyridine Derivative with Anti-Inflammatory Properties
For researchers and professionals in drug development, understanding the mechanism and efficacy of novel compounds is paramount. This guide provides a comparative analysis of the available research on this compound, a unique 1,4-dihydropyridine derivative. This compound exhibits calcium (Ca2+) antagonistic and anti-calmodulin actions and has demonstrated potential anti-inflammatory effects.[1][2] This review synthesizes the current data on its mechanism of action and experimental outcomes.
The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-inflammatory effects in human umbilical vein endothelial cells (HUVECs) stimulated by Tumor Necrosis Factor-alpha (TNF-α).
Caption: Signaling pathway of this compound in endothelial cells.
Summary of Quantitative Data
The following table summarizes the key quantitative findings from the primary study on this compound.
| Experimental Model | Treatment | Concentration | Outcome | Result |
| Human Umbilical Vein Endothelial Cells (HUVECs) | This compound + TNF-α | 10 µM | E-selectin Expression | Inhibition of TNF-α-induced expression |
| HUVECs | This compound + TNF-α | 10 µM | VCAM-1 & ICAM-1 Expression | No inhibition of TNF-α-induced expression |
| HUVECs | This compound + TNF-α | 10 µM | JNK, p38, NF-κB Phosphorylation | Inhibition of TNF-α-induced phosphorylation |
| HUVECs | This compound + TNF-α | 10 µM | ROS Generation | Inhibition of TNF-α-induced generation |
| Smooth Muscle Cells (SMCs) | This compound + TNF-α | 0.1-10 µM | VCAM-1 Expression | Concentration-dependent inhibition |
| Rat Model | This compound (p.o.) | 5 and 10 mg/kg | Delayed Neuronal Death (CA1 region) | Significant protection |
| Rat Model | This compound (p.o.) | Not specified | Brain Infarct Size (MCA occlusion) | Diminished size |
| Rat Model | This compound (p.o.) | Not specified | Infarcted Cortex Water Content | Significant reduction |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below based on the available literature.[1]
Cell Culture and Treatment
Human umbilical vein endothelial cells (HUVECs) were pretreated with this compound (10 µM) for 30 minutes. Following pretreatment, TNF-α (10 ng/ml) was applied for either 20 minutes or 24 hours to induce an inflammatory response.
Western Blotting
Western blotting was employed to examine the expression of inflammatory markers and the activation of inflammatory signaling molecules. This technique was used to measure the levels of E-selectin, vascular cell adhesion molecule-1 (VCAM-1), and intercellular adhesion molecule-1 (ICAM-1). It was also used to assess the phosphorylation status of JNK, p38, and NF-κB p65 (Ser536).
Reactive Oxygen Species (ROS) Generation Assay
The generation of reactive oxygen species (ROS) was measured using 2',7'-dichlorodihydrofluorescein diacetate. This fluorescent probe is used to detect intracellular ROS.
In Vivo Studies
In vivo experiments were conducted in rats to assess the neuroprotective effects of this compound.[2]
Ischemia Model
Transient forebrain ischemia was induced in rats for 15 minutes. This compound, administered orally (p.o.) at doses of 5 and 10 mg/kg, was evaluated for its ability to protect against delayed neuronal death in the hippocampal CA1 region.
Stroke Model
Permanent middle cerebral artery (MCA) occlusion was performed in rats to create a model of stroke. The effect of this compound on the size of the resulting brain infarct and the associated increase in water content in the infarcted cortex was evaluated.
References
A Meta-Analysis of Dihydropyridine Derivative Effectiveness in the Management of Hypertension
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the effectiveness and safety profiles of various dihydropyridine derivative calcium channel blockers (CCBs), a cornerstone in the treatment of hypertension. By synthesizing data from numerous clinical trials, this document offers an objective comparison to aid researchers, scientists, and drug development professionals in their understanding and evaluation of these therapeutic agents.
Dihydropyridine CCBs exert their antihypertensive effects by selectively blocking L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in peripheral resistance.[1][2] While this mechanism of action is common across the class, individual agents exhibit notable differences in their pharmacokinetic properties, efficacy, and adverse effect profiles.
Comparative Efficacy in Blood Pressure Reduction
A primary measure of antihypertensive efficacy is the reduction in systolic and diastolic blood pressure. Meta-analyses of randomized controlled trials (RCTs) provide robust data for comparing different dihydropyridine derivatives.
| Dihydropyridine Derivative | Mean Systolic Blood Pressure Reduction (mmHg) | Mean Diastolic Blood Pressure Reduction (mmHg) | Comparator(s) | Key Findings & Citations |
| Amlodipine | 15.3 - 17.3 | 10.5 - 12.9 | Felodipine, Nifedipine GITS, Lercanidipine | Demonstrates consistent and significant blood pressure reduction.[3][4][5][6] |
| Nifedipine (GITS) | 10.9 - 17.3 | 6.3 - 10.5 | Amlodipine, Felodipine, Lercanidipine | Effective in blood pressure lowering, with outcomes comparable to amlodipine in some studies.[5][6][7][8] |
| Lercanidipine | Comparable to Amlodipine | Comparable to Amlodipine | Amlodipine, Nifedipine, Felodipine | Shows similar blood pressure-lowering efficacy to other major dihydropyridines.[9][10][11] |
| Felodipine | 13.4 | 11.8 | Amlodipine, Nifedipine GITS | Effective in reducing blood pressure, though some studies suggest amlodipine may be more potent on a milligram-to-milligram basis.[3][4][7][12] |
| Levamlodipine | Ranked highest in reducing office blood pressure | Ranked highest in reducing office blood pressure | Amlodipine, felodipine, lacidipine, nitrendipine, nifedipine, benidipine | A Bayesian network meta-analysis of 181 RCTs found levamlodipine to have the highest probability of being the best treatment for reducing office blood pressure.[13] |
| Manidipine | 18.3 | 8.5 | Amlodipine | Statistically equivalent efficacy to amlodipine in lowering blood pressure.[6] |
Comparative Safety and Tolerability
A significant differentiator among dihydropyridine derivatives is their adverse effect profile, with peripheral edema being a common and often treatment-limiting side effect.
| Dihydropyridine Derivative | Incidence of Peripheral Edema (%) | Comparator(s) | Key Findings & Citations |
| Amlodipine | Higher incidence compared to newer agents | Lercanidipine, Felodipine, Manidipine | Consistently associated with a higher rate of peripheral edema.[6][9][10][12][14] |
| Nifedipine | Ranked highest in inducing peripheral edema in one network meta-analysis | Amlodipine, Lercanidipine, Lacidipine, and others | A network meta-analysis of 71 studies found nifedipine to have the highest probability of inducing peripheral edema.[15][16] |
| Lercanidipine | Significantly lower incidence than amlodipine and first-generation DHPs | Amlodipine, Nifedipine, Felodipine | Meta-analyses consistently show a lower risk of peripheral edema compared to older dihydropyridines.[9][10][14] |
| Felodipine | Lower incidence of vasodilatory adverse events compared to amlodipine in one study | Amlodipine | A study in elderly patients reported fewer vasodilatory side effects with felodipine.[12] |
| Lacidipine | Ranked lowest in inducing peripheral edema in one network meta-analysis | Amlodipine, Nifedipine, and others | A network meta-analysis indicated lacidipine had the lowest likelihood of causing peripheral edema among the compared agents.[15][16] |
| Manidipine | Statistically significant lower incidence of ankle edema compared to amlodipine | Amlodipine | A meta-analysis showed a superior safety profile for manidipine regarding ankle edema.[6] |
| Levamlodipine | Exhibited significantly lower rates of total adverse events | Amlodipine, felodipine, lacidipine, nitrendipine, nifedipine, benidipine | The Bayesian network meta-analysis also highlighted levamlodipine's favorable safety profile.[13] |
Experimental Protocols
The following outlines a generalized experimental protocol for a randomized, double-blind, parallel-group clinical trial comparing the efficacy and safety of two dihydropyridine derivatives in patients with mild to moderate essential hypertension. Specific details may vary between individual trials.
1. Study Objective: To compare the antihypertensive efficacy and safety of Dihydropyridine A versus Dihydropyridine B in patients with mild to moderate essential hypertension.
2. Study Design: A multicenter, randomized, double-blind, parallel-group study with a placebo run-in period.
3. Patient Population:
-
Inclusion Criteria:
-
Male and female outpatients aged 18-75 years.
-
Diagnosis of mild to moderate essential hypertension (e.g., sitting diastolic blood pressure ≥ 95 mmHg and ≤ 109 mmHg).[6]
-
Willingness to provide informed consent.
-
-
Exclusion Criteria:
-
Secondary hypertension.
-
Severe hypertension (e.g., systolic >180 mmHg or diastolic >110 mmHg).[17]
-
History of major cardiovascular events (e.g., myocardial infarction, stroke) within the preceding 6 months.
-
Significant renal or hepatic impairment.
-
Known hypersensitivity to dihydropyridine calcium channel blockers.
-
Pregnancy or lactation.[17]
-
4. Study Procedures:
-
Washout Period: A 2 to 4-week single-blind placebo run-in period to establish baseline blood pressure and ensure treatment compliance.
-
Randomization: Eligible patients are randomized in a 1:1 ratio to receive either Dihydropyridine A or Dihydropyridine B.
-
Treatment:
-
Blood Pressure Measurement:
-
Office blood pressure is measured at baseline and at specified follow-up visits (e.g., weeks 4, 8, and 12).
-
Measurements are taken in the sitting position after a 5-minute rest period, using a calibrated sphygmomanometer.[9][18]
-
The average of three readings is typically used.[18]
-
24-hour ambulatory blood pressure monitoring (ABPM) may be used to assess the duration of action and effect on blood pressure variability.[3][4][5]
-
-
Safety and Tolerability Assessment:
-
Adverse events (AEs) are recorded at each visit through spontaneous reporting and open-ended questioning.[9][19]
-
AEs are graded for severity (e.g., mild, moderate, severe) and assessed for their relationship to the study medication.[19][20]
-
Laboratory tests (e.g., complete blood count, liver function tests, renal function tests) are performed at baseline and at the end of the study.
-
5. Endpoints:
-
Primary Efficacy Endpoint: Change from baseline in mean sitting diastolic and systolic blood pressure at the end of the treatment period.
-
Secondary Efficacy Endpoints:
-
Proportion of patients achieving target blood pressure.
-
Change from baseline in 24-hour ambulatory blood pressure.
-
-
Safety Endpoints:
-
Incidence and severity of all adverse events.
-
Incidence of specific adverse events of interest (e.g., peripheral edema, headache, flushing).
-
Changes in laboratory parameters.
-
6. Statistical Analysis:
-
Efficacy analyses are typically performed on the intent-to-treat (ITT) population.
-
Analysis of covariance (ANCOVA) is often used to compare changes in blood pressure between treatment groups, with baseline blood pressure as a covariate.
-
The incidence of adverse events is compared using appropriate statistical tests (e.g., Chi-square or Fisher's exact test).
Visualizing the Mechanisms and Methodologies
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway of dihydropyridine derivatives and the typical workflow of a meta-analysis.
Caption: Signaling pathway of dihydropyridine action in vascular smooth muscle.
Caption: Experimental workflow for a meta-analysis of clinical trials.
References
- 1. benchchem.com [benchchem.com]
- 2. Dominant role of smooth muscle L-type calcium channel Cav1.2 for blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative effects of amlodipine and felodipine ER on office and ambulatory blood pressure in patients with mild to moderate hypertension. Danish Multicentre Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A randomized controlled trial on the blood pressure–lowering effect of amlodipine and nifedipine‐GITS in sustained hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Efficacy, tolerability and influence on "quality of life" of nifedipine GITS versus amlodipine in elderly patients with mild-moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijbcp.com [ijbcp.com]
- 10. researchgate.net [researchgate.net]
- 11. A randomized comparison between lercanidipine and amlodipine for efficacy and tolerability in patients with essential hypertension | Semantic Scholar [semanticscholar.org]
- 12. Improved tolerability of felodipine compared with amlodipine in elderly hypertensives: a randomised, double-blind study in 535 patients, focusing on vasodilatory adverse events. The International Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and Safety of Dihydropyridine Calcium Channel Blockers for Primary Hypertension: A Bayesian Network Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Results of a meta-analysis comparing the tolerability of lercanidipine and other dihydropyridine calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative peripheral edema for dihydropyridines calcium channel blockers treatment: A systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparative peripheral edema for dihydropyridines calcium channel blockers treatment: A systematic review and network meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pjmhsonline.com [pjmhsonline.com]
- 18. BP Measurement in Clinical Practice: Time to SPRINT to Guideline-Recommended Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ro.hksyu.edu [ro.hksyu.edu]
- 20. Adverse Event Reporting in Clinical Trials: Time to Include Duration as Well as Severity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Laboratory Reagents: A Guide to Safe Practices for "CV-159" and Other Chemicals
The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. While a specific, universally recognized chemical entity "CV-159" has not been identified in public databases, this guide provides a comprehensive framework for the safe handling and disposal of any laboratory chemical, which should be applied once the identity of "this compound" is confirmed from its container labeling or Safety Data Sheet (SDS).
Immediate Steps to Identify Your Chemical
Before proceeding with any disposal steps, it is imperative to positively identify the chemical . "this compound" may be a manufacturer-specific product code, an internal laboratory identifier, or an abbreviation.
-
Examine the Container : The primary source of information is the manufacturer's label on the chemical container. This will provide the full product name, manufacturer, and often a CAS (Chemical Abstracts Service) number.
-
Locate the Safety Data Sheet (SDS) : The SDS is the most important document for safety and disposal information. If you cannot find the physical copy, search for it online using the full product name and manufacturer. The SDS will detail the chemical's hazards, composition, and specific disposal considerations.
-
Consult Laboratory Inventory Records : Your institution's chemical inventory system should contain purchasing and receipt information that can help identify the substance.
Once the chemical has been identified and its SDS has been obtained, the following general procedures should be adapted to the specific requirements outlined in the SDS.
General Chemical Disposal Protocol
The following table outlines the general steps for chemical waste disposal. This is a generalized protocol and must be superseded by the specific instructions in the chemical's SDS and your institution's environmental health and safety (EHS) guidelines.
| Step | Action | Key Considerations |
| 1. Assessment | Consult the Safety Data Sheet (SDS), particularly sections 7 (Handling and Storage), 8 (Exposure Controls/Personal Protection), and 13 (Disposal Considerations). | - Identify hazards (flammable, corrosive, reactive, toxic).- Determine required Personal Protective Equipment (PPE).- Note any specific prohibitions on disposal (e.g., drain disposal). |
| 2. Segregation | Segregate waste into compatible chemical waste streams as defined by your institution's EHS department. | - Never mix incompatible chemicals.- Common categories include: Halogenated Solvents, Non-Halogenated Solvents, Corrosive (Acidic/Basic) Waste, Heavy Metal Waste, Solid Chemical Waste. |
| 3. Containment | Use appropriate, labeled waste containers provided by your EHS department. | - Ensure containers are in good condition and compatible with the waste.- Do not overfill containers (typically no more than 80% full).- Keep containers closed when not in use. |
| 4. Labeling | Clearly and accurately label the waste container with its contents. | - Use your institution's official hazardous waste tags.- List all chemical components and their approximate percentages.- Ensure the label is legible and securely attached. |
| 5. Storage | Store waste containers in a designated, well-ventilated, and secure satellite accumulation area. | - Ensure secondary containment is used to prevent spills.- Store away from heat, sparks, or ignition sources. |
| 6. Disposal | Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal company. | - Follow your institution's specific procedures for requesting a waste pickup.- Do not attempt to transport or dispose of hazardous waste personally. |
Experimental Protocols for Waste Characterization
In some cases, particularly in a research setting, a chemical waste stream may be a novel mixture. In such instances, a basic characterization may be necessary to determine the appropriate disposal route, always in consultation with your EHS department.
Protocol: pH Testing of Aqueous Waste
-
Objective : To determine if an aqueous waste stream is corrosive.
-
Materials : pH test strips or a calibrated pH meter, appropriate PPE (gloves, safety glasses, lab coat).
-
Procedure :
-
Carefully collect a small, representative sample of the waste.
-
If using pH strips, dip the strip into the sample for the time specified by the manufacturer.
-
If using a pH meter, ensure it is properly calibrated and then immerse the probe in the sample.
-
Record the pH. A pH of ≤ 2 or ≥ 12.5 typically indicates corrosive waste.
-
Report this information on the hazardous waste tag.
-
Logical Workflow for Chemical Disposal
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical.
Caption: Decision workflow for laboratory chemical disposal.
Disclaimer: This information is intended as a general guide. Always prioritize the specific instructions provided in the Safety Data Sheet for your chemical and adhere to the policies and procedures established by your institution's Environmental Health and Safety department. Improper disposal of chemicals can pose a significant risk to human health and the environment.
Personal protective equipment for handling CV-159
This guide provides crucial safety and logistical information for the proper handling and disposal of the hypothetical hazardous substance CV-159. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The required PPE may vary based on the specific laboratory conditions and the nature of the work being performed.[1][2]
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety glasses or goggles | Must be worn at all times in the laboratory.[2] A face shield should be used in addition to safety glasses or goggles when there is a risk of splashes.[2] |
| Hand Protection | Chemical-resistant gloves | Use of impervious, chemical-resistant gloves is mandatory.[3] |
| Body Protection | Laboratory coat or chemical apron | A lab coat should be worn to protect clothing. A chemical apron provides an additional layer of protection.[4] |
| Respiratory Protection | Respirator | A NESA/NIOSH approved respirator is highly recommended, especially in poorly ventilated areas or when dust or vapors may be generated.[4] |
| Foot Protection | Closed-toe shoes | Shoes that fully cover the feet are required in the laboratory. |
Emergency First Aid Procedures
In the event of exposure to this compound, immediate action is critical. The following table outlines the initial first aid steps to be taken.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][5] |
| Skin Contact | Remove contaminated clothing and shoes. Wash the affected area with soap and water.[6] Seek medical attention if irritation persists.[6] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, give small quantities of water to drink. Seek immediate medical attention.[5][6] |
Operational Workflow for Handling this compound
Proper handling of this compound is essential to prevent accidents and ensure a safe laboratory environment. The following diagram illustrates the standard operational workflow.
Caption: Standard workflow for safely handling this compound in a laboratory setting.
This compound Spill Response Plan
In the event of a spill, a clear and immediate response is necessary to contain the material and mitigate any potential hazards.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
